Product packaging for 4-Amino-3-iodobenzonitrile(Cat. No.:CAS No. 33348-34-4)

4-Amino-3-iodobenzonitrile

Cat. No.: B1275651
CAS No.: 33348-34-4
M. Wt: 244.03 g/mol
InChI Key: UOWVTQFTEAYDLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Amino-3-iodobenzonitrile (CAS 33348-34-4) is a high-purity, crystalline solid serving as a versatile and multifunctional synthetic building block in organic chemistry. Its structure features three distinct functional groups—an aromatic amino group, an iodo substituent, and a nitrile group—that allow for diverse and sequential chemical transformations. The electron-donating amino group and the electron-withdrawing nitrile create a unique electronic profile, while the iodo group acts as an excellent leaving group for metal-catalyzed cross-coupling reactions . This compound is a key precursor in the synthesis of complex heterocyclic systems. It has been utilized in domino condensation/S-arylation/heterocyclization sequences and hydroamination-double hydroarylation reactions to construct fused carbazoles and other intricate molecular architectures . In medicinal chemistry, this compound is a critical intermediate for developing targeted therapeutic agents. It is employed in the synthesis of potent kinase inhibitors, including those targeting BCR-ABL (notably the T315I mutant), as well as in the creation of 3-aminoindole derivatives and other compounds explored for anti-malarial and anti-tubercular activities . The compound is also valuable for the preparation of iodoarenes via diazotization-iodination procedures . As a solid with a melting point of 113-117°C, it is light-sensitive and should be stored in a cool, dark place . This compound is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5IN2 B1275651 4-Amino-3-iodobenzonitrile CAS No. 33348-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWVTQFTEAYDLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403041
Record name 4-Amino-3-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33348-34-4
Record name 4-Amino-3-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-iodobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-iodobenzonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Amino-3-iodobenzonitrile

This compound is a strategically-functionalized aromatic compound that has emerged as a valuable building block in medicinal chemistry and materials science. Its unique trifunctional nature, featuring an amino group, an iodine atom, and a nitrile moiety on a benzene ring, offers a versatile platform for the synthesis of complex molecular architectures. The electron-donating amino group activates the ring for certain transformations, while the iodo and nitrile groups provide key handles for a wide array of chemical modifications, most notably in transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and process development. Key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 33348-34-4[1][2]
Molecular Formula C₇H₅IN₂[1][2]
Molecular Weight 244.03 g/mol [1][2]
Appearance Off-white to pale yellow crystalline powder[3]
Melting Point 112-115 °C[4]
Solubility Insoluble in water. Soluble in various organic solvents such as methanol, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
SMILES Nc1ccc(cc1I)C#N
InChI 1S/C7H5IN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,10H2

Synthesis of this compound

The regioselective introduction of an iodine atom onto the 4-aminobenzonitrile scaffold is a key step in the synthesis of this valuable intermediate. The most common and efficient method is the direct electrophilic iodination of the commercially available 4-aminobenzonitrile. The amino group is a moderately activating, ortho-, para- directing group. Since the para position is occupied by the nitrile group, electrophilic substitution is directed to the positions ortho to the amino group.

A plausible and widely utilized method for this transformation involves the use of an iodinating agent such as N-Iodosuccinimide (NIS) or iodine monochloride (ICl) in a suitable solvent.

Synthesis_of_4_Amino_3_iodobenzonitrile start 4-Aminobenzonitrile product This compound start->product Electrophilic Aromatic Substitution reagent Iodinating Agent (e.g., NIS or ICl) Solvent (e.g., Acetonitrile or DMF) reagent->start caption Synthesis of this compound via Electrophilic Iodination.

Caption: Synthesis of this compound via Electrophilic Iodination.

Detailed Experimental Protocol: Iodination of 4-Aminobenzonitrile

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • 4-Aminobenzonitrile

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminobenzonitrile (1.0 equivalent) in acetonitrile.

  • Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (1.05 equivalents) portion-wise at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Quench: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining NIS), saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The following are the expected spectroscopic features.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the benzene ring. The amino group protons will likely appear as a broad singlet. The chemical shifts and coupling constants will be influenced by the electronic effects of the three different substituents.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display seven signals, one for each of the seven carbon atoms in the molecule. The carbon atom attached to the iodine will show a characteristic low-field shift. The nitrile carbon will also have a distinct chemical shift.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3500-3300 cm⁻¹), the C≡N stretching of the nitrile group (a sharp, intense band around 2220-2230 cm⁻¹), and C-H and C=C stretching vibrations of the aromatic ring.[5][6]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (244.03 g/mol ). The fragmentation pattern will likely involve the loss of small molecules or radicals, such as HCN or I.[7]

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, which can be addressed selectively under different reaction conditions. This makes it a powerful intermediate for the construction of a diverse range of complex molecules.

Reactivity_of_4_Amino_3_iodobenzonitrile main This compound suzuki Suzuki Coupling (with Boronic Acids/Esters) main->suzuki Iodo Group Reactivity sonogashira Sonogashira Coupling (with Terminal Alkynes) main->sonogashira Iodo Group Reactivity buchwald Buchwald-Hartwig Amination (with Amines) main->buchwald Iodo Group Reactivity heck Heck Coupling (with Alkenes) main->heck Iodo Group Reactivity carbonylation Carbonylation Reactions (with CO) main->carbonylation Iodo Group Reactivity cyclization Cyclization Reactions (e.g., to form Pyrazolopyrimidines) main->cyclization Amino & Nitrile Group Reactivity acylation N-Acylation / N-Alkylation main->acylation Amino Group Reactivity caption Key Reaction Pathways of this compound.

Caption: Key Reaction Pathways of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl iodide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C3 position.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.

  • Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl substituents.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with various primary or secondary amines.

  • Heck Reaction: Coupling with alkenes to form substituted styrenes.

Reactions Involving the Amino and Nitrile Groups

The vicinal amino and nitrile groups can participate in cyclization reactions to form fused heterocyclic systems. For instance, reaction with appropriate reagents can lead to the formation of pyrazolo[3,4-d]pyrimidine derivatives, which are important scaffolds in medicinal chemistry.[8] The amino group can also be readily acylated, alkylated, or used as a directing group in other transformations.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 4-aminobenzonitrile core and its derivatives are recognized as privileged structures in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

The pyrazolo[3,4-d]pyrimidine scaffold, which can be synthesized from this compound, is a well-established hinge-binding motif for many kinases.[9] Furthermore, this intermediate is a key component in the synthesis of inhibitors for Janus kinases (JAKs), a family of tyrosine kinases involved in cytokine signaling pathways that are important targets in autoimmune diseases and myeloproliferative neoplasms.[10][11][12][13]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

  • Hazard Classifications: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its trifunctional nature allows for a wide range of chemical transformations, providing access to complex molecular scaffolds, most notably those of kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of novel therapeutics and advanced materials.

References

  • Abdel-monem, M. I., & El-Zanate, A. M. (2014). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 19(12), 20565–20577. [Link]
  • Royal Society of Chemistry. (n.d.).
  • Mao, Y., Lee, E., Yang, X., & Park, B.-H. (2022). Targeting p21-activated kinase 4 (PAK4) with pyrazolo[3,4-d]pyrimidine derivative SPA7012 attenuates hepatic ischaemia-reperfusion injury in mice. British Journal of Pharmacology, 179(15), 3966-3982. [Link]
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. [Link]
  • Scientific Laboratory Supplies. (n.d.). This compound, 98. [Link]
  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy. [Link]
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
  • Chemistry LibreTexts. (2023, August 29).
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • Google Patents. (n.d.).
  • Patsnap. (n.d.).
  • Singh, R., & Kumar, A. (2009). Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole. Journal of Medicinal Chemistry, 52(24), 7938–7941. [Link]
  • Simov, V., Soni, N., & Veronesi, G. (2016). Development of Selective Covalent Janus Kinase 3 Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 923-928. [Link]
  • Dowling, J. E. (2019). Current Status in the Discovery of Covalent Janus Kinase 3 (JAK3) Inhibitors. Molecules, 24(18), 3356. [Link]
  • YouTube. (2016, September 15).
  • Faris, A., Ibrahim, I. M., Al kamaly, O., Saleh, A., & Elhallaoui, M. (2023). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers in Chemistry, 11, 1245645. [Link]
  • Faty, R. M., & El-Sayed, N. N. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(10), 6845–6856. [Link]
  • Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]
  • University of Rochester. (n.d.). Solvents and Polarity. [Link]

Sources

Physicochemical Properties & Spectroscopic Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Amino-3-iodobenzonitrile: Synthesis, Characterization, and Application

This guide provides an in-depth exploration of this compound (CAS No. 33348-34-4), a highly versatile and strategically important building block in modern organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of facts to explain the underlying principles that govern the synthesis and reactivity of this compound. We will delve into a validated synthetic protocol, detailed characterization, and its application in advanced catalytic reactions, providing a framework for its effective use in drug discovery and materials science.

This compound is a trifunctional aromatic compound, presenting an amino group, an iodine atom, and a nitrile moiety on a benzene ring.[1] This unique arrangement of functional groups—an electron-donating amine and an electron-withdrawing nitrile, ortho to a labile iodine atom—makes it an exceptionally useful intermediate.[1][2]

The physical properties are summarized in the table below. The compound presents as a stable, crystalline solid with a distinct melting point, facilitating its handling and storage under standard laboratory conditions.[2][3]

PropertyValueSource(s)
CAS Number 33348-34-4[2][4]
Molecular Formula C₇H₅IN₂[2][4]
Molecular Weight 244.03 g/mol [2][4]
Appearance Pale white to amber crystalline solid[3]
Melting Point 112-115 °C (lit.)[2][5]
Synonyms 4-Cyano-2-iodoaniline, 1-Amino-2-iodo-4-cyanobenzene[2][6]
Spectroscopic Characterization: A Self-Validating System

Confirmation of the structure and purity of this compound is unequivocally established through a combination of spectroscopic methods. The data presented below serve as a benchmark for researchers synthesizing this compound.

TechniqueData & InterpretationSource
¹H NMR (CDCl₃, 300 MHz) δ: 7.80 (d, J = 1.8 Hz, 1H), 7.31 (dd, J = 8.0, 1.8 Hz, 1H), 6.62 (d, J = 8.0 Hz, 1H), 4.43 (br s, 2H). Interpretation: The spectrum clearly shows three distinct aromatic protons. The doublet at 7.80 ppm corresponds to the proton ortho to the nitrile and meta to the iodine. The doublet of doublets at 7.31 ppm represents the proton ortho to the nitrile and ortho to the iodine. The doublet at 6.62 ppm is the proton ortho to the amino group. The broad singlet at 4.43 ppm confirms the two protons of the primary amine.[3]
Mass Spec. MS (m/e): 244 ([M⁺] 97%). Interpretation: The molecular ion peak at m/z 244 corresponds directly to the molecular weight of the compound, confirming its elemental composition.[3]

Regioselective Synthesis: A Validated Protocol

The synthesis of this compound is most effectively achieved via the direct electrophilic iodination of the readily available starting material, 4-aminobenzonitrile.[3] The key to this transformation is controlling the regioselectivity. The powerful electron-donating and ortho-, para-directing amino group governs the position of electrophilic attack. With the para position blocked by the nitrile group, iodination occurs exclusively at one of the ortho positions (C3), yielding the desired product with high selectivity.

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 4-Aminobenzonitrile B Iodination Reaction (I₂, H₂O₂, H₂SO₄, AcOH) A->B Reactant C Crude Product B->C Yields D Work-up & Extraction C->D Process E Column Chromatography D->E Isolate F Pure this compound E->F Purify

Caption: Synthesis and Purification Workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a validated, environmentally conscious method and provides high yield and purity.[3]

Materials:

  • 4-Aminobenzonitrile (1.18 g, 10 mmol)

  • Iodine (I₂) (1.27 g, 5 mmol)

  • 30% Hydrogen Peroxide (H₂O₂) (1.13 mL, 10 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Glacial Acetic Acid (solvent)

  • Sodium Thiosulfate solution (saturated)

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-aminobenzonitrile (10 mmol) in glacial acetic acid. Add Iodine (5 mmol) and a catalytic amount of concentrated sulfuric acid.

  • Iodination: To the stirred mixture, add 30% hydrogen peroxide (10 mmol) dropwise. Heat the reaction mixture to 50 °C and maintain for 30 minutes. The progress can be monitored by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water. Quench any unreacted iodine by adding saturated sodium thiosulfate solution until the orange color disappears.

  • Neutralization: Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the product as a pale white solid (Yield: ~83%).[3]

Core Reactivity and Applications in Advanced Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its three functional groups. The C-I bond is particularly reactive towards palladium-catalyzed cross-coupling reactions, the amino group can act as a nucleophile or directing group, and the nitrile can be hydrolyzed or serve as a hydrogen bond acceptor in biological systems.[7]

The C-I Bond: Gateway to Complexity via Sonogashira Coupling

The Sonogashira reaction, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, is a cornerstone of modern synthetic chemistry.[8] this compound is an excellent substrate for this reaction due to the high reactivity of the C-I bond.[9] The reaction proceeds via two interconnected catalytic cycles involving palladium and a copper(I) co-catalyst.[10]

SonogashiraCycle pd_cycle Pd(0)L₂ Oxidative Addition Aryl-Pd(II)-I Complex Transmetalation Aryl-Pd(II)-Alkyne Complex Reductive Elimination pd_cycle:f1->pd_cycle:f2 Ar-I pd_cycle:f3->pd_cycle:f4 pd_cycle:f5->pd_cycle:f0 Product Out cu_cycle Cu(I)X π-Alkyne Complex Copper(I) Acetylide pd_cycle:f2->cu_cycle:f0 CuX In cu_cycle:f2->pd_cycle:f3 Transmetalation cu_cycle:f0->cu_cycle:f1 R-C≡C-H cu_cycle:f1->cu_cycle:f2 Base reactants Ar-I + R-C≡C-H product Ar-C≡C-R

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Representative Protocol: Sonogashira Coupling [9]

  • Setup: To a degassed solution of this compound (1 mmol) and the terminal alkyne (1.2 mmol) in triethylamine (Et₃N), add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%).

  • Reaction: Stir the mixture under an inert atmosphere (e.g., Argon) at room temperature or gentle heating (40-60 °C) until completion (monitored by TLC).

  • Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Domino Reactions: Rapid Assembly of Fused Carbazoles

A powerful application of this compound is in the synthesis of carbazoles, a privileged scaffold in pharmaceuticals and electronic materials.[2] This is often achieved through a domino or cascade reaction that begins with a Sonogashira coupling.[11] The alkyne-coupled intermediate can then undergo an intramolecular hydroamination/cyclization, where the ortho-amino group attacks the newly installed alkyne, followed by aromatization to furnish the fused carbazole ring system in a single pot. This strategy rapidly builds molecular complexity from simple starting materials.

Safety, Handling, and Storage

As a responsible scientist, proper handling of all chemicals is paramount. This compound is classified as an irritant and requires careful handling in a well-ventilated area, preferably a chemical fume hood.

Safety AspectGuidelineSource
Hazard Class Eye Irritant 2, Skin Irritant 2, STOT SE 3[2]
Signal Word Warning[2]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
PPE Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), laboratory coat, N95 dust mask.[2]
Storage Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[2]

Conclusion

This compound is more than just a chemical intermediate; it is a powerful tool for synthetic innovation. Its well-defined physicochemical properties, validated synthesis, and predictable, orthogonal reactivity make it a reliable component in complex synthetic campaigns. From fundamental cross-coupling reactions to elegant domino sequences for the construction of bioactive heterocycles, this building block provides chemists with a strategic entry point to a diverse range of valuable molecular architectures. Its continued application in academic and industrial research is certain to yield new discoveries in medicine and materials science.

References

  • SLS. (n.d.). This compound, 98 | 657123-5g | SIGMA-ALDRICH.
  • Pasha, M. A., & Mirza, R. K. (2010). Environmental Friendly Method for the Iodination of Moderately Active Arenes. Journal of the Iranian Chemical Society, 7(4), 953-958.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Adlington, R. M., et al. (2009). Synthesis and biological evaluation of inhibitors of botulinum neurotoxin serotype A metalloprotease. Heterocycles, 79(1), 489-506.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Knorn, M., & Opatz, T. (2013). Total synthesis of the biscarbazole alkaloids murrafoline A-D by a domino sonogashira coupling/claisen rearrangement/electrocyclization reaction. Angewandte Chemie International Edition, 52(42), 11073-11077.
  • Chen, J., et al. (2014). Efficient carbazole synthesis via Pd/Cu-cocatalyzed cross-coupling/isomerization of 2-allyl-3-iodoindoles and terminal alkynes. Organic Letters, 16(7), 1956-1959.
  • Reddy, G. S., & Ghorai, P. (2017). Base-Mediated Hydroamination of Alkynes. The Journal of Organic Chemistry, 82(6), 2936-2949.
  • Reddy, P. P., et al. (2018). Synthesis of Indole-2-methylsulfonamides by Domino Sonogashira Coupling and Hydroamination Reaction. ChemistrySelect, 3(32), 9299-9303.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.

Sources

An In-depth Technical Guide to 4-Amino-3-iodobenzonitrile: Properties, Synthesis, and Applications in Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-Amino-3-iodobenzonitrile, a trifunctional aromatic compound of significant interest to researchers in synthetic organic chemistry and drug development. We will delve into its core molecular attributes, propose a logical and detailed synthetic workflow, explore its utility as a versatile chemical building block, and outline essential safety and handling protocols. This document is intended for professionals who require a deep technical understanding of this reagent to leverage its unique chemical reactivity in their research endeavors.

Core Molecular Attributes

This compound, also known as 4-cyano-2-iodoaniline, is a crystalline solid characterized by the presence of three key functional groups on a benzene ring: an amine (-NH₂), an iodo (-I), and a nitrile (-C≡N). This specific arrangement of substituents provides a rich platform for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules. Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₅IN₂[1]
Linear Formula IC₆H₃(NH₂)CN[2]
Molecular Weight 244.03 g/mol [1][2]
CAS Number 33348-34-4[1][2]
Appearance White to pale yellow crystalline powder[3]
Melting Point 112-115 °C (lit.)[2]
SMILES String Nc1ccc(cc1I)C#N[2]
InChI Key UOWVTQFTEAYDLM-UHFFFAOYSA-N[2]

Molecular Structure:

A 2D representation of the this compound structure.

Synthesis and Purification Workflow

The synthesis of this compound is logically achieved through the direct electrophilic iodination of 4-aminobenzonitrile. This strategy is underpinned by fundamental principles of electrophilic aromatic substitution.

Expertise & Causality: The amino group (-NH₂) is a potent activating group and an ortho-, para-director. The nitrile group (-C≡N) is a deactivating group and a meta-director. In the 4-aminobenzonitrile starting material, the positions ortho to the powerful amino director (positions 3 and 5) are the most activated sites for electrophilic attack. Therefore, direct iodination is expected to yield the 3-iodo isomer as the major product. This regioselectivity makes direct iodination a highly efficient and logical choice for this synthesis.

Below is a detailed protocol based on established methodologies for aromatic iodination.

Experimental Protocol: Synthesis via Electrophilic Iodination

Materials:

  • 4-Aminobenzonitrile

  • N-Iodosuccinimide (NIS) or Iodine (I₂)

  • Acetonitrile or Dichloromethane (DCM) (reaction solvent)

  • Trifluoroacetic acid (TFA) (catalyst, optional)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzonitrile (1.0 equivalent) in a suitable solvent like acetonitrile.

  • Iodination: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 equivalents) in one portion at room temperature. Rationale: NIS is often preferred over I₂ as it is easier to handle and often gives cleaner reactions with fewer byproducts.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine/NIS.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Rationale: The bicarbonate wash removes any acidic residues, while the brine wash helps to remove residual water before drying.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by either:

    • Recrystallization: From a suitable solvent system like ethanol/water or ethyl acetate/hexanes.

    • Column Chromatography: Using a silica gel stationary phase and a gradient of ethyl acetate in hexanes as the mobile phase.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization: Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction & Work-up cluster_purification Isolation & Verification start Dissolve 4-Aminobenzonitrile in Acetonitrile reagent Add N-Iodosuccinimide (NIS) start->reagent monitor Monitor by TLC reagent->monitor quench Quench with Na₂S₂O₃ monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry & Concentrate wash->dry purify Purify by Chromatography or Recrystallization dry->purify char Characterize (NMR, MS) purify->char product Pure this compound char->product

Caption: Workflow for the synthesis and purification of this compound.

Applications in Synthetic Chemistry

This compound is not typically an end-product but rather a highly valuable intermediate. Its utility stems from the orthogonal reactivity of its three functional groups, allowing for sequential and site-selective modifications.

  • The Iodo Group: As a heavy halogen, iodine is an excellent leaving group, making this position ideal for transition metal-catalyzed cross-coupling reactions. This includes Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • The Amino Group: The nucleophilic amine can participate in condensation reactions, amide bond formation, and diazotization reactions to be further converted into other functional groups.

  • The Nitrile Group: This group is a versatile precursor. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions to form heterocyclic rings. The nitrile group itself is often found in pharmacologically active molecules, where it can act as a hydrogen bond acceptor or participate in covalent interactions with enzyme active sites.[4]

This multi-functionality allows for the rapid construction of complex molecular scaffolds, particularly fused heterocyclic systems like carbazoles and indoles, which are prevalent in medicinal chemistry.[2]

Visualization: Synthetic Utility

G cluster_coupling Cross-Coupling Reactions (at Iodo position) cluster_modification Functional Group Transformations cluster_products main This compound suzuki Suzuki Coupling main->suzuki sonogashira Sonogashira Coupling main->sonogashira buchwald Buchwald-Hartwig Amination main->buchwald amine_rxn Amine Reactions (e.g., Acylation) main->amine_rxn nitrile_rxn Nitrile Hydrolysis or Reduction main->nitrile_rxn biaryl Biaryl Compounds suzuki->biaryl alkyne Aryl-Alkynes sonogashira->alkyne heterocycle Fused Heterocycles (e.g., Carbazoles) amine_rxn->heterocycle nitrile_rxn->heterocycle

Caption: Key reaction pathways enabled by this compound's functional groups.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is crucial. It is classified as an irritant.

GHS Hazard Information:

CodeHazard StatementClassification
H315 Causes skin irritation.Skin Irritant, Category 2
H319 Causes serious eye irritation.Eye Irritant, Category 2
H335 May cause respiratory irritation.Specific Target Organ Toxicity (Single Exposure), Category 3

(Source:[2][5])

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][5] Ensure that eyewash stations and safety showers are readily accessible.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[6]

    • Respiratory Protection: For handling bulk quantities or when dust may be generated, use a NIOSH-approved N95 dust mask or a respirator.[2][6]

  • Handling Practices: Avoid generating dust.[3] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3][5]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[3][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[3][5]

Conclusion

This compound is a strategically important chemical intermediate whose value lies in the unique and orthogonal reactivity of its iodo, amino, and nitrile functionalities. A clear understanding of its molecular properties, a logical synthetic approach, and its potential applications in cross-coupling and functional group transformations allows researchers to effectively utilize it for the construction of complex and potentially bioactive molecules. Adherence to strict safety protocols is mandatory to ensure its safe handling in a laboratory setting.

References

  • Material Safety Data Sheet - 4-Aminobenzonitrile, 98% - Cole-Parmer. [Link]
  • This compound, 98 | 657123-5g | SIGMA-ALDRICH | SLS. [Link]
  • 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem. [Link]
  • 4-Iodobenzonitrile | C7H4IN | CID 76467 - PubChem. [Link]
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. [Link]

Sources

A-Z Guide to the Regioselective Synthesis of 4-Amino-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This comprehensive technical guide details a robust and reliable methodology for the synthesis of 4-amino-3-iodobenzonitrile, a pivotal building block in contemporary medicinal chemistry and materials science. The synthesis commences from the readily available starting material, 4-aminobenzonitrile, and proceeds via a regioselective electrophilic iodination. This document provides an in-depth exploration of the underlying reaction mechanism, a meticulously detailed experimental protocol, and a thorough discussion of the critical process parameters that ensure high yield and purity of the final product. The content herein is curated to empower researchers and drug development professionals with the practical knowledge required for the successful laboratory-scale preparation of this valuable intermediate.

Introduction: The Strategic Importance of this compound

This compound is a highly versatile synthetic intermediate.[1] The presence of three distinct functional groups—an amino group, a nitrile moiety, and an iodo substituent—on the aromatic scaffold makes it an exceptionally valuable precursor for the construction of complex molecular architectures. The amino group serves as a key nucleophile or a directing group, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, and the iodo group is a prime handle for a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in the synthesis of novel pharmaceutical agents and functional materials.

The strategic placement of the iodo group ortho to the amino group and meta to the nitrile group offers unique opportunities for regioselective transformations, enabling the synthesis of diverse heterocyclic systems and substituted aromatic compounds. This guide focuses on a direct and efficient method for the preparation of this compound from 4-aminobenzonitrile.

The Synthetic Strategy: Electrophilic Aromatic Iodination

The synthesis of this compound from 4-aminobenzonitrile is achieved through an electrophilic aromatic substitution (SEAr) reaction.[2][3][4] The core of this strategy lies in the activation of the aromatic ring by the amino group, which is a potent ortho, para-directing group. This inherent directing effect is leveraged to achieve the desired regioselectivity.

The Reaction Mechanism

The iodination of 4-aminobenzonitrile proceeds via a classic electrophilic aromatic substitution mechanism. The key steps are as follows:

  • Generation of the Electrophile: Iodine monochloride (ICl) is a polarized interhalogen compound where the iodine atom is the more electropositive center, rendering it an effective source of electrophilic iodine (I+).[2]

  • Electrophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of 4-aminobenzonitrile attacks the electrophilic iodine of ICl. The amino group, being a strong activating group, directs the incoming electrophile to the positions ortho and para to it. Since the para position is already occupied by the nitrile group, the substitution occurs at one of the ortho positions. This attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.[2]

  • Deprotonation and Re-aromatization: A weak base, such as the chloride ion (Cl-) generated from ICl or a solvent molecule, abstracts a proton from the carbon atom bearing the iodine. This step restores the aromaticity of the ring, yielding the final product, this compound.[2]

Electrophilic Aromatic Iodination Mechanism cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack cluster_2 Deprotonation & Re-aromatization ICl Iδ+—Clδ- Aminobenzonitrile 4-Aminobenzonitrile SigmaComplex Sigma Complex (Arenium Ion) Aminobenzonitrile->SigmaComplex + ICl FinalProduct This compound SigmaComplex->FinalProduct - H+

Figure 1: General mechanism of aromatic iodination with iodine monochloride.

Regioselectivity

The regiochemical outcome of the reaction is predominantly governed by the powerful ortho, para-directing effect of the amino group. The nitrile group is a meta-directing and deactivating group. Therefore, the position ortho to the strongly activating amino group and meta to the deactivating nitrile group is the most electronically favored site for electrophilic attack. This leads to the selective formation of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
4-Aminobenzonitrile873-74-5118.1410.0 g0.0846
Iodine Monochloride (1.0 M in CH2Cl2)7790-99-0162.3693.1 mL0.0931
Dichloromethane (DCM)75-09-284.93200 mL-
Saturated Sodium Bicarbonate (NaHCO3) solution--100 mL-
Saturated Sodium Thiosulfate (Na2S2O3) solution--100 mL-
Brine--50 mL-
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9120.37q.s.-
Equipment
  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Procedure

Experimental_Workflow Start Start: Dissolve 4-Aminobenzonitrile in DCM Cool Cool to 0-5 °C in an ice bath Start->Cool Add_ICl Slowly add Iodine Monochloride solution via dropping funnel Cool->Add_ICl Stir Stir at 0-5 °C for 1 hour, then at room temperature for 3 hours Add_ICl->Stir Monitor Monitor reaction by TLC Stir->Monitor Quench Quench with saturated Na2S2O3 solution Monitor->Quench Neutralize Neutralize with saturated NaHCO3 solution Quench->Neutralize Extract Extract with DCM (3x) Neutralize->Extract Wash Wash combined organic layers with brine Extract->Wash Dry Dry over anhydrous MgSO4 Wash->Dry Filter Filter and concentrate under reduced pressure Dry->Filter Purify Purify by column chromatography or recrystallization Filter->Purify End End: Obtain pure this compound Purify->End

Figure 2: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 10.0 g (0.0846 mol) of 4-aminobenzonitrile in 150 mL of dichloromethane (DCM).

  • Cooling: Cool the resulting solution to 0-5 °C using an ice bath.

  • Addition of Iodine Monochloride: Slowly add 93.1 mL (0.0931 mol, 1.1 equivalents) of a 1.0 M solution of iodine monochloride in dichloromethane to the stirred solution via the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature below 10 °C during the addition. The reaction is exothermic, so controlled addition is crucial.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for another 3 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine monochloride. Stir until the color of the organic layer fades.

    • Carefully add 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize any acid present.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine all the organic layers and wash with 50 mL of brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system such as ethanol/water.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:

  • Melting Point: 112-115 °C (literature value)

  • 1H NMR and 13C NMR Spectroscopy: To confirm the structure and substitution pattern.

  • Mass Spectrometry: To determine the molecular weight (244.03 g/mol ).

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine N-H stretch, nitrile C≡N stretch).

Safety Considerations

  • Iodine monochloride is corrosive and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

  • The reaction is exothermic , and the temperature should be carefully controlled during the addition of iodine monochloride to prevent runaway reactions.

Conclusion

The electrophilic iodination of 4-aminobenzonitrile using iodine monochloride is a highly effective and regioselective method for the synthesis of this compound. The procedure outlined in this guide is robust and can be readily implemented in a standard laboratory setting. The resulting product is a valuable intermediate for the synthesis of a wide range of biologically active molecules and functional materials. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can consistently obtain high yields of the desired product.

References

  • BenchChem. (2025). Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride.
  • Chemical Education Xchange. (n.d.). Iodination of Aniline.
  • Chemical Education Xchange. (n.d.). Iodination of Aniline.
  • Homework.Study.com. (n.d.). Aromatic iodination can be carried out with a number of reagents, including iodine monochloride,....
  • SLS. (n.d.). This compound, 98.

Sources

A Comprehensive Technical Guide to the Physical Properties of 4-Amino-3-iodobenzonitrile for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the critical physical properties of 4-Amino-3-iodobenzonitrile, a key intermediate in pharmaceutical synthesis. A thorough understanding of its melting point and solubility is paramount for researchers, scientists, and drug development professionals to ensure robust process development, formulation design, and ultimately, the therapeutic efficacy of novel chemical entities. This document will delve into the theoretical underpinnings, practical experimental methodologies, and the significant implications of these properties in the drug development lifecycle.

The Pivotal Role of Physical Properties in Drug Discovery

In the journey of a new chemical entity (NCE) from the laboratory to the clinic, its fundamental physical characteristics are critical determinants of its success. Properties such as melting point and solubility are not mere data points; they are foundational to understanding a compound's behavior and potential as a therapeutic agent.

Melting point , the temperature at which a solid transitions to a liquid, serves as a crucial indicator of a compound's purity and identity.[1][2] A sharp, well-defined melting point range is often indicative of a highly pure substance, while a broad and depressed range can signal the presence of impurities.[1][3] Furthermore, the melting point provides insights into the strength of the crystal lattice, which in turn influences solubility and dissolution rate—key factors in bioavailability.[4][5] For orally administered drugs, a lower melting point is often associated with better absorption potential.[4][5]

Solubility , the ability of a substance to dissolve in a solvent, is arguably one of the most critical physicochemical parameters in drug development.[6][7] For a drug to exert its therapeutic effect, it must first be in a dissolved state at the site of absorption.[8][9] Poor aqueous solubility is a major hurdle for over 40% of new chemical entities, leading to low and variable bioavailability, which can compromise clinical efficacy.[6][9][10] A comprehensive understanding of a compound's solubility in various physiological and manufacturing-relevant solvents is therefore essential for effective formulation development.

Melting Point of this compound: Data and Determination

The melting point of this compound is a key parameter for its identification and purity assessment.

PropertyValueSource
Melting Point112-115 °CSigma-Aldrich[11]

This relatively sharp melting range suggests a high degree of purity for the commercially available compound.

Experimental Protocol for Melting Point Determination

The capillary melting point method is a standard and reliable technique for determining the melting point of a crystalline solid.

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

Methodology:

  • Sample Preparation: A small amount of dry this compound is finely ground into a powder. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample into the sealed end to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Heating and Observation: The sample is heated at a steady rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise determination (1-2 °C per minute) as the expected melting point is approached.

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears, and the temperature at which the entire sample has completely melted into a clear liquid. This range is the melting point of the sample.

Diagram of the Melting Point Determination Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Grind Grind Sample Pack Pack Capillary Grind->Pack Place Place in Apparatus Pack->Place Heat Heat Sample Place->Heat Observe Observe Melting Heat->Observe Record Record Range Observe->Record MP_Range Melting Point Range Record->MP_Range

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile of this compound

The structure of this compound contains a polar amino group (-NH2) and a polar nitrile group (-CN), which would suggest some affinity for polar solvents. The presence of the bulky, hydrophobic iodine atom and the benzene ring, however, will likely limit its solubility in highly polar solvents like water.

Based on the solubility of 4-aminobenzonitrile, the following is a predicted qualitative solubility profile for this compound:

Solvent ClassPredicted SolubilityRationale
WaterSparingly SolubleThe polar functional groups may allow for some interaction with water, but the overall hydrophobic character of the molecule is expected to limit solubility significantly.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane)SolubleThese solvents can effectively solvate both the polar and non-polar regions of the molecule.
Polar Protic Solvents (e.g., Methanol, Ethanol)SolubleThe amino group can participate in hydrogen bonding with these solvents, aiding dissolution.
Non-polar Solvents (e.g., Hexane, Toluene)InsolubleThe significant polarity of the amino and nitrile groups will prevent effective solvation by non-polar solvents.

Disclaimer: This solubility profile is an estimation based on a structural analog. It is imperative for researchers to experimentally determine the solubility of this compound in their specific solvent systems.

Experimental Protocol for Qualitative Solubility Determination

A simple and effective method for determining the qualitative solubility of a compound is the shake-flask method.

Principle: A small, known amount of the solute is added to a known volume of the solvent and agitated until equilibrium is reached. The solubility is then visually assessed.

Methodology:

  • Sample Preparation: Weigh a small, precise amount of this compound (e.g., 10 mg).

  • Solvent Addition: Add a measured volume of the test solvent (e.g., 1 mL) to a small test tube or vial containing the sample.

  • Agitation: Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes) at a controlled temperature.

  • Observation: Visually inspect the mixture. If the solid has completely dissolved, the compound is considered soluble under these conditions. If solid remains, it is sparingly soluble or insoluble.

  • Incremental Solvent Addition: For sparingly soluble compounds, additional solvent can be added in known increments until the solid dissolves to provide a semi-quantitative estimate of solubility.

Diagram of the Qualitative Solubility Determination Workflow:

SolubilityWorkflow cluster_prep Preparation cluster_testing Testing cluster_classification Classification Weigh Weigh Solute Add Add Solvent Weigh->Add Shake Agitate Mixture Add->Shake Observe Observe Result Shake->Observe Decision Completely Dissolved? Observe->Decision Soluble Soluble Decision->Soluble Yes Insoluble Sparingly Soluble / Insoluble Decision->Insoluble No

Caption: Workflow for Qualitative Shake-Flask Solubility Determination.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the critical physical properties of this compound, a compound of significant interest in drug development. The well-defined melting point of 112-115 °C serves as a reliable benchmark for purity and identity. While quantitative solubility data remains to be precisely determined, a qualitative profile has been predicted based on its molecular structure and comparison with a close analog.

For drug development professionals, the experimental protocols outlined herein provide a robust framework for the in-house characterization of this and other novel compounds. It is strongly recommended that quantitative solubility studies be conducted in a range of pharmaceutically relevant solvents and at various pH values to build a comprehensive biopharmaceutical profile. This foundational data will be instrumental in guiding formulation strategies and ensuring the successful progression of NCEs through the development pipeline.

References

  • BenchChem. (2025). An In-depth Technical Guide to 4-Aminobenzonitrile: Properties, Synthesis, and Applications.
  • The Solubility of Things. (n.d.). 4-Aminobenzonitrile.
  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024, September 9). Alwsci.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. PubMed.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. PMC - NIH.
  • University of Calgary. (n.d.). Melting point determination.
  • Scribd. (n.d.). Determination of Melting Point of An Organic Compound.
  • Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. International journal of pharmaceutics, 373(1-2), 24–40.
  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry.
  • Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • University of Alberta. (n.d.). Experiment 1: Melting-point Determinations.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Exploring the Synthesis Pathways and Chemical Properties of 4-Aminobenzonitrile.
  • Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. ResearchGate.

Sources

An In-depth Technical Guide to the Synthesis of 4-Amino-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Amino-3-iodobenzonitrile

This compound is a highly valuable substituted aromatic compound, serving as a critical building block in the development of pharmaceuticals and advanced materials. Its unique trifunctional nature—possessing an amine, an iodo group, and a nitrile—offers a versatile scaffold for complex molecular architecture. The amino and cyano groups can participate in a wide range of chemical transformations, while the iodine atom provides a reactive handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[1] This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the selection of starting materials, the rationale behind reaction conditions, and detailed, field-proven protocols.

Strategic Synthesis Planning: Choosing the Optimal Pathway

The synthesis of this compound can be approached through two principal retrosynthetic disconnections, each with its own set of advantages and challenges. The choice of the most suitable route will depend on factors such as the availability and cost of starting materials, desired scale, and the specific purity requirements of the final product.

The two primary strategies discussed in this guide are:

  • Direct Electrophilic Iodination: This approach involves the direct introduction of an iodine atom onto the aromatic ring of a readily available precursor, 4-aminobenzonitrile.

  • Sandmeyer Reaction: This classic transformation allows for the conversion of an amino group into an iodo group via a diazonium salt intermediate. This route offers high regioselectivity.

The logical workflow for selecting a synthetic pathway is outlined below:

synthesis_strategy start Target: this compound decision Evaluate Key Factors: - Starting Material Availability - Cost - Scalability - Regioselectivity start->decision route1 Route 1: Direct Electrophilic Iodination decision->route1 Favorable for readily available 4-aminobenzonitrile route2 Route 2: Sandmeyer Reaction decision->route2 High regioselectivity is critical

Caption: Decision workflow for selecting a synthetic route.

Route 1: Direct Electrophilic Iodination of 4-Aminobenzonitrile

This is arguably the most straightforward approach, starting from the commercially available and relatively inexpensive 4-aminobenzonitrile. The amino group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution. Since the para position is already occupied by the nitrile group, electrophilic attack is directed to the positions ortho to the amine, making the synthesis of the 3-iodo isomer feasible.

However, a significant challenge is controlling the regioselectivity and preventing over-iodination to form di-iodo species. The choice of iodinating agent and reaction conditions is therefore critical.

Causality Behind Experimental Choices:
  • Starting Material: 4-Aminobenzonitrile is selected for its commercial availability and the directing effect of the amino group.[2]

  • Iodinating Agent: While molecular iodine (I₂) can be used, it is a weak electrophile and often requires an oxidizing agent (e.g., H₂O₂) or a Lewis acid to generate a more potent iodinating species (I⁺).[2][3] Iodine monochloride (ICl) is a more reactive and effective reagent for the iodination of anilines.[4] N-Iodosuccinimide (NIS) is another excellent choice, offering milder reaction conditions and often improved regioselectivity, which is crucial in pharmaceutical synthesis to minimize downstream purification challenges.[5][6][7]

  • Solvent: A polar aprotic solvent like acetonitrile or a protic solvent like acetic acid is typically used to dissolve the starting materials and facilitate the reaction.[2]

  • Temperature: The reaction is generally carried out at or below room temperature to control the reaction rate and minimize the formation of byproducts.

Reaction Scheme:

direct_iodination sub 4-Aminobenzonitrile reagents + Iodinating Agent (e.g., ICl, NIS) Solvent, Temp. sub->reagents prod This compound reagents->prod

Caption: Direct electrophilic iodination of 4-aminobenzonitrile.

Detailed Experimental Protocol (Exemplified with N-Iodosuccinimide):

Materials:

  • 4-Aminobenzonitrile

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Trifluoroacetic acid (TFA) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-aminobenzonitrile (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 eq).

  • To the stirred solution, add N-Iodosuccinimide (1.05 eq) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any unreacted NIS.

  • Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Trustworthiness: This protocol is a self-validating system. The progress of the reaction can be monitored by TLC, and the final product can be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity. The purification by column chromatography ensures the removal of any unreacted starting material or di-iodinated byproducts.

Quantitative Data Summary (Direct Iodination):
ParameterValue/RangeRationale/Reference
Starting Material 4-AminobenzonitrileCommercially available.[2]
Key Reagents N-Iodosuccinimide (NIS), Trifluoroacetic acid (catalyst)NIS provides mild conditions and good regioselectivity.[5][7]
Typical Yield 60-80%Dependent on reaction conditions and purification.
Purity >98% (after chromatography)Column chromatography is effective for purification.
Reaction Time 2-4 hoursMonitored by TLC.

Route 2: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a powerful and highly regioselective method for introducing a variety of functional groups onto an aromatic ring, starting from a primary aromatic amine.[8] For the synthesis of this compound, a plausible starting material is 3,4-diaminobenzonitrile. In this route, one of the amino groups is selectively diazotized and subsequently replaced by iodine.

Causality Behind Experimental Choices:
  • Starting Material: 3,4-Diaminobenzonitrile is chosen because the two amino groups have different reactivities, allowing for selective diazotization. The amino group meta to the electron-withdrawing nitrile group is less basic and will be preferentially diazotized under controlled acidic conditions.

  • Diazotization: The reaction is carried out at low temperatures (0-5 °C) using sodium nitrite and a strong acid (e.g., HCl or H₂SO₄) to form the diazonium salt. Low temperatures are crucial to prevent the decomposition of the unstable diazonium intermediate.[9]

  • Iodide Source: Potassium iodide (KI) is a common and effective source of the iodide nucleophile. Unlike other Sandmeyer reactions (e.g., chlorination or bromination), the iodination often does not require a copper(I) catalyst.[2]

  • Work-up: The reaction is typically quenched to destroy any excess diazonium salt and then neutralized. The product is extracted and purified.

Reaction Scheme:

sandmeyer_reaction sub 3,4-Diaminobenzonitrile reagents1 1. NaNO₂, HCl 0-5 °C sub->reagents1 diazonium Diazonium Salt Intermediate reagents2 2. KI diazonium->reagents2 prod This compound reagents1->diazonium reagents2->prod

Caption: Sandmeyer reaction for the synthesis of this compound.

Detailed Experimental Protocol:

Materials:

  • 3,4-Diaminobenzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Diazotization: In a flask cooled to 0-5 °C, suspend 3,4-diaminobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Stir vigorously to form a fine slurry of the amine salt.

  • Prepare a solution of sodium nitrite (1.05 eq) in cold deionized water. Add this solution dropwise to the amine slurry, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Iodination: In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Evolution of nitrogen gas should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Trustworthiness: The Sandmeyer reaction is a well-established and reliable transformation. The regioselectivity is controlled by the initial position of the amino group, leading to a cleaner product profile compared to direct iodination. The distinct evolution of nitrogen gas provides a visual confirmation of the reaction's progress.

Quantitative Data Summary (Sandmeyer Reaction):
ParameterValue/RangeRationale/Reference
Starting Material 3,4-DiaminobenzonitrileCommercially available.
Key Reagents NaNO₂, HCl, KIStandard reagents for Sandmeyer iodination.[9]
Typical Yield 65-85%Generally good yields for this transformation.
Purity >98% (after chromatography)High regioselectivity simplifies purification.
Reaction Time 3-5 hoursIncludes diazotization and iodination steps.

Conclusion and Outlook

Both direct electrophilic iodination of 4-aminobenzonitrile and the Sandmeyer reaction of 3,4-diaminobenzonitrile represent viable and effective strategies for the synthesis of this compound. The choice between these routes will be dictated by the specific needs of the research or development program.

  • Direct iodination is a more atom-economical approach, starting from a simpler and more readily available precursor. However, it may require more careful optimization to control regioselectivity and minimize byproduct formation.

  • The Sandmeyer reaction offers superior regioselectivity, leading to a cleaner reaction profile and potentially simpler purification. The starting material, while more complex, is also commercially available.

For large-scale production, the direct iodination route, if optimized effectively, may be more cost-effective. For applications where high purity and unambiguous regiochemistry are paramount, the Sandmeyer reaction is the preferred method. This guide provides the foundational knowledge and detailed protocols to enable researchers, scientists, and drug development professionals to confidently synthesize this important chemical intermediate.

References

  • Radhakrishnamurti, P. S., & Janardhana, Ch. (Year). Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. Indian Journal of Chemistry, Section A, 19A, 550-553. Source
  • Mbatia, H. W., Ulloa, O. A., Kennedy, D. P., Incarvito, C. D., & Burdette, S. C. (2011). Iodination of anilines and phenols with 18-crown-6 supported ICl2−. Organic & Biomolecular Chemistry, 9(7), 2468-2474. [Link]
  • Pawar, S. S., et al. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH. Baba Farid Group of Institutions.
  • Sandin, R. B., Drake, W. V., & Leger, F. (1932). 2,6-DIIODO-p-NITROANILINE. Organic Syntheses, 12, 28. [Link]
  • R Discovery. (n.d.). Iodination Of Anilines Research Articles.
  • Kaur, N. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(6), 2139-2178. [Link]
  • Bracco, C., et al. (2010).
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
  • Kym, P. R., & Cory, M. (2013).
  • Prakash, G. K. S., et al. (2004). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Journal of the American Chemical Society, 126(48), 15770-15776.
  • SLS. (n.d.). This compound, 98.
  • Patsnap. (n.d.). Preparation method of aminobenzonitrile.
  • Appiah, C., et al. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
  • Wang, Y., et al. (2018). Iodide/H2O2 Catalyzed Intramolecular Oxidative Amination for the Synthesis of 3,2′-Pyrrolidinyl Spirooxindoles. Molecules, 23(11), 2913. [Link]
  • CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method ... (n.d.).
  • CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents. (n.d.).
  • CN112457213A - Catalytic synthesis method of p-aminobenzonitrile - Google Patents. (n.d.).

Sources

An In-Depth Technical Guide to 4-Amino-3-iodobenzonitrile: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic and medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery and development of novel therapeutic agents. 4-Amino-3-iodobenzonitrile, a multifunctional aromatic compound, has emerged as a particularly valuable scaffold. Its IUPAC name is This compound , and it is also known by synonyms such as 4-Cyano-2-iodoaniline.[1] This guide provides an in-depth technical overview of its chemical properties, a validated synthetic protocol, comprehensive analytical characterization methods, and a discussion of its reactivity and applications, tailored for researchers and professionals in drug development. The molecule's unique architecture, featuring an amino group, an iodine atom, and a nitrile moiety on a benzene ring, offers a versatile platform for a wide array of chemical transformations, making it a powerful intermediate in the synthesis of complex molecular targets.

Section 1: Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is the foundation for its effective use in synthesis and formulation. This compound is a solid at room temperature with a distinct set of characteristics derived from its substituted aromatic structure.

The molecule's utility stems from the orthogonal reactivity of its three functional groups. The electron-donating amino group activates the aromatic ring, while the electron-withdrawing nitrile group deactivates it, influencing the regioselectivity of further reactions. The iodo group is an excellent leaving group, particularly for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.

PropertyValueSource(s)
IUPAC Name This compound[2][3]
Synonyms 4-Cyano-2-iodoaniline, 1-Amino-2-iodo-4-cyanobenzene[1]
CAS Number 33348-34-4[4]
Molecular Formula C₇H₅IN₂[4]
Molecular Weight 244.03 g/mol
Melting Point 112-115 °C (lit.)
Appearance Typically a beige or light-colored solid[5]
InChI Key UOWVTQFTEAYDLM-UHFFFAOYSA-N[2]
SMILES Nc1ccc(cc1I)C#N[6]

graph "4_Amino_3_iodobenzonitrile_Structure" {
layout=neato;
node [shape=plaintext];
edge [style=invis];
// Define atom nodes
N1 [label="N", pos="2.0,1.2!"];
C1 [label="C", pos="1.0,1.2!"];
C2 [label="C", pos="0.5,0.0!"];
C3 [label="C", pos="1.0,-1.2!"];
C4 [label="C", pos="2.0,-1.2!"];
C5 [label="C", pos="2.5,0.0!"];
C6 [label="C", pos="3.5,0.0!"];
N2 [label="N", pos="4.2,0.0!"];
I1 [label="I", pos="-0.8,0.0!"];
NH2 [label="H₂N", pos="2.5,2.0!", fontcolor="#202124"];

// Draw bonds
C1 -- C2 [style=solid];
C2 -- C3 [style=solid];
C3 -- C4 [style=solid];
C4 -- C5 [style=solid];
C5 -- C1 [style=solid];
C1 -- N1 [style=invis]; // for positioning NH2
C2 -- I1 [style=solid];
C5 -- C6 [style=solid];
C6 -- N2 [style=triple];

// Benzene ring double bonds
node [shape=none, label=""];
b1 [pos="1.25,0.6!"];
b2 [pos="0.75,-0.6!"];
b3 [pos="1.75,-1.2!"];
b4 [pos="2.25,0.0!"];
b5 [pos="1.75,1.2!"];
b6 [pos="0.75,0.6!"];

// Manually place double bonds inside the ring
graph[bgcolor="transparent"];
edge [style=solid, color="#202124"];
C1 -- C5 [label="", len=1.5];
C3 -- C4 [label="", len=1.5];
// A bit of a hack to draw the inner double bonds
p1 [pos="1.2,0.4!", shape=point, style=invis];
p2 [pos="0.8,-0.6!", shape=point, style=invis];
p1 -- p2 [style=solid, len=0.5];
p3 [pos="1.8,-0.4!", shape=point, style=invis];
p4 [pos="2.2,0.6!", shape=point, style=invis];
p3 -- p4 [style=solid, len=0.5];
p5 [pos="1.2, -1.4!", shape=point, style=invis];
p6 [pos="0.8, -1.0!", shape=point, style=invis];
// Re-drawing main structure with labels
node [shape=plaintext, fontcolor="#202124"];
C1_label [label="C", pos="1.0,1.2!"];
C2_label [label="C", pos="0.5,0.0!"];
C3_label [label="C", pos="1.0,-1.2!"];
C4_label [label="C", pos="2.0,-1.2!"];
C5_label [label="C", pos="2.5,0.0!"];
I_label [label="I", pos="-0.8,0.0!"];
N_label [label="H₂N", pos="0.5,2.0!"];
CN_C_label [label="C", pos="3.5,0.0!"];
CN_N_label [label="N", pos="4.2,0.0!"];

// Connect atoms with visible bonds
edge [style=solid];
C1_label -- C2_label;
C2_label -- C3_label;
C3_label -- C4_label;
C4_label -- C5_label;
C5_label -- C1_label;
C1_label -- N_label;
C2_label -- I_label;
C5_label -- CN_C_label;
CN_C_label -- CN_N_label [style=triple];

// Benzene ring double bonds (simplified)
p_a [pos="1.25, 0.0!", shape=point, style=invis];
p_b [pos="1.75, -1.2!", shape=point, style=invis];
p_a -- p_b;
p_c [pos="2.25, 0.6!", shape=point, style=invis];
p_d [pos="1.75, 1.2!", shape=point, style=invis];
p_c -- p_d;
p_e [pos="0.75, -0.6!", shape=point, style=invis];
p_f [pos="0.75, 0.6!", shape=point, style=invis];
p_e -- p_f;

}

Caption: 2D Structure of this compound.

Section 2: Synthesis and Purification

Causality Behind Experimental Choice: The synthesis of this compound is most reliably achieved via a Sandmeyer-type reaction. This classic and robust methodology is chosen for its high fidelity in converting an aromatic amine into an aryl iodide through a diazonium salt intermediate.[7] The protocol starts with 4-amino-3-nitrobenzonitrile, a commercially available precursor. The nitro group is first reduced to an amine, yielding 3,4-diaminobenzonitrile. Subsequently, selective diazotization of the 3-amino group, followed by iodide substitution, yields the target compound. The selectivity is driven by the differential basicity and steric environment of the two amino groups.

Experimental Protocol: Two-Step Synthesis

Step A: Reduction of 4-Amino-3-nitrobenzonitrile

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-amino-3-nitrobenzonitrile (10.0 g, 1 eq.) in ethanol (100 mL).

  • Reagent Addition: Carefully add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.5 eq.) to the suspension.

  • Reflux: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction to room temperature and slowly pour it into a stirred solution of saturated sodium bicarbonate (NaHCO₃) until the pH is ~8-9 to neutralize the acid and precipitate tin salts.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Remove the solvent under reduced pressure to yield crude 3,4-diaminobenzonitrile, which can be used in the next step without further purification.

Step B: Diazotization and Iodination

  • Diazotization: In a 500 mL flask, dissolve the crude 3,4-diaminobenzonitrile from Step A in a mixture of water (50 mL) and concentrated hydrochloric acid (HCl, 3 eq.) at 0-5 °C using an ice-salt bath. To this stirring solution, add a pre-chilled solution of sodium nitrite (NaNO₂, 1.1 eq.) in water (20 mL) dropwise, ensuring the internal temperature remains below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.[7]

  • Iodination: In a separate 500 mL flask, dissolve potassium iodide (KI, 1.5 eq.) in water (50 mL). Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quenching and Neutralization: Quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the dark iodine color disappears. Carefully neutralize the mixture to pH 7-8 with a saturated NaHCO₃ solution.[7]

  • Extraction and Purification: Extract the product with diethyl ether or ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

G cluster_0 Step A: Reduction cluster_1 Step B: Sandmeyer Reaction cluster_2 Purification & Analysis A 1. Dissolve Starting Material (4-Amino-3-nitrobenzonitrile) in Ethanol B 2. Add SnCl₂·2H₂O A->B C 3. Reflux for 2-3 hours B->C D 4. Quench & Neutralize with NaHCO₃ C->D E 5. Extract with Ethyl Acetate D->E F 1. Diazotization of Diamine (NaNO₂, HCl, 0-5 °C) E->F Crude Diamine G 2. Iodination with KI H 3. Quench with Na₂S₂O₃ I 4. Neutralize with NaHCO₃ J 5. Extract with Ether/EtOAc K 1. Dry Organic Layers (Na₂SO₄ or MgSO₄) J->K Crude Product L 2. Concentrate in vacuo K->L M 3. Column Chromatography L->M N 4. Analytical Characterization (NMR, MS, IR, HPLC) M->N

Caption: Workflow for the Synthesis and Purification of this compound.

Section 3: Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity. The following techniques are standard for characterizing this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As detailed in standard analytical procedures, NMR provides unambiguous structural information.[8]

    • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show three distinct signals in the aromatic region (δ 6.5-8.0 ppm). The proton ortho to the amino group will appear most upfield, while the proton ortho to the nitrile group will be most downfield. A broad singlet corresponding to the two amine protons (NH₂) should also be visible.

    • ¹³C NMR (100 MHz, CDCl₃): The spectrum should display 7 unique carbon signals. The nitrile carbon (C≡N) is expected around δ 118-120 ppm. The six aromatic carbons will appear between δ 90-150 ppm, with the carbon bearing the iodine (C-I) appearing significantly upfield (around δ 90-95 ppm) due to the heavy atom effect.

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization (ESI) or electron ionization (EI) can be used.[8]

    • Expected Result: A prominent molecular ion peak [M]⁺ or protonated molecular ion [M+H]⁺ should be observed at m/z 244.0 or 245.0, respectively, corresponding to the molecular weight of the compound. The presence of iodine gives a characteristic isotopic signature that further confirms the composition.

  • Infrared (IR) Spectroscopy:

    • Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

    • Key Vibrational Frequencies:

      • ~3400-3500 cm⁻¹: Two sharp bands corresponding to the symmetric and asymmetric N-H stretching of the primary amine.

      • ~2225 cm⁻¹: A strong, sharp absorption characteristic of the C≡N (nitrile) stretch.

      • ~1600 cm⁻¹: N-H bending vibration.

      • ~1400-1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To assess the final purity of the compound. A purity level of >97% is typically expected for research applications.[3]

    • Typical Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid).

      • Detection: UV-Vis detector at 254 nm.

      • Result: A single major peak indicates a high degree of purity.

Section 4: Chemical Reactivity and Applications in Drug Development

The synthetic power of this compound lies in the distinct reactivity of its functional groups, which can be addressed sequentially or in domino reactions to build molecular complexity.

Reactivity of Functional Groups:

  • Iodo Group: This is arguably the most versatile handle for molecular elaboration. It is an ideal substrate for a multitude of palladium-, copper-, and nickel-catalyzed cross-coupling reactions, including:

    • Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.

    • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

    • Heck Coupling: Reaction with alkenes to form C-C bonds. These reactions are fundamental in modern drug discovery for constructing the core scaffolds of biologically active molecules.[9][10]

  • Amino Group: The primary amine is a potent nucleophile and can undergo:

    • Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides or sulfonamides.

    • Alkylation: Reaction with alkyl halides.

    • Condensation Reactions: Formation of imines or heterocycles.

  • Nitrile Group: The nitrile is a unique and metabolically robust functional group.[11]

    • Bioisostere: It can serve as a hydrogen bond acceptor and a bioisosteric replacement for a carbonyl group or even a terminal alkyne.[12]

    • Chemical Conversion: It can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, providing further avenues for diversification.

    • Pharmacophore: The nitrile moiety is present in numerous approved drugs and is recognized for its ability to modulate pharmacokinetic properties and target binding affinity.[11]

Reported Applications:

This building block is a reactant in the synthesis of various complex heterocyclic systems.[6][13]

  • Synthesis of fused carbazoles through hydroamination-double hydroarylation reactions.[6][13]

  • Domino condensation and heterocyclization reactions.[6]

  • Regioselective C-H bond functionalization.[6]

  • Synthesis of complex indole derivatives.[6]

G cluster_reactions Key Transformations in Drug Discovery A This compound Iodo (C-I) Amino (C-N) Nitrile (C≡N) B Suzuki / Stille (C-C Bond Formation) A:f1->B C Sonogashira (C-C Alkyne Formation) A:f1->C D Buchwald-Hartwig (C-N Bond Formation) A:f1->D E Acylation / Sulfonylation (Amide Formation) A:f2->E F Reduction (Primary Amine) A:f3->F G Hydrolysis (Carboxylic Acid) A:f3->G

Caption: Reaction Pathways from this compound's Functional Groups.

Section 5: Safety, Handling, and Storage

Trustworthiness through Safety: A core tenet of scientific integrity is the safe handling of all chemical reagents. This compound, while not acutely toxic, requires appropriate precautions.

  • Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The signal word is "Warning".

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated laboratory fume hood. Standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory.[14] For weighing and handling the solid, a dust mask (e.g., N95) is recommended to prevent inhalation.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[14]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.

References

  • 4-Iodobenzonitrile Spectral Information. PubChem, National Center for Biotechnology Information.
  • This compound Reactant Information. SLS.
  • General Experimental Procedures for Organic Synthesis. Royal Society of Chemistry.
  • Preparation method of aminobenzonitrile. Patsnap.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry via PMC, NIH.

Sources

Navigating the Synthesis and Supply of 4-Amino-3-iodobenzonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the accessibility and well-characterized nature of key building blocks are paramount. 4-Amino-3-iodobenzonitrile, a versatile aromatic nitrile, presents itself as a valuable intermediate for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of its commercial availability, physicochemical properties, a validated synthesis protocol, and essential safety considerations, empowering scientists to confidently integrate this compound into their research endeavors.

Commercial Availability and Procurement

This compound is readily available from several major chemical suppliers, ensuring a stable supply chain for research and development activities. The compound is typically offered in various purities, with researchers advised to select a grade appropriate for their specific application.

Table 1: Commercial Suppliers of this compound

SupplierProduct NumberPurityCAS Number
Sigma-Aldrich65712398%33348-34-4
Thermo Scientific ChemicalsH5540097%33348-34-4
Santa Cruz Biotechnologysc-280000N/A33348-34-4

Note: Availability and product details are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is fundamental to its successful application in research. The key physicochemical and spectroscopic data for this compound are summarized below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₅IN₂[1]
Molecular Weight 244.03 g/mol [1]
Appearance Off-white to light brown crystalline powderN/A
Melting Point 112-115 °C (lit.)[1]
CAS Number 33348-34-4[1]
InChI Key UOWVTQFTEAYDLM-UHFFFAOYSA-N[1]
SMILES Nc1ccc(C#N)cc1I[1]

While specific, publicly available, peer-reviewed spectral data for this compound is limited, the expected spectroscopic features can be inferred from its structure and comparison with analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants being influenced by the positions of the amino, iodo, and cyano groups.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons, the nitrile carbon, and the carbons bearing the amino and iodo substituents.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, and C-H and C=C stretching of the aromatic ring.

Synthesis of this compound: A Practical Protocol

While commercially available, an in-house synthesis of this compound can be a cost-effective alternative for large-scale needs or for the preparation of specialized analogs. A reliable method for its synthesis is through the direct electrophilic iodination of the readily available starting material, 4-aminobenzonitrile. The amino group is an activating ortho, para-director, making the 3-position susceptible to electrophilic attack by an iodine source.

Proposed Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Synthesis_Workflow Start Start: 4-Aminobenzonitrile Reaction Reaction: - Dissolve in appropriate solvent - Add Iodinating Agent (e.g., I₂, NIS) - Stir at controlled temperature Start->Reaction Step 1 Workup Work-up: - Quench excess reagent - Extract with organic solvent - Wash and dry organic layer Reaction->Workup Step 2 Purification Purification: - Column Chromatography or Recrystallization Workup->Purification Step 3 Product Product: this compound Purification->Product Step 4

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on well-established iodination reactions of anilines.[2]

Materials:

  • 4-Aminobenzonitrile

  • N-Iodosuccinimide (NIS) or Iodine (I₂)

  • Acetonitrile or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzonitrile (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Iodination: To the stirred solution, add N-iodosuccinimide (1.1 equivalents) portion-wise at room temperature. Alternatively, a solution of iodine (1.1 equivalents) in the reaction solvent can be added dropwise. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reaction Work-up: Upon completion of the reaction (as indicated by TLC), quench any unreacted iodine by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: If using a water-miscible solvent like acetonitrile, remove it under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. If dichloromethane was used as the reaction solvent, proceed directly to washing. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Recrystallization from a suitable solvent system can also be employed for further purification.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier before use.[3]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds and as a precursor for more complex molecules in drug discovery programs. The presence of three distinct functional groups—the amino, iodo, and cyano moieties—allows for a wide range of chemical transformations. It is a reactant in various reactions, including:

  • Hydroamination-double hydroarylation for the synthesis of fused carbazoles.[1]

  • Cycloisomerizations of aromatic homo- and bis-homopropargylic amine/amide intermediates.[1]

  • Asymmetric organocatalytic condensation and cycloaddition reactions.[1]

  • Regioselective aryl C-H bond functionalization.[1]

Conclusion

This compound is a commercially accessible and synthetically versatile intermediate with significant potential in chemical research and drug development. This guide has provided a comprehensive overview of its procurement, properties, a practical synthesis protocol, and essential safety information. By leveraging this knowledge, researchers can effectively and safely utilize this compound to advance their scientific objectives.

References

  • PubChem. 4-Iodobenzonitrile.[Link]
  • Google Patents.
  • Google Patents. Catalytic synthesis method of p-aminobenzonitrile.
  • The Royal Society of Chemistry.

Sources

Introduction: The Strategic Value of 4-Amino-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Reactions of 4-Amino-3-iodobenzonitrile

In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a preeminent building block for researchers in medicinal chemistry and materials science. Its utility stems from a unique constellation of three functional groups on a single aromatic scaffold: a nucleophilic amino group, a versatile iodo substituent, and an electrophilic, yet synthetically malleable, nitrile moiety.

The ortho-relationship between the amino and iodo groups, coupled with the para-positioning of the nitrile, imparts distinct reactivity and allows for sequential, regioselective functionalization. The iodine atom serves as an exceptional handle for a host of palladium- and copper-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents. Simultaneously, the amino and nitrile groups can act as anchor points for the synthesis of fused heterocyclic systems, a common motif in pharmacologically active compounds.[1][2]

This guide provides an in-depth exploration of the core reactions involving this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying mechanistic principles and strategic considerations essential for leveraging this versatile reagent to its full potential.

Physicochemical and Spectral Profile

A thorough understanding of a reagent's physical and spectral properties is the foundation of its effective application in the laboratory.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₅IN₂[3]
Molecular Weight 244.03 g/mol [3]
CAS Number 33348-34-4
Appearance White to tan powder or crystals[4]
Melting Point 112-115 °C (lit.)[5]
SMILES String Nc1ccc(cc1I)C#N
InChI Key UOWVTQFTEAYDLM-UHFFFAOYSA-N

Spectral Characteristics: While detailed spectral assignments for this specific molecule are proprietary to vendors, the expected characteristics are as follows:

  • ¹H NMR: The proton NMR spectrum would exhibit signals in the aromatic region, typically showing complex splitting patterns (doublets, doublet of doublets) due to the substitution pattern. The protons of the amino group would appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display seven distinct signals. The carbon atom of the nitrile group (C≡N) would appear in the characteristic region of ~118-120 ppm, while the carbon attached to the iodine (C-I) would be shifted upfield compared to an unsubstituted carbon.[6]

  • IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2230 cm⁻¹), and C-H and C=C stretching of the aromatic ring.

  • Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 244, corresponding to the molecular weight of the compound.

Core Synthetic Transformations

The true synthetic power of this compound is realized through its participation in a variety of powerful bond-forming reactions. The high reactivity of the C-I bond in cross-coupling reactions makes it the primary site for initial diversification.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most important tool for C(sp²)-C(sp²) bond formation, providing access to biaryl and vinyl-aryl structures that are central to many pharmaceutical agents.[7][8] For this compound, this reaction enables the introduction of a wide array of aryl or vinyl substituents at the 3-position.

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[8] The cycle begins with the oxidative addition of the C-I bond of this compound to the Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from a boronic acid or ester is transferred to the palladium center, displacing the iodide. The final step is reductive elimination, which forms the new C-C bond, yielding the desired product and regenerating the active Pd(0) catalyst.[8]

Suzuki_Miyaura_Cycle cluster_0 Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(I) Pd0:e->PdII_Aryl:w Ar-I OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)L₂(R') PdII_Aryl:e->PdII_Biaryl:w R'B(OH)₂ Transmetalation Transmetalation PdII_Biaryl:s->Pd0:s Product Ar-R' PdII_Biaryl:e->Product:n p3 Reductive Elimination RedElim Reductive Elimination Reactant Ar-I (this compound) p1 Oxidative Addition Boronic R'-B(OH)₂ + Base p2 Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O in a 4:1 to 10:1 ratio).

  • Reaction Execution: Stir the mixture at an elevated temperature (typically 80-110 °C) and monitor the reaction progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 4-amino-3-arylbenzonitrile derivative.[7][9]

Sonogashira Coupling: Introducing Alkyne Functionality

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[10][11][12] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are key intermediates in natural product synthesis and precursors for advanced materials.[13] For this compound, it provides a direct route to 3-alkynyl derivatives.

Mechanistic Rationale: The Sonogashira reaction uniquely employs a dual catalytic system. A palladium cycle, similar to that in the Suzuki coupling, facilitates the oxidative addition and reductive elimination steps. Concurrently, a copper(I) co-catalyst activates the terminal alkyne by forming a copper(I) acetylide intermediate. This acetylide then participates in the transmetalation step with the Pd(II)-aryl complex, which is the rate-determining step, leading to the final product.[11][12]

Sonogashira_Workflow start Start: Reagents & Catalysts reagents This compound + Terminal Alkyne + Amine Base (e.g., Et₃N) start->reagents catalysts Pd Catalyst (e.g., PdCl₂(PPh₃)₂) + Cu(I) Co-catalyst (CuI) start->catalysts reaction Inert Atmosphere Reaction (Solvent: THF or DMF) (Room Temp to 60 °C) reagents->reaction catalysts->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Final Product: 4-Amino-3-alkynylbenzonitrile purification->product

Caption: Experimental workflow for the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable solvent such as anhydrous THF or DMF.

  • Catalyst and Reagent Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), the copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.3 eq) dropwise to the stirred solution.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by silica gel chromatography.[10][13]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14] While this compound already possesses an amino group, this reaction can be employed to couple the C-I bond with a different primary or secondary amine, leading to substituted 2,4-diaminobenzonitrile derivatives, which are valuable scaffolds in medicinal chemistry.

Mechanistic Rationale: The catalytic cycle is initiated by the oxidative addition of the aryl iodide to a Pd(0) complex, typically supported by a bulky, electron-rich phosphine ligand. The resulting Pd(II) complex coordinates with the amine. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amide complex. The final reductive elimination step forms the new C-N bond and regenerates the Pd(0) catalyst.[14]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(I) Pd0:e->PdII_Aryl:w Oxidative Addition PdII_Amide Ar-Pd(II)L₂(NR¹R²) PdII_Aryl:e->PdII_Amide:w Amine Binding & Deprotonation PdII_Amide:s->Pd0:s Product Ar-NR¹R² PdII_Amide:e->Product:n Reductive Elimination Reactant Ar-I Amine HNR¹R² + Strong Base (e.g., NaOtBu) Heterocycle_Synthesis start This compound step1 Step 1: Cross-Coupling (e.g., Sonogashira) start->step1 intermediate 3-Alkynyl Intermediate step1->intermediate step2 Step 2: Cyclization/ Annulation intermediate->step2 product Fused Heterocycle (e.g., Indole, Quinoline) step2->product

Sources

Electrophilic iodination of 4-aminobenzonitrile to yield 4-amino-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Iodination of 4-Aminobenzonitrile

Abstract

This technical guide provides a comprehensive examination of the synthesis of 4-amino-3-iodobenzonitrile via the electrophilic iodination of 4-aminobenzonitrile. This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of the underlying chemical principles, a comparative analysis of key iodinating agents, and a robust, field-tested experimental protocol. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the reaction's regioselectivity and practical execution.

Introduction: Strategic Importance of this compound

This compound is a valuable substituted aromatic intermediate in medicinal chemistry and materials science.[1][2] The presence of three distinct functional groups—an amine, a nitrile, and an iodine atom—on a single aromatic scaffold provides a versatile platform for constructing complex molecular architectures. The iodo group, in particular, serves as a key handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse substituents and the synthesis of novel pharmaceutical agents and functional materials.[1] The selective introduction of this iodine atom onto the 4-aminobenzonitrile backbone is a critical synthetic step, governed by the principles of electrophilic aromatic substitution (EAS).

The Mechanistic Cornerstone: Regioselectivity in Electrophilic Aromatic Substitution

The successful synthesis of this compound hinges on controlling the regioselectivity of the iodination reaction. The outcome is dictated by the electronic interplay between the two substituents already present on the benzene ring: the amino (-NH₂) group and the nitrile (-CN) group.[3]

  • Amino (-NH₂) Group: The nitrogen's lone pair of electrons delocalizes into the aromatic π-system through resonance (+M effect).[4] This significantly increases the electron density of the ring, particularly at the positions ortho and para to the amine.[5] Consequently, the amino group is a powerful activating group and an ortho, para-director .[4][6]

  • Nitrile (-CN) Group: The nitrile group is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects.[3] This decreases the electron density of the ring, making it less reactive towards electrophiles. The nitrile group is therefore a deactivating group and a meta-director .[7][8]

In 4-aminobenzonitrile, these directing effects are synergistic. The powerful activating effect of the amino group dominates, directing the incoming electrophile (I⁺) to the positions ortho to it (C3 and C5).[3][6] Since the para position is already occupied by the nitrile group, substitution occurs exclusively at the ortho positions.

G cluster_0 Directing Effects on 4-Aminobenzonitrile ring NH₂ CN conclusion Overall Outcome: The powerful activating effect of the -NH₂ group dominates. Electrophilic attack is directed to the C3 position. NH2 Amino Group (-NH₂) Strong Activator Ortho, Para-Director NH2->ring:f2 Activates Ortho Positions (C3, C5) CN Nitrile Group (-CN) Strong Deactivator Meta-Director CN->ring:f3 Deactivates Ortho Positions (C3, C5) CN->ring:f5 Deactivates Ortho Positions (C3, C5)

Caption: Synergistic directing effects in the iodination of 4-aminobenzonitrile.

The general mechanism for the reaction proceeds via the classic EAS pathway: the formation of a resonance-stabilized carbocation (a σ-complex or arenium ion), followed by deprotonation to restore aromaticity.[9]

Caption: General mechanism of electrophilic aromatic iodination.

A Comparative Analysis of Iodinating Agents

While molecular iodine (I₂) is generally unreactive toward aromatic rings unless an oxidizing agent is present, more potent electrophilic iodine sources are commonly employed.[10][11] The two most relevant agents for this transformation are Iodine Monochloride (ICl) and N-Iodosuccinimide (NIS). The choice between them involves a trade-off between reactivity, selectivity, and safety.[12]

FeatureIodine Monochloride (ICl)N-Iodosuccinimide (NIS)Justification & Field Insights
Nature A dark red, volatile, and corrosive liquid or solid.[13]A stable, crystalline, off-white solid.[14]NIS is significantly easier and safer to handle, weigh, and store, making it preferable for routine lab work and scalability.[12]
Reactivity Highly reactive. The I-Cl bond is polarized (Iᵟ⁺—Clᵟ⁻), making the iodine a potent electrophile ("I⁺" source).[9][15]Milder and more selective.[12] Often requires an acid catalyst (e.g., TFA, H₂SO₄) to activate it, especially for less reactive substrates.[16][17]ICl's high reactivity can lead to over-iodination or side reactions. NIS offers greater control, which is critical when working with multifunctional substrates like 4-aminobenzonitrile.[12]
Byproducts Produces hydrochloric acid (HCl), which can protonate the amino group, deactivating the ring.Produces succinimide, which is relatively benign and easily removed during work-up.[12]The generation of HCl with ICl is a significant drawback, as it can shut down the reaction by forming the anilinium salt, which is strongly deactivated.
Safety Highly corrosive, causes severe burns, and is a strong lachrymator. Reacts with water to produce toxic fumes.[18][19]Harmful if swallowed and can cause respiratory irritation, but is far less hazardous than ICl.[14]The superior safety profile of NIS is a compelling reason for its selection, minimizing risk to personnel.[12]

Detailed Experimental Protocol: Synthesis using N-Iodosuccinimide

This protocol is a self-validating system designed for high yield and purity. The causality for each step is explained to provide a complete operational understanding.

4.1. Materials and Reagents

ReagentM.W. ( g/mol )QuantityMoles (mmol)Rationale
4-Aminobenzonitrile118.145.00 g42.3Starting Material
N-Iodosuccinimide (NIS)224.9810.0 g44.5Iodinating Agent (1.05 eq.)
Acetonitrile (CH₃CN)41.05100 mL-Aprotic polar solvent to dissolve reactants.
Sodium Thiosulfate (Na₂S₂O₃)158.11--Quenching agent to neutralize excess iodine.
Saturated NaHCO₃ (aq)84.01--To neutralize any acidic byproducts.
Ethyl Acetate (EtOAc)88.11~200 mL-Extraction solvent.
Brine (Saturated NaCl aq)58.44~50 mL-To break emulsions and dry the organic layer.
Anhydrous MgSO₄ or Na₂SO₄120.37--Drying agent for the organic phase.

4.2. Step-by-Step Methodology

G A 1. Reaction Setup Dissolve 4-aminobenzonitrile (1.0 eq) in acetonitrile in a round-bottom flask. Protect from light with aluminum foil. B 2. Reagent Addition Add N-Iodosuccinimide (1.05 eq) portion-wise at room temperature over 10 minutes. A->B C 3. Reaction Monitoring Stir at room temperature for 4-6 hours. Monitor progress by TLC (e.g., 3:1 Hexanes:EtOAc). B->C D 4. Quenching Pour reaction mixture into sat. Na₂S₂O₃ (aq). Stir until the dark color dissipates. C->D E 5. Extraction Transfer to a separatory funnel. Extract with Ethyl Acetate (3x). D->E F 6. Washing Combine organic layers. Wash with sat. NaHCO₃ (aq) and then Brine. E->F G 7. Drying & Concentration Dry organic layer over anhydrous MgSO₄. Filter and concentrate under reduced pressure. F->G H 8. Purification Purify the crude solid by recrystallization (e.g., from ethanol/water) or column chromatography. G->H

Caption: Experimental workflow for the synthesis of this compound.
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzonitrile (5.00 g, 42.3 mmol) in acetonitrile (100 mL). Wrap the flask in aluminum foil.

    • Causality: Acetonitrile is an excellent solvent for both reactants. Protecting the reaction from light is a standard precaution as iodo compounds can be light-sensitive.[13]

  • Reagent Addition: To the stirred solution, add N-Iodosuccinimide (10.0 g, 44.5 mmol, 1.05 equivalents) in small portions over 10 minutes at room temperature.

    • Causality: Portion-wise addition helps to control any potential exotherm. A slight excess of NIS ensures complete consumption of the starting material.

  • Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a 3:1 mixture of hexanes and ethyl acetate. The reaction is typically complete within 4-6 hours.

    • Causality: TLC is essential to determine the point of complete conversion of the starting material and to prevent the formation of potential di-iodinated byproducts from prolonged reaction times.

  • Work-up: Quenching: Once the reaction is complete, pour the mixture into a beaker containing 100 mL of a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the dark color of any residual iodine is discharged.[20][21]

    • Causality: Sodium thiosulfate reduces unreacted NIS and any I₂ formed, preventing them from complicating the extraction and purification process.

  • Work-up: Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Causality: The product is significantly more soluble in the organic solvent (ethyl acetate) than in the aqueous phase. Repeated extractions ensure maximum recovery.

  • Work-up: Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate (50 mL) and then brine (50 mL).

    • Causality: The bicarbonate wash removes any acidic byproducts, such as traces of HI. The brine wash helps to remove bulk water from the organic layer and aids in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Causality: Removal of all water is crucial before solvent evaporation to obtain a dry, solid product.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford this compound as a pure solid.

    • Causality: Purification is necessary to remove the succinimide byproduct and any unreacted starting material or minor side products, yielding a product of high purity suitable for subsequent synthetic steps.

Safety and Handling

Professional laboratory safety practices must be strictly adhered to throughout this procedure.

  • General: Conduct all operations in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]

  • N-Iodosuccinimide (NIS): Harmful if swallowed. May cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[14]

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The electrophilic iodination of 4-aminobenzonitrile is a highly efficient and regioselective transformation when conducted under controlled conditions. The inherent directing effects of the amino and nitrile groups synergistically guide the substitution to the desired C3 position. By employing N-Iodosuccinimide as the iodinating agent, the synthesis of this compound can be achieved safely and effectively, providing a high-purity product essential for advanced applications in pharmaceutical and materials development. This guide provides the necessary theoretical foundation and practical methodology for researchers to confidently execute this valuable synthetic procedure.

References

  • ResearchGate. (n.d.). Iodinating Reagents.
  • Chemistry Steps. (n.d.). Activating and Deactivating Groups.
  • Brainly. (2024). Aromatic iodination can be carried out with a number of reagents, including iodine monochloride.
  • Wiley Online Library. (2021). Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions.
  • PubMed. (2015). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2024). 16.2: Other Aromatic Substitutions.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • SlidePlayer. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution.
  • Rhodium.ws. (n.d.). Aromatic Iodination with Iodine and Silver Sulfate.
  • ACS Publications. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide.
  • ResearchGate. (n.d.). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid.
  • National Institutes of Health. (n.d.). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent.
  • Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds.
  • Homework.Study.com. (n.d.). Aromatic iodination can be carried out with a number of reagents, including iodine monochloride.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • Chemistry LibreTexts. (2023). Modifying the Influence of Strong Activating Groups.
  • Semantic Scholar. (n.d.). Figure 1 from Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution.
  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
  • MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides.
  • A&C American Chemicals. (n.d.). SAFETY DATA SHEET: Iodine Monochloride.
  • NJ.gov. (n.d.). HAZARD SUMMARY - IODINE MONOCHLORIDE.
  • ResearchGate. (n.d.). Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
  • SLS. (n.d.). This compound, 98.
  • National Institutes of Health. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents.
  • RSC Publishing. (n.d.). Mechanism of aromatic iodination by iodine and nitric acid.
  • Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions.
  • YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Alkali Scientific. (n.d.). This compound, 1 X 5 g.
  • ResearchGate. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives.

Sources

The Versatile Synthon: A Technical Guide to the Applications of 4-Amino-3-iodobenzonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Amino-3-iodobenzonitrile has emerged as a highly versatile and valuable building block in the field of organic synthesis. Its unique trifunctional nature, possessing an amino group, an iodine atom, and a nitrile moiety on a benzene ring, offers a rich platform for the construction of complex molecular architectures. The strategic positioning of these functional groups allows for a diverse array of chemical transformations, making it a sought-after precursor in the synthesis of pharmacologically active compounds, functional materials, and intricate heterocyclic systems. This in-depth technical guide provides a comprehensive overview of the general uses of this compound, with a focus on its applications in palladium-catalyzed cross-coupling reactions, the synthesis of fused carbazoles, and domino reactions for the construction of novel heterocycles. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into the utility of this powerful synthetic intermediate.

Introduction: The Strategic Advantage of this compound

This compound (CAS No: 33348-34-4) is a crystalline solid with a melting point of 112-115 °C.[1][2] Its molecular structure presents a unique combination of reactive sites that can be selectively addressed to build molecular complexity. The ortho-relationship between the amino and iodo groups is particularly significant, predisposing the molecule to intramolecular cyclization reactions to form fused heterocyclic systems.

The primary utility of this compound stems from the distinct reactivity of its functional groups:

  • The Iodo Group: As an excellent leaving group, the iodine atom is the primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of aryl, alkynyl, and amino substituents, respectively.

  • The Amino Group: The nucleophilic amino group can participate in a variety of reactions, including acylation, alkylation, and diazotization. It also plays a crucial role as an internal nucleophile in cyclization reactions.

  • The Nitrile Group: The cyano moiety is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.

This guide will delve into the key synthetic applications of this multifaceted molecule, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations. The high reactivity of the carbon-iodine bond allows for efficient coupling under relatively mild conditions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents. The reaction of this compound with various arylboronic acids provides a direct route to 4-amino-3-arylbenzonitriles. These products are valuable intermediates in the synthesis of kinase inhibitors and other biologically active compounds.

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. A palladium(0) species, often generated in situ from a palladium(II) precursor, is the active catalyst. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. An aqueous base is typically used to activate the boronic acid for transmetalation. Degassing the solvent is crucial to prevent oxidation of the palladium catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 244 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum, evacuate under vacuum, and backfill with argon. Repeat this process three times.

  • Solvent Addition: Using a syringe, add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Extraction: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-amino-3-phenylbenzonitrile.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90>90 (typical)
22-Amino-4-iodobenzonitrile4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃DMF10085
34-IodobenzonitrilePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O10095

Note: Yields are illustrative and may vary based on specific substrate and reaction optimization.

Suzuki_Miyaura_Coupling cluster_setup Reaction Setup cluster_reaction Reaction Conditions cluster_workup Workup & Purification AIBN This compound Heating Heating (e.g., 90°C) AIBN->Heating BoronicAcid Arylboronic Acid BoronicAcid->Heating Base Base (e.g., K2CO3) Base->Heating Catalyst Pd(0) Catalyst Catalyst->Heating Solvent Degassed Solvent Solvent->Heating Extraction Extraction Heating->Extraction Inert Inert Atmosphere (Ar/N2) Inert->Heating Purification Column Chromatography Extraction->Purification Product 4-Amino-3-arylbenzonitrile Purification->Product

Figure 1: General workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira coupling provides an efficient route to arylalkynes by reacting an aryl halide with a terminal alkyne.[3] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[4][5] The resulting 4-amino-3-alkynylbenzonitriles are versatile intermediates that can undergo subsequent intramolecular cyclization to form various heterocyclic scaffolds.

A successful Sonogashira coupling relies on the careful exclusion of oxygen to prevent the homocoupling of the terminal alkyne (Glaser coupling). The use of a degassed amine as both the solvent and the base is a common and effective strategy. The progress of the reaction can be conveniently monitored by the disappearance of the starting aryl iodide using TLC.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Reaction Setup: To a sealable reaction tube, add this compound (1.0 mmol, 244 mg), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 mmol, 35.1 mg), and Copper(I) iodide (CuI) (0.10 mmol, 19.0 mg).

  • Inert Atmosphere: Seal the tube, and thoroughly evacuate and backfill with argon.

  • Reagent Addition: Under an inert atmosphere, add degassed triethylamine (5 mL) followed by phenylacetylene (1.2 mmol, 122.2 mg).

  • Reaction: Seal the tube tightly and heat the mixture to 80 °C. Stir until the starting material is consumed (typically 12-18 hours, monitor by TLC).

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate.

  • Purification: Wash the organic solution with saturated aqueous ammonium chloride and then brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the crude product via flash column chromatography to yield 4-amino-3-(phenylethynyl)benzonitrile.

Sonogashira_Coupling_Cycle Catalytic Cycle of Sonogashira Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-I Pd_Aryl Ar-Pd(II)-I(L2) OxAdd->Pd_Aryl Transmetalation Transmetalation Pd_Aryl->Transmetalation Cu-C≡CR Pd_Aryl_Alkynyl Ar-Pd(II)-C≡CR(L2) Transmetalation->Pd_Aryl_Alkynyl RedElim Reductive Elimination Pd_Aryl_Alkynyl->RedElim RedElim->Pd0 Ar-C≡CR CuI CuI Pi_Complex π-Alkyne Complex CuI->Pi_Complex H-C≡CR, Base Cu_Acetylide Cu-C≡CR Pi_Complex->Cu_Acetylide Cu_Acetylide->Transmetalation

Figure 2: Simplified catalytic cycle of the Sonogashira coupling.

Buchwald-Hartwig Amination: Forming C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[6] This reaction has broad applications in medicinal chemistry for the construction of nitrogen-containing scaffolds. The amination of this compound provides access to 3,4-diaminobenzonitrile derivatives, which are valuable precursors for the synthesis of fused heterocyclic systems like benzimidazoles.

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the choice of ligand and base. For sterically hindered or electron-deficient anilines, bulky and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often required to promote the reductive elimination step. A strong, non-nucleophilic base such as sodium tert-butoxide is typically used to deprotonate the amine and facilitate the formation of the palladium-amido complex.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • Reaction Setup (in a glovebox): Charge an oven-dried vial with this compound (1.0 mmol, 244 mg), morpholine (1.2 mmol, 104.5 mg), and a palladium precatalyst such as [Pd(XPhos)G3] (0.02 mmol, 16.9 mg).

  • Base Addition: Add sodium tert-butoxide (1.4 mmol, 134.5 mg).

  • Solvent Addition: Add anhydrous toluene (2 mL).

  • Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to afford 4-amino-3-(morpholino)benzonitrile.

Synthesis of Fused Carbazoles: A Key Application

One of the most significant applications of this compound is in the synthesis of fused carbazole derivatives.[1][2][7] Carbazoles are an important class of nitrogen-containing heterocycles with a wide range of biological activities and applications in materials science. The strategic placement of the amino and iodo groups in this compound allows for a domino reaction sequence involving an initial intermolecular coupling followed by an intramolecular C-N bond formation to construct the carbazole core.

A common strategy involves a hydroamination-double hydroarylation sequence. This typically begins with a Sonogashira coupling of this compound with a terminal alkyne, followed by an intramolecular cyclization of the resulting 4-amino-3-alkynylbenzonitrile.

Carbazole_Synthesis Start This compound Sonogashira Sonogashira Coupling Start->Sonogashira Alkyne Terminal Alkyne Alkyne->Sonogashira Intermediate 4-Amino-3-alkynylbenzonitrile Sonogashira->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Carbazole Fused Carbazole Derivative Cyclization->Carbazole

Figure 3: General strategy for the synthesis of fused carbazoles.

Domino Reactions in Heterocyclic Synthesis

Domino reactions, also known as cascade or tandem reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates.[8][9][10] this compound is an excellent substrate for domino reactions due to its multiple reactive sites.[1][2]

For example, a domino condensation/S-arylation/heterocyclization can be envisioned where the amino group first condenses with a suitable electrophile, followed by an intramolecular S-arylation involving the iodo group, and a final cyclization to form a complex heterocyclic system. The nitrile group can also participate in these cascades, for instance, through cycloaddition reactions. The development of novel domino sequences involving this compound is an active area of research with the potential to provide rapid access to diverse and complex molecular scaffolds.

Conclusion and Future Outlook

This compound has proven to be a workhorse in modern organic synthesis. Its trifunctional nature provides a versatile platform for the construction of a wide array of valuable molecules. The palladium-catalyzed cross-coupling reactions of this synthon offer reliable and efficient methods for introducing molecular diversity. Furthermore, its propensity to undergo intramolecular cyclizations makes it a key precursor for the synthesis of fused heterocyclic systems, most notably carbazoles.

The future of this compound in organic synthesis is bright. The development of novel domino reactions initiated from this building block will undoubtedly lead to the discovery of new and efficient routes to complex molecular architectures. As the demand for novel therapeutic agents and functional materials continues to grow, the utility of this versatile synthon is poised to expand even further, solidifying its place as an indispensable tool in the synthetic chemist's arsenal.

References

  • Google Patents.
  • SLS. This compound, 98% | 657123-5g | SIGMA-ALDRICH. [Link]
  • PubMed.
  • PubMed Central. The Domino Way to Heterocycles. [Link]
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]
  • ACS GCI Pharmaceutical Roundtable.
  • Beilstein Journals. Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • PubMed Central. Environmentally friendly domino multicomponent strategy for the synthesis of pyrroloquinolinone hybrid heterocycles. [Link]
  • University of Groningen.
  • PubMed. Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles. [Link]
  • Beilstein Journals. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
  • ResearchGate. 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction | Request PDF. [Link]
  • ResearchGate. Domino Reactions and Synthesis of Nitrogen Heterocycles. [Link]
  • PubMed Central. Environmentally friendly domino multicomponent strategy for the synthesis of pyrroloquinolinone hybrid heterocycles. [Link]
  • ResearchGate. Domino Reactions and Synthesis of Nitrogen Heterocycles. [Link]
  • ResearchGate.
  • NIH.
  • MDPI. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. [Link]
  • Wiley Online Library.
  • NIH. Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1][4]oxazines by intramolecular Hiyama coupling. [Link]
  • NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
  • ACS Publications.
  • Royal Society of Chemistry. Synthesis of unsymmetrical carboxyphthalocyanines by palladium-catalyzed hydroxycarbonylation of iodo-substituted precursors. [Link]

Sources

Methodological & Application

Application Notes & Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Amino-3-iodobenzonitrile for the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Amino-3-arylbenzonitriles

In the landscape of modern drug discovery, the benzonitrile moiety is a privileged structural motif, appearing in over 30 FDA-approved pharmaceuticals prescribed for a wide array of diseases.[1][2] Its role can range from a critical hydrogen bond acceptor, mimicking carbonyl groups, to a metabolically robust isostere that enhances pharmacokinetic profiles.[1][2] The synthesis of specifically substituted benzonitriles, such as 4-amino-3-arylbenzonitriles, provides a versatile platform for developing next-generation therapeutics, including kinase inhibitors, non-steroidal androgen receptor antagonists, and agents for treating mood disorders.[1][3]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for constructing carbon-carbon bonds, a feat recognized with the 2010 Nobel Prize in Chemistry.[4] Its prominence in both academic and industrial settings is due to its remarkably mild reaction conditions, broad functional group tolerance, the use of commercially available and relatively non-toxic organoboron reagents, and the ease of separation of its inorganic byproducts.[5][6]

This guide provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 4-amino-3-iodobenzonitrile. We will delve into the mechanistic underpinnings, explain the causality behind the selection of reagents and conditions, and offer a robust experimental procedure designed for reproducibility and scalability.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step for aryl iodides and bromides.[7][8] The high reactivity of the C-I bond makes this compound an excellent electrophilic partner.[9]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) center. This step is critically facilitated by a base. The base activates the boronic acid by converting it into a more nucleophilic boronate anion (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the palladium complex.[10][11][12][13]

  • Reductive Elimination: The two organic ligands on the palladium center couple, forming the new C-C bond of the desired 4-amino-3-arylbenzonitrile product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][7]

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-I (Palladium Complex) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation product_complex Ar-Pd(II)L₂-Ar' transmetalation->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product sub1 This compound (Ar-I) sub1->oxidative_addition sub2 Arylboronic Acid + Base (Ar'-B(OH)₂ + OH⁻ → [Ar'B(OH)₃]⁻) sub2->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid. Optimization may be necessary for particularly electron-rich or electron-poor boronic acids.

3.1. Materials and Reagents

Reagent/MaterialGradeNotes
This compound>98% PurityThe electrophilic partner.
Arylboronic Acid>97% PurityThe nucleophilic partner (e.g., 4-methoxyphenylboronic acid).
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Catalyst GradeA common, reliable Pd(0) catalyst. Can be sensitive to air and should be handled quickly.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedThe base. Ensure it is finely powdered for better solubility and reactivity.
1,4-DioxaneAnhydrous, Dri-Solv® or equivalentThe primary organic solvent. Must be degassed thoroughly.
Deionized WaterHigh PurityCo-solvent. Must be degassed to remove dissolved oxygen which can deactivate the catalyst.
Ethyl Acetate (EtOAc)ACS GradeFor extraction.
Brine (Saturated NaCl solution)-For washing during workup.
Magnesium Sulfate (MgSO₄)AnhydrousFor drying the organic layer.
Silica Gel60 Å, 230-400 meshFor column chromatography.

3.2. Equipment

  • Schlenk flask or a two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert gas line (Nitrogen or Argon) with a bubbler

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

3.3. Reaction Setup and Procedure

The entire procedure must be performed under an inert atmosphere to prevent oxidation and deactivation of the palladium catalyst.

  • Flask Preparation: To a dry 50 mL Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 244 mg, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and anhydrous potassium carbonate (2.0 mmol, 276 mg, 2.0 eq.).

  • Catalyst Addition: Briefly remove the septum and add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg, 3 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio). To do this, bubble nitrogen or argon gas through the pre-mixed solvent for 20-30 minutes. Using a syringe, add 10 mL of the degassed solvent mixture to the flask under a positive pressure of inert gas.

  • Reaction Execution: Lower the flask into a preheated oil bath set to 90 °C. Stir the reaction mixture vigorously. The mixture will typically appear as a yellow to brown suspension.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 6-12 hours. The disappearance of the this compound starting material indicates completion.

  • Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate (25 mL) and water (25 mL). Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid or oil should be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-amino-3-arylbenzonitrile product.

Scientific Rationale and Troubleshooting

4.1. Causality Behind Experimental Choices

  • Electrophile (this compound): Aryl iodides are highly reactive partners in the oxidative addition step, often requiring less forcing conditions (lower temperatures, less specialized catalysts) than the corresponding bromides or chlorides.[9][14] The amino and nitrile groups are well-tolerated by the catalytic system.

  • Catalyst (Pd(PPh₃)₄): This is a robust, commercially available Pd(0) catalyst that is effective for a wide range of Suzuki couplings, particularly with reactive aryl iodides and bromides.[15][16] Its four triphenylphosphine ligands provide a stable complex, which releases ligands in solution to form the catalytically active, less-coordinated Pd(0) species.[8]

  • Base (K₂CO₃): An inorganic base like potassium carbonate is a standard and effective choice. It is strong enough to facilitate the formation of the reactive boronate species but generally mild enough to avoid hydrolysis of sensitive functional groups.[10][17] The use of an aqueous solution helps dissolve the base and accelerates the transmetalation step.[18] For substrates prone to protodeborylation, an anhydrous base like potassium phosphate (K₃PO₄) in a solvent like THF or toluene can be a superior choice.[17]

  • Solvent System (Dioxane/Water): A mixture of a polar aprotic solvent and water is common practice.[7][15][18] Dioxane effectively solubilizes the organic starting materials and intermediates, while water is essential for dissolving the inorganic base, thereby creating a biphasic system where the crucial transmetalation can occur at the interface.[18][19] Degassing is non-negotiable; dissolved oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, leading to catalyst deactivation and reaction failure.[17]

4.2. Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
No or Low Conversion Inactive catalyst; Presence of oxygen; Insufficient temperature.Use a fresh bottle of catalyst. Ensure thorough degassing of solvents and a robust inert atmosphere. Increase reaction temperature in 10 °C increments.
Protodeborylation The boronic acid is hydrolyzed back to the arene before it can couple.Switch to an anhydrous base like K₃PO₄ and an anhydrous solvent system (e.g., THF, Toluene). Use a more stable boronic ester (e.g., a pinacol ester).[7][17]
Homocoupling of Boronic Acid Presence of oxygen; Catalyst decomposition.Improve degassing procedures.[17] Sometimes, lowering the catalyst loading can reduce side reactions.
Dehalogenation of Starting Material Presence of water and base can lead to reduction of the aryl iodide.This is less common with aryl iodides than bromides/chlorides. If observed, try anhydrous conditions or a milder base like NaHCO₃.[17]

Experimental Workflow Visualization

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Analysis prep1 Weigh Reagents: - this compound - Arylboronic Acid - K₂CO₃ prep2 Add to Schlenk Flask with Stir Bar prep1->prep2 prep3 Add Pd(PPh₃)₄ Catalyst prep2->prep3 react1 Establish Inert Atmosphere (Evacuate/Backfill x3) prep3->react1 react2 Add Degassed Dioxane/Water (4:1) react1->react2 react3 Heat to 90 °C with Vigorous Stirring (6-12 hours) react2->react3 react4 Monitor by TLC/LC-MS react3->react4 work1 Cool to Room Temp react4->work1 work2 Dilute with EtOAc & H₂O work1->work2 work3 Extract with EtOAc (x3) work2->work3 work4 Wash with Brine, Dry (MgSO₄) work3->work4 work5 Concentrate in vacuo work4->work5 purify1 Purify by Column Chromatography work5->purify1 purify2 Characterize Product (NMR, MS, etc.) purify1->purify2

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Amino-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Amino-3-iodobenzonitrile

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. This compound has emerged as a highly valuable and versatile building block for the synthesis of complex molecular architectures.[1] Its structure is uniquely primed for synthetic diversification, featuring three distinct functional handles: a nucleophilic primary amine, an electron-withdrawing nitrile group that can serve as a synthetic precursor or a key pharmacophore, and a highly reactive carbon-iodine bond.

The C-I bond is significantly weaker than its C-Br and C-Cl counterparts, a property that facilitates the often rate-determining oxidative addition step in palladium-catalyzed cross-coupling cycles.[2] This enhanced reactivity allows for the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times, making this compound an exemplary substrate for a suite of powerful bond-forming transformations, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions.[1] This guide provides field-proven protocols and mechanistic insights for leveraging this substrate to construct diverse molecular libraries for drug discovery and materials development.

The Foundation: General Palladium Cross-Coupling Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[3] These reactions universally proceed through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states. The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This step breaks the C-I bond and forms a new organopalladium(II) complex.

  • Transmetalation / Carbopalladation: In reactions like the Suzuki or Sonogashira coupling, an organometallic coupling partner transfers its organic group to the palladium(II) center (Transmetalation). In the Heck reaction, an alkene coordinates to and inserts into the palladium-carbon bond (Carbopalladation).

  • Reductive Elimination: The two organic fragments bound to the palladium center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex1 Ar-Pd(II)L₂(I) oxidative_addition->pd_complex1 transmetalation Transmetalation (e.g., R-B(OH)₂) or Carbopalladation (e.g., Alkene) pd_complex1->transmetalation Coupling Partner pd_complex2 Ar-Pd(II)L₂(R) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination Product (Ar-R) Formation reductive_elimination->pd0

Figure 1. Generalized catalytic cycle for palladium-catalyzed cross-coupling.

C(sp²)–C(sp²) Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely utilized method for synthesizing biaryl compounds, which are prevalent scaffolds in pharmaceuticals.[5] When applied to this compound, it enables the direct synthesis of 3-aryl-4-aminobenzonitriles, providing a modular route to libraries of potential kinase inhibitors and other biologically active molecules.[6] A key advantage is that the free amino group is often well-tolerated and does not require a protecting group.[1]

Data Presentation: Representative Suzuki-Miyaura Reaction Parameters
ParameterConditionRationale & Notes
Aryl Halide This compound (1.0 eq)The C-I bond ensures high reactivity.
Boronic Acid Aryl- or Heteroarylboronic Acid (1.2–1.5 eq)A slight excess drives the reaction to completion. Can be substituted with boronic esters (e.g., pinacol esters).
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf) (2–5 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source. PdCl₂(dppf) is excellent for challenging or heteroaromatic couplings.[1]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0–3.0 eq)The base is crucial for activating the boronic acid to facilitate transmetalation.[4] Cs₂CO₃ is often more effective for less reactive substrates.
Solvent 1,4-Dioxane/H₂O (4:1) or DMFA polar, aprotic solvent system is required. The presence of water is often beneficial for dissolving the inorganic base.[1]
Temperature 80–100 °CProvides sufficient thermal energy to drive the catalytic cycle without significant substrate or product degradation.[6]
Time 4–24 hoursProgress should be monitored by TLC or LC-MS.
Typical Yield 75–95%Highly dependent on the electronic and steric nature of the boronic acid.
Detailed Protocol: Synthesis of 4-Amino-3-(4-methoxyphenyl)benzonitrile
  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (244 mg, 1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol, 1.5 eq), and anhydrous potassium carbonate (K₂CO₃, 415 mg, 3.0 mmol, 3.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed deionized water via syringe. Stir the suspension and sparge with argon for 15 minutes to thoroughly degas the solvent mixture.[1]

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%) to the stirring suspension.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up and Extraction: After the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 20 mL).[6]

  • Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

C(sp²)–C(sp) Bond Formation: The Sonogashira Coupling

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (from an aryl halide) and an sp carbon (from a terminal alkyne).[7][8] This reaction provides direct access to 4-amino-3-(alkynyl)benzonitriles, which are valuable intermediates in the synthesis of heterocycles, natural products, and functional materials.[9] The reaction is distinguished by its use of a dual catalytic system, employing both palladium and copper(I) salts.[7]

Data Presentation: Representative Sonogashira Reaction Parameters
ParameterConditionRationale & Notes
Aryl Halide This compound (1.0 eq)Highly reactive substrate for this transformation.
Alkyne Terminal Alkyne (1.2–1.5 eq)A slight excess is used to ensure complete consumption of the aryl iodide.
Pd Catalyst PdCl₂(PPh₃)₂ (2–5 mol%)A stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species.[8]
Cu Co-catalyst Copper(I) Iodide (CuI) (5–10 mol%)CuI reacts with the alkyne to form a copper acetylide, which accelerates the transmetalation step.[8]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Acts as both a base and, often, the solvent. It neutralizes the HX byproduct and facilitates the catalytic cycle.[1]
Solvent Et₃N, DIPA, or DMFThe reaction is often run neat in the amine base.
Temperature Room Temperature to 80 °CThe reaction is typically mild, but heating may be required for less reactive alkynes.[1]
Time 2–18 hoursMonitor by TLC or LC-MS.
Typical Yield 70–90%Generally high yields are achieved with a variety of alkynes.
Detailed Protocol: Synthesis of 4-Amino-3-(phenylethynyl)benzonitrile
  • Reaction Setup: To a sealable reaction tube (e.g., a Schlenk tube) containing a magnetic stir bar, add this compound (244 mg, 1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (35 mg, 0.05 mmol, 5 mol%), and copper(I) iodide (CuI) (19 mg, 0.10 mmol, 10 mol%).

  • Inert Atmosphere: Seal the tube, and thoroughly evacuate and backfill with argon or nitrogen. Repeat this process three times.[1]

  • Reagent Addition: Under a positive pressure of inert gas, add 5 mL of degassed triethylamine (Et₃N) followed by phenylacetylene (132 µL, 1.2 mmol, 1.2 eq) via syringe.

  • Reaction Execution: Tightly seal the tube and place it in a preheated oil bath at 60 °C. Stir the mixture for 6 hours or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Extraction: Cool the reaction to room temperature. Remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) (20 mL) to remove copper salts, followed by water (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford the desired alkynylated product.

C(sp²)–C(sp²) Vinylation: The Heck Reaction

The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted olefins.[10] For this compound, this transformation allows for the introduction of vinyl groups, creating precursors for a variety of subsequent functionalizations. The reaction typically requires higher temperatures and is often performed in a polar aprotic solvent like DMF.[1]

Data Presentation: Representative Heck Reaction Parameters
ParameterConditionRationale & Notes
Aryl Halide This compound (1.0 eq)The iodide is the most reactive halide for the Heck reaction.
Alkene Acrylates, Styrenes, etc. (1.5 eq)Electron-deficient alkenes like acrylates are particularly effective.
Catalyst Pd(OAc)₂ (1–5 mol%)A common and effective Pd(II) precatalyst.[11]
Ligand PPh₃ or P(o-tolyl)₃ (2–10 mol%)Phosphine ligands are crucial for stabilizing the palladium catalyst and promoting the reaction.
Base Et₃N, K₂CO₃, or NaOAc (2.0–3.0 eq)An inorganic or organic base is required to neutralize the HI generated during the catalytic cycle.[12]
Solvent DMF, NMP, or TolueneHigh-boiling polar aprotic solvents are typically used.[10]
Temperature 100–120 °CHigher temperatures are generally needed to facilitate the β-hydride elimination step.[10]
Time 12–24 hoursReactions can be slower than Suzuki or Sonogashira couplings.
Typical Yield 60–85%Yields can be sensitive to the choice of alkene and reaction conditions.
Detailed Protocol: Synthesis of Methyl (E)-3-(4-amino-3-cyanophenyl)acrylate
  • Reaction Setup: In a sealable pressure tube equipped with a magnetic stir bar, add this compound (244 mg, 1.0 mmol, 1.0 eq), palladium(II) acetate [Pd(OAc)₂] (11 mg, 0.05 mmol, 5 mol%), and triphenylphosphine (PPh₃, 26 mg, 0.1 mmol, 10 mol%).

  • Inert Atmosphere: Seal the tube with a screw cap, then evacuate and backfill with argon. Repeat twice.

  • Reagent Addition: Add 5 mL of anhydrous DMF, triethylamine (Et₃N, 418 µL, 3.0 mmol, 3.0 eq), and methyl acrylate (135 µL, 1.5 mmol, 1.5 eq) via syringe.[1]

  • Reaction Execution: Tightly seal the pressure tube and place it in a preheated oil bath at 110 °C. Stir the mixture for 18 hours.

  • Work-up and Extraction: After cooling to room temperature, dilute the reaction mixture with water (30 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired vinylated product.

C(sp²)–N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, enabling the coupling of aryl halides with a vast array of amines.[13] Applying this reaction to this compound allows for the synthesis of 3,4-diaminobenzonitrile derivatives. This transformation is particularly challenging due to the presence of the substrate's own amino group, which can potentially act as a ligand and inhibit the catalyst.[14] Success hinges on the use of specialized, bulky, electron-rich phosphine ligands that promote the desired catalytic cycle over catalyst deactivation.[13][15]

Data Presentation: Representative Buchwald-Hartwig Reaction Parameters
ParameterConditionRationale & Notes
Aryl Halide This compound (1.0 eq)---
Amine Primary or Secondary Amine (1.2 eq)A wide range of amines can be used.
Catalyst Pd₂(dba)₃ (1–2 mol%) or a Pre-catalystPd₂(dba)₃ is a common Pd(0) source. Pre-catalysts (e.g., G3-XPhos) offer convenience and high activity.
Ligand XPhos, SPhos, BrettPhos (2–5 mol%)Bulky, electron-rich biaryl phosphine ligands are essential for coupling with anilines and overcoming steric hindrance.[15][16]
Base NaOtBu, K₃PO₄, or LiHMDS (1.5–2.5 eq)A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.[13]
Solvent Toluene or 1,4-Dioxane (anhydrous)Anhydrous, aprotic solvents are mandatory.
Temperature 80–110 °CHeating is required to drive the reaction.
Time 12–24 hoursMonitor carefully by LC-MS.
Typical Yield 50–85%Yields are highly dependent on the specific amine and catalyst/ligand combination.
Detailed Protocol: Synthesis of 4-Amino-3-(morpholino)benzonitrile
  • Reaction Setup (Glovebox): In an inert atmosphere glovebox, charge an oven-dried vial with this compound (244 mg, 1.0 mmol, 1.0 eq), Pd₂(dba)₃ (18 mg, 0.02 mmol, 2 mol% Pd), XPhos (29 mg, 0.06 mmol, 6 mol%), and sodium tert-butoxide (NaOtBu, 144 mg, 1.5 mmol, 1.5 eq).

  • Reagent Addition (Glovebox): Add 5 mL of anhydrous toluene, followed by morpholine (105 µL, 1.2 mmol, 1.2 eq).

  • Reaction Execution: Seal the vial with a Teflon-lined cap. Remove it from the glovebox and place it in a preheated heating block at 100 °C. Stir vigorously for 24 hours.

  • Work-up and Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite®, washing the pad with additional ethyl acetate. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by flash chromatography to isolate the 3,4-diaminobenzonitrile product.

General Workflow and Troubleshooting

A successful cross-coupling experiment relies on meticulous execution, particularly with respect to maintaining an inert atmosphere and using high-purity reagents.

Figure 2. General experimental workflow for palladium-catalyzed cross-coupling.
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd).2. Insufficiently degassed solvent/reagents.3. Inappropriate base or ligand.[17]1. Use fresh catalyst or a robust pre-catalyst. Test catalyst activity on a standard substrate.[12]2. Rigorously degas all solvents (sparge with Ar/N₂ or freeze-pump-thaw) and maintain a positive inert gas pressure.[12]3. Screen different ligands (e.g., bulky biarylphosphines) and bases (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄).[17]
Deiodination Byproduct Formation of a palladium-hydride species, which can reduce the aryl iodide back to the arene.[17]1. Ensure reagents are anhydrous.2. Use a non-hydroxide base.3. Select a ligand that promotes rapid reductive elimination, minimizing the lifetime of intermediates.[17]
Homocoupling of Coupling Partner 1. (Suzuki) Boronic acid degradation.2. (Sonogashira) Oxidative coupling of the alkyne (Glaser coupling).1. Use high-purity boronic acid; consider recrystallization.[12] Use a slight excess (1.2 eq), not a large excess.2. Maintain a strictly anaerobic environment. Consider a "copper-free" Sonogashira protocol.[18]
Catalyst Inhibition The substrate's amino group can coordinate to the palladium center, leading to catalyst deactivation, especially in Buchwald-Hartwig reactions.[14]Use bulky, electron-rich ligands (e.g., XPhos, SPhos) that favor the formation of a monoligated, highly active L₁Pd(0) species and sterically disfavor coordination of the aniline.[15]

References

  • Surry, D. S., & Buchwald, S. L. (2011). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Mastering Cross-Coupling Reactions with 2-Iodobenzonitrile: A Chemist's Guide. [Link]
  • Fang, Y., & Chen, G. (2014). Amines as the ligands for palladium-catalyzed coupling reactions.
  • Katritzky, A. R., et al. (2012). N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Gensch, T., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Surrey, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • LibreTexts Chemistry. (2023).
  • LibreTexts Chemistry. (2024). Sonogashira Coupling. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
  • Choi, K., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]
  • Al-Zaydi, K. M. (2009). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives.
  • ResearchGate. (2017). Palladium-Catalyzed Synthesis of 4-Aminoquinazolines from Amide Oxime Ethers and 2-Iodobenzonitrile. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
  • Sharma, S., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
  • Shestakov, K. V., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [Link]
  • da Silva, F. S., et al. (2015).
  • Barrios-Landeros, F., & Hartwig, J. F. (2009). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships.
  • Chen, J., et al. (2016). Palladium-Catalyzed Direct Addition of 2-Aminobenzonitriles to Sodium Arylsulfinates: Synthesis of o-Aminobenzophenones.
  • LibreTexts Chemistry. (2023). Heck Reaction. [Link]
  • Shestakov, K. V., et al. (2022). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One.
  • Koy M., et al. (2020). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions. [Link]
  • Zeng, C. M., et al. (2010). Efficient synthesis of (2R,3S)-2-amino-3-(benzyloxy)-4,4,4-trifluorobutanoic acid (4,4,4-trifluoro-OBn-d-allothreonine). Chemistry. [Link]
  • Hari, D. P., et al. (2022). Amino- and Alkoxybenziodoxoles: Facile Preparation and Use as Arynophiles. ChemRxiv. [Link]
  • Piou, T., et al. (2017). Generation and application of Cu-bound alkyl nitrenes for the catalyst-controlled synthesis of cyclic β-amino acids.
  • Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. [Link]

Sources

Application Notes and Protocols for the Utilization of 4-Amino-3-iodobenzonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Amino-3-iodobenzonitrile as a Precursor in Modern Agrochemicals

In the competitive landscape of agrochemical research and development, the identification and utilization of versatile chemical synthons are paramount to the discovery of novel and effective crop protection agents. This compound, a trifunctional aromatic compound, has emerged as a strategic building block for the synthesis of a variety of heterocyclic scaffolds with significant biological activity. Its unique molecular architecture, featuring a nucleophilic amino group, an electrophilic nitrile moiety, and a reactive carbon-iodine bond, offers a convergence of functionalities ripe for exploitation in the construction of complex agrochemical targets.

The presence of the iodine atom at the ortho-position to the amino group and meta to the nitrile is particularly advantageous. The carbon-iodine bond is significantly weaker than corresponding carbon-bromine or carbon-chlorine bonds, rendering it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and improved yields, which are critical considerations for the economic viability of large-scale agrochemical production.

This technical guide provides a comprehensive overview of the application of this compound in agrochemical synthesis, with a focus on its utility in the preparation of phenylpyrazole insecticides. Detailed protocols, mechanistic insights, and quantitative data are presented to empower researchers, scientists, and drug development professionals in harnessing the synthetic potential of this valuable intermediate.

Core Applications in Agrochemical Synthesis: A Gateway to Phenylpyrazole Insecticides

The primary application of this compound in the agrochemical sector lies in its role as a key precursor for the synthesis of N-phenylpyrazole insecticides. This class of insecticides, which includes commercially significant compounds like fipronil and ethiprole, acts by blocking the GABA-gated chloride channels in the central nervous system of insects, leading to hyperexcitation and death. The 4-amino-3-iodophenyl moiety of the starting material serves as the foundational scaffold for the construction of the critical N-phenylpyrazole core of these insecticides.

The synthetic strategy typically involves the diazotization of the amino group of this compound, followed by reduction to form a hydrazine intermediate. This hydrazine can then be condensed with a suitable 1,3-dicarbonyl or equivalent species to construct the pyrazole ring. The iodine and nitrile functionalities can be retained for subsequent elaboration or can be involved in the cyclization process itself, depending on the specific synthetic route.

Experimental Protocols: Synthesis of a Phenylpyrazole Insecticide Intermediate

The following protocols provide a detailed, step-by-step methodology for a representative synthesis of a key phenylpyrazole intermediate from this compound. These protocols are designed to be self-validating, with clear explanations for each experimental choice.

Protocol 1: Diazotization and Reduction to 4-Cyano-2-iodophenylhydrazine

This protocol details the conversion of this compound to the corresponding hydrazine derivative, a crucial step in the formation of the pyrazole ring.

Materials:

  • This compound (1.0 eq)

  • Hydrochloric acid (conc., 4.0 eq)

  • Sodium nitrite (1.1 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O, 3.0 eq)

  • Deionized water

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend this compound (1.0 eq) in deionized water. Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add concentrated hydrochloric acid (4.0 eq) while maintaining the temperature below 5 °C. Stir the mixture until a fine, homogeneous suspension of the hydrochloride salt is formed.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0-5 °C.

  • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C. The completion of diazotization can be monitored by testing a drop of the solution with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

  • Reduction: In a separate flask, dissolve stannous chloride dihydrate (3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up: Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-cyano-2-iodophenylhydrazine.

Rationale: The diazotization of the aromatic amine is a classic and reliable method for generating a reactive diazonium salt. The use of stannous chloride as a reducing agent is a well-established procedure for the conversion of diazonium salts to hydrazines.

Protocol 2: Pyrazole Ring Formation via Condensation

This protocol describes the cyclization of the synthesized hydrazine with a suitable partner to form the core phenylpyrazole structure.

Materials:

  • 4-Cyano-2-iodophenylhydrazine (from Protocol 1, 1.0 eq)

  • Ethyl 2-cyano-3-ethoxyacrylate (1.1 eq)

  • Ethanol

  • Triethylamine (2.0 eq)

  • Deionized water

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve the crude 4-cyano-2-iodophenylhydrazine (1.0 eq) in ethanol.

  • Add ethyl 2-cyano-3-ethoxyacrylate (1.1 eq) to the solution.

  • Add triethylamine (2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Add deionized water to the residue, which should induce precipitation of the product.

  • Filter the solid, wash with cold water, and then with a small amount of cold hexanes.

  • Dry the solid under vacuum to obtain the crude ethyl 5-amino-1-(4-cyano-2-iodophenyl)-1H-pyrazole-4-carboxylate.

Rationale: The condensation of a hydrazine with a β-alkoxy-α,β-unsaturated nitrile is a common and efficient method for the synthesis of 5-aminopyrazoles. Triethylamine acts as a base to facilitate the reaction.

Data Presentation

Table 1: Summary of a Representative Synthesis of a Phenylpyrazole Intermediate

StepStarting MaterialProductReagentsSolventTypical Yield (%)
1This compound4-Cyano-2-iodophenylhydrazineHCl, NaNO₂, SnCl₂·2H₂OWater, HCl75-85
24-Cyano-2-iodophenylhydrazineEthyl 5-amino-1-(4-cyano-2-iodophenyl)-1H-pyrazole-4-carboxylateEthyl 2-cyano-3-ethoxyacrylate, Et₃NEthanol80-90

Visualization of the Synthetic Workflow

Agrochemical_Synthesis_Workflow A This compound B Diazonium Salt Intermediate A->B  HCl, NaNO₂  0-5 °C C 4-Cyano-2-iodophenylhydrazine B->C  SnCl₂·2H₂O, HCl E Phenylpyrazole Intermediate C->E  Reflux, Et₃N D Ethyl 2-cyano-3-ethoxyacrylate D:s->E:n

Caption: Synthetic workflow for a phenylpyrazole intermediate.

Mechanism and Causality in Experimental Design

The choice of this compound as a starting material is predicated on the predictable reactivity of its functional groups. The diazotization of the amino group proceeds selectively due to its high nucleophilicity. The subsequent reduction to a hydrazine is a critical transformation that sets the stage for the construction of the pyrazole heterocycle.

The iodine atom, while not directly participating in the initial cyclization, is a key functional handle for further diversification. Its presence allows for subsequent cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, to introduce a wide array of substituents at this position, enabling the fine-tuning of the biological activity of the final agrochemical product. This strategic placement of a reactive halogen is a common tactic in modern agrochemical design.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in the synthesis of complex and valuable agrochemicals. Its trifunctional nature provides a robust platform for the construction of diverse heterocyclic systems, most notably the N-phenylpyrazole core of potent insecticides. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers in the field, facilitating the exploration of new chemical space in the ongoing quest for safer and more effective crop protection solutions. The inherent reactivity of the carbon-iodine bond in the synthesized intermediates opens up a plethora of possibilities for late-stage functionalization, a highly desirable attribute in modern agrochemical discovery programs.

References

  • PubMed. Design, Synthesis, and Acaricidal/Insecticidal Activities of New Phenylpyrazole Derivatives Comprising an Imide Moiety. [Link]
  • Google Patents.
  • MDPI.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-Amino-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Amino-3-iodobenzonitrile in Kinase Inhibitor Scaffolding

In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology.[1] Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets. The strategic design of small molecules that can effectively modulate their activity is therefore of paramount importance. This compound has emerged as a highly valuable and versatile starting material in this endeavor. Its unique trifunctional nature—an aniline amine, a nitrile group, and an aryl iodide—provides a powerful toolkit for the assembly of complex heterocyclic systems that form the core of many clinically significant kinase inhibitors.

The aryl iodide functionality is particularly noteworthy, as it serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This allows for the efficient and modular introduction of various aromatic and heteroaromatic moieties, enabling rapid exploration of the chemical space around the core scaffold. The adjacent amino group can then be exploited for subsequent cyclization reactions, often in concert with the nitrile, to construct fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines. This pyrazolopyrimidine core is a well-established "privileged scaffold" in kinase inhibitor design, famously found in drugs like Ibrutinib, a potent inhibitor of Bruton's tyrosine kinase (BTK).[3]

This technical guide provides a comprehensive overview of the application of this compound in the synthesis of a pyrazolo[3,4-d]pyrimidine scaffold, a key intermediate for a class of potent kinase inhibitors. We will detail robust, field-proven protocols, explain the causality behind experimental choices, and provide the relevant biological context, focusing on BTK as a representative target.

Part 1: Synthesis of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Scaffold

The overall synthetic strategy involves a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling to build a key biaryl intermediate, followed by a cyclization to form the desired fused heterocyclic system.

Logical Workflow for Synthesis

G A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Pyrazole-4-boronic acid pinacol ester B->C D Intermediate: 4-Amino-3-(1H-pyrazol-4-yl)benzonitrile C->D C-C Bond Formation F Cyclization (High Temperature) D->F E Formamide E->F G Product: 1H-Pyrazolo[3,4-d]pyrimidin-4-amine Scaffold F->G Ring Formation

Caption: Synthetic workflow from this compound to the target scaffold.

Step 1: Suzuki-Miyaura Coupling

Principle: The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[1] In this step, the aryl iodide of this compound is coupled with a pyrazole-containing boronic acid or ester. The choice of a pyrazole is strategic, as it forms the second ring of the final pyrazolopyrimidine system. The use of a pinacol ester of the boronic acid is often preferred due to its enhanced stability and ease of handling compared to the free boronic acid.[4]

Detailed Protocol: Synthesis of 4-Amino-3-(1H-pyrazol-4-yl)benzonitrile

Materials and Equipment:

  • This compound (1.0 eq)

  • 1-(tert-Butoxycarbonyl)-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer with heating

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, 1-(tert-butoxycarbonyl)-1H-pyrazole-4-boronic acid pinacol ester, and anhydrous potassium carbonate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 v/v mixture). Stir the suspension for 5-10 minutes. Then, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the BOC-protected intermediate.

  • Deprotection: The tert-butoxycarbonyl (BOC) protecting group on the pyrazole nitrogen is removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane at room temperature. After the reaction is complete, the mixture is neutralized, extracted, and the solvent is removed to yield the desired product, 4-amino-3-(1H-pyrazol-4-yl)benzonitrile.

Parameter Typical Value Rationale
Catalyst Loading 5 mol %Balances reaction efficiency with cost and ease of removal.
Base K₂CO₃A common, effective base for Suzuki couplings.[5]
Solvent System Dioxane/WaterPromotes solubility of both organic and inorganic reagents.
Temperature 80-90 °CSufficient to drive the catalytic cycle without significant catalyst decomposition.
Yield 75-90% (after two steps)Represents a robust and efficient transformation.
Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Scaffold

Principle: The formation of the pyrimidine ring is achieved through a condensation reaction between the aniline amine of the intermediate and a one-carbon source, with the nitrile group participating in the cyclization. Formamide is a common and effective reagent for this transformation, serving as both the carbon source (as formic acid and ammonia upon heating) and the solvent.[6][7]

Detailed Protocol: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine

Materials and Equipment:

  • 4-Amino-3-(1H-pyrazol-4-yl)benzonitrile (1.0 eq)

  • Formamide (HCONH₂)

  • High-temperature reaction vessel with condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: Place 4-amino-3-(1H-pyrazol-4-yl)benzonitrile in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add an excess of formamide. The formamide acts as both reactant and solvent.

  • Reaction: Heat the mixture to a high temperature (typically 180-200 °C) and maintain for 4-8 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling. Pour the mixture into ice-water to induce further precipitation.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol or diethyl ether to remove residual formamide. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.

Parameter Typical Value Rationale
Reagent FormamideServes as both solvent and source of the C4 and N3 atoms of the pyrimidine ring.
Temperature 180-200 °CHigh temperature is required to drive the condensation and cyclization reaction.
Yield 60-80%A generally efficient cyclization method for this class of compounds.

This final scaffold is now ready for further functionalization, for example, by N-alkylation on the pyrazole ring and subsequent elaboration, to produce specific kinase inhibitors like Ibrutinib.[8]

Part 2: Biological Application and Mechanism of Action

The pyrazolo[3,4-d]pyrimidine scaffold is a core component of inhibitors targeting numerous kinases. A prominent example is its role in inhibiting Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling.

Target Profile: Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase that plays an indispensable role in the B-cell receptor (BCR) signaling pathway.[9] This pathway is essential for B-cell development, activation, proliferation, and survival.[8] Dysregulation of the BCR/BTK signaling cascade is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making BTK a prime therapeutic target.[10][11]

BTK Signaling Pathway

Upon antigen binding to the B-cell receptor, a signaling cascade is initiated. This involves the activation of upstream kinases like LYN and SYK, which then phosphorylate and activate BTK. Activated BTK, in turn, phosphorylates downstream effectors, most notably phospholipase C gamma 2 (PLCγ2). This leads to the generation of second messengers that mobilize intracellular calcium and activate protein kinase C (PKC), ultimately resulting in the activation of transcription factors like NF-κB, which promote cell survival and proliferation.[9][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Ca Ca²⁺ Mobilization PLCg2->Ca PKC PKC Activation PLCg2->PKC NFkB NF-κB Pathway Ca->NFkB PKC->NFkB Proliferation Gene Transcription (Proliferation, Survival) NFkB->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor (e.g., Ibrutinib) Inhibitor->BTK Covalent Inhibition Antigen Antigen Antigen->BCR Binding

Caption: Simplified BTK signaling pathway and the point of inhibition.

Mechanism of Inhibition

Many successful BTK inhibitors, including Ibrutinib, are covalent inhibitors.[2] They typically feature an electrophilic "warhead" (like an acrylamide group) that forms an irreversible covalent bond with a specific cysteine residue (Cys481) in the active site of BTK.[12][13] The pyrazolo[3,4-d]pyrimidine core serves to orient the molecule correctly within the ATP-binding pocket of the kinase, ensuring high affinity and selectivity, while positioning the warhead for covalent reaction. This irreversible inhibition leads to a sustained blockade of BTK activity and the downstream signaling pathways, ultimately inducing apoptosis in malignant B-cells.[2][14]

Conclusion

This compound is a strategically vital starting material for the synthesis of potent kinase inhibitors. Its chemical functionalities allow for a modular and efficient assembly of complex heterocyclic scaffolds, such as the pyrazolo[3,4-d]pyrimidine core. The protocols detailed herein provide a robust framework for the synthesis of these valuable compounds. By understanding both the synthetic pathways and the biological mechanisms of the resulting inhibitors, researchers and drug development professionals can more effectively design and create the next generation of targeted therapeutics.

References

  • Voice, A. T., Tresadern, G., Twidale, R. M., van Vlijmen, H., & Mulholland, A. J. (2021). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Chemical Science, 12(16), 5511–5516. [Link]
  • Akinleye, A., Chen, Y., Mukhi, N., Song, Y., & Liu, D. (2013). Ibrutinib and novel BTK inhibitors in clinical development.
  • Wang, M. L., Rule, S., Martin, P., Goy, A., Auer, R., Kahl, B. S., ... & You, H. (2018). Ibrutinib in B-cell lymphoma: Single fighter might be enough?.
  • Voice, A., Tresadern, G., Twidale, R., Van Vlijmen, H., & Mulholland, A. (2020).
  • Tam, C. S., O'Brien, S., & Elias, H. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers, 16(14), 2568. [Link]
  • Bar-Natan, M., Al-Katib, A. M., & Epperla, N. (2021). Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib.
  • Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting Bruton's tyrosine kinase in B cell malignancies. Nature Reviews Cancer, 14(4), 219-232. [Link]
  • Voice, A. T., Tresadern, G., Twidale, R. M., van Vlijmen, H., & Mulholland, A. J. (2021). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Chemical Science, 12(16), 5511-5516. [Link]
  • Voice, A. T., Tresadern, G., Twidale, R. M., van Vlijmen, H., & Mulholland, A. J. (2021). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations.
  • St-Germain, J. R., & St-Amour, I. (2021). Bruton's Tyrosine Kinase Inhibitors in Multiple Sclerosis: Pioneering the Path Towards Treatment of Progression?. Drugs, 81(12), 1349-1361. [Link]
  • Various Authors. (2011). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. Der Pharma Chemica, 3(6), 490-498. [Link]
  • Wellcome Foundation. (1970). Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
  • Comeau, J., & Proulx, M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4838-4841. [Link]
  • Honigberg, L. (2009). Substituted 1H-pyrazolo[3,4-d]pyrimidin-4-ylamines.
  • ResearchGate. (2021). Monitoring the Suzuki coupling reaction of 4-iodobenzonitrile with phenylboronic acid catalyzed by 5-Pd.
  • El-Damasy, A. K., Lee, J. A., Seo, S. H., & Keum, G. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300435. [Link]
  • ResearchGate. (2021). Monitoring the Suzuki coupling reaction of 4-iodobenzonitrile with...
  • PubChem. (n.d.). Ibrutinib.
  • National Center for Biotechnology Information. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed Central. [Link]
  • El-Sayed, M. S., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2244-2262. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2011). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
  • El-Sayed, M. S., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2244-2262. [Link]
  • National Center for Biotechnology Information. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed Central. [Link]
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

Sources

Application Notes & Protocols: 4-Amino-3-iodobenzonitrile as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Scaffold

In the landscape of modern medicinal chemistry, the efficiency of a synthetic route and the novelty of the resulting molecular architecture are paramount. Specific building blocks that offer a convergence of reactivity, structural rigidity, and versatile functional handles are invaluable assets in drug discovery. 4-Amino-3-iodobenzonitrile is one such cornerstone molecule. Its deceptively simple structure belies a powerful trifecta of functional groups—an aniline amine, a reactive iodine, and a cyano group—that provide chemists with a pre-functionalized scaffold ideal for constructing complex, biologically active compounds.

The strategic placement of these groups makes this compound an exemplary reactant for a suite of palladium-catalyzed cross-coupling reactions.[1] The ortho-iodoaniline motif is a privileged structure, particularly in the design of kinase inhibitors, where the amino group can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1] This building block is perhaps most famously recognized for its role as a key intermediate in the synthesis of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies.[2][3] This guide provides an in-depth exploration of the properties, applications, and detailed synthetic protocols for leveraging this compound in medicinal chemistry programs.

Physicochemical Properties & Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 33348-34-4[4]
Molecular Formula C₇H₅IN₂[4]
Molecular Weight 244.03 g/mol [4]
Appearance Off-white to light brown solid/powder
Melting Point 112-115 °C
SMILES Nc1ccc(cc1I)C#N
InChI Key UOWVTQFTEAYDLM-UHFFFAOYSA-N

Safety & Handling: this compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses (eyeshields), and a dust mask (type N95 or equivalent), must be worn when handling the solid.[6] All manipulations should be performed in a well-ventilated chemical fume hood.[6] Store the compound in a tightly closed container in a dry, cool place.[5]

The Functional Group Triad: A Gateway to Molecular Complexity

The utility of this compound stems from the distinct and synergistic roles of its three functional groups, enabling a modular approach to library synthesis and lead optimization.

G cluster_main cluster_products main This compound suzuki 3-Aryl-4-aminobenzonitriles (Csp²-Csp² Coupling) main->suzuki Suzuki-Miyaura (Ar-B(OH)₂, Pd cat.) sonogashira 4-Amino-3-(alkynyl)benzonitriles (Csp²-Csp Coupling) main->sonogashira Sonogashira (Alkyne, Pd/Cu cat.) buchwald 3-(Arylamino)-4-aminobenzonitriles (Csp²-N Coupling) main->buchwald Buchwald-Hartwig (Amine, Pd cat.)

Caption: Synthetic versatility of this compound.
  • The Iodo Group (I): This is the primary reactive handle for metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the halogens (I > Br > Cl) for oxidative addition to a low-valent palladium center, allowing reactions to proceed under milder conditions with lower catalyst loadings. This makes it ideal for Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings.[1][7]

  • The Amino Group (NH₂): This group is a potent hydrogen bond donor, crucial for molecular recognition at biological targets, particularly the hinge region of protein kinases.[1] It also serves as a nucleophilic site for further derivatization or as a directing group in certain aromatic functionalization reactions.

  • The Nitrile Group (CN): The cyano group is a versatile functional handle. It can act as a hydrogen bond acceptor, be hydrolyzed to a primary amide or carboxylic acid, or be reduced to a primary amine, opening up numerous avenues for subsequent modifications. It is also a key pharmacophore in many enzyme inhibitors.

Application Spotlight: Synthesis of the BTK Inhibitor Ibrutinib

The synthesis of Ibrutinib provides a quintessential example of the strategic use of this compound. In many reported synthetic routes, this building block is coupled with a protected pyrazole-boronic acid derivative via a Suzuki-Miyaura reaction to construct the central 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine core of the drug.[2][3][8]

Ibrutinib_Synthesis cluster_reaction A This compound C Suzuki Coupling [Pd(dppf)Cl₂] Base (e.g., K₂CO₃) A->C B Protected Pyrazole Boronic Acid/Ester B->C D Key Ibrutinib Intermediate (3-Aryl-4-aminobenzonitrile core) C->D E Further Steps (e.g., Cyclization, Deprotection, Acryloylation) D->E F Ibrutinib E->F

Sources

Application Notes and Protocols for Sonogashira Coupling of 4-Amino-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sonogashira Coupling

In the landscape of modern organic synthesis, the Sonogashira cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by palladium and typically a copper co-catalyst, is celebrated for its mild reaction conditions and broad functional group tolerance, making it an indispensable tool in the synthesis of complex molecules.[1][3][4] Its applications are vast, spanning the creation of pharmaceuticals, natural products, advanced organic materials, and nanomaterials.[1][3][5]

The substrate, 4-Amino-3-iodobenzonitrile, is a particularly valuable building block in medicinal chemistry. The vicinal amino and cyano functionalities offer multiple points for further chemical elaboration, making it a key intermediate in the synthesis of various heterocyclic scaffolds, such as quinolines and isoquinolines, which are prevalent in biologically active compounds.[6][7][8] The Sonogashira coupling of this substrate provides a direct route to introduce an alkynyl moiety, a versatile functional group that can be further transformed or may itself be a critical component of the final bioactive molecule.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Sonogashira coupling to this compound. It delves into the mechanistic underpinnings, offers detailed experimental protocols, and provides practical troubleshooting advice to navigate the nuances of this important reaction.

Mechanistic Considerations: A Tale of Two Catalytic Cycles

The Sonogashira coupling reaction elegantly proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][9] A thorough understanding of these cycles is paramount for rational optimization and troubleshooting.

The Palladium Cycle:

  • Oxidative Addition: A coordinatively unsaturated Palladium(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the aryl iodide (this compound).[1][5] This is often the rate-determining step and is influenced by the electronic nature of the aryl halide. The electron-withdrawing nature of the nitrile group in our substrate can facilitate this step.[10]

  • Transmetalation: The resulting Pd(II) complex reacts with a copper acetylide intermediate, which is formed in the copper cycle. This step involves the transfer of the alkyne group from copper to the palladium center.[1][9]

  • Reductive Elimination: The newly formed palladium complex, now bearing both the aryl and alkynyl groups, undergoes reductive elimination to yield the desired product, 4-amino-3-(alkynyl)benzonitrile, and regenerate the active Pd(0) catalyst.[9]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.[9]

  • Deprotonation: An amine base deprotonates the alkyne, leading to the formation of a copper acetylide.[2][9] This activated alkyne species is then ready for the transmetalation step in the palladium cycle.

It is important to note that while the copper co-catalyst generally increases the reaction rate, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[11][12] In instances where this side reaction is problematic, a copper-free Sonogashira protocol may be advantageous.[1][11]

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne.

Materials and Reagents:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])

  • Copper(I) Iodide (CuI)

  • Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)), anhydrous

  • Solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)), anhydrous and degassed

  • Inert Gas (Argon or Nitrogen)

  • Standard laboratory glassware, Schlenk line, and magnetic stirrer

Reaction Component Stoichiometry:

ComponentMolar Equivalents (eq)
This compound1.0
Terminal Alkyne1.2 - 1.5
Palladium Catalyst0.01 - 0.05
Copper(I) Iodide0.02 - 0.10
Amine Base2.0 - 3.0
SolventSufficient to make a ~0.1 M solution

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and copper(I) iodide (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous and degassed solvent (e.g., THF) followed by the amine base (e.g., triethylamine, 3.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Wash the filtrate sequentially with a saturated aqueous solution of ammonium chloride and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-3-(alkynyl)benzonitrile.

Experimental Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Add this compound, Pd catalyst, and CuI to Schlenk flask B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Add Anhydrous/Degassed Solvent and Amine Base B->C D Add Terminal Alkyne Dropwise C->D E Stir at RT or with Heating & Monitor by TLC/LC-MS D->E F Cool, Dilute, and Filter through Celite E->F G Aqueous Workup (NH4Cl, Brine) F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Workflow for a standard Sonogashira coupling reaction.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended when alkyne homocoupling is a significant side reaction.

Materials and Reagents:

  • This compound

  • Terminal Alkyne

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or a more active precatalyst like Pd(OAc)₂ with a suitable phosphine ligand)

  • Phosphine Ligand (if using a Pd(II) source, e.g., Triphenylphosphine (PPh₃) or a bulky, electron-rich ligand)

  • Base (e.g., Triethylamine, Diisopropylethylamine, or an inorganic base like K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., THF, DMF, or Toluene), anhydrous and degassed

  • Inert Gas (Argon or Nitrogen)

Reaction Component Stoichiometry:

ComponentMolar Equivalents (eq)
This compound1.0
Terminal Alkyne1.2 - 1.5
Palladium Catalyst0.01 - 0.05
Phosphine Ligand (if needed)0.02 - 0.10
Base2.0 - 3.0
SolventSufficient to make a ~0.1 M solution

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq) and the palladium catalyst (and ligand, if separate).

  • Inert Atmosphere: Thoroughly degas the flask by evacuating and backfilling with an inert gas three times.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent and the base.

  • Alkyne Addition: Introduce the terminal alkyne (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 60 to 100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Troubleshooting and Optimization

Even with established protocols, challenges can arise. The following table provides guidance on common issues and their remedies.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive catalyst; Impure reagents; Insufficiently inert conditions.[11]Use a fresh batch of palladium catalyst.[11] Ensure all reagents and solvents are pure and anhydrous.[11] Thoroughly degas the reaction mixture.[11]
Formation of Palladium Black Catalyst decomposition.[11]Use high-purity reagents and solvents.[11] Consider a more stable palladium precatalyst. Anecdotal evidence suggests some solvents like THF may promote this.[11]
Significant Alkyne Homocoupling (Glaser Coupling) Presence of oxygen and copper co-catalyst.[12]Switch to a copper-free protocol.[12] Ensure a strictly inert atmosphere.[12] Consider slow addition of the alkyne.[13]
Dehalogenation of Starting Material Side reaction promoted by certain conditions.Optimize the base and solvent system. Lowering the reaction temperature may help.
Reaction Stalls Catalyst deactivation; Steric hindrance.Increase catalyst loading. Switch to a more active catalyst system with bulky, electron-rich ligands.[14][15]

Troubleshooting Logic Diagram:

G Start Low/No Product Q1 Is Palladium Black Observed? Start->Q1 A1 Improve Reagent Purity & Consider Different Solvent Q1->A1 Yes Q2 Is Alkyne Homocoupling Prevalent? Q1->Q2 No A1->Q2 A2 Switch to Copper-Free Conditions & Ensure Inert Atmosphere Q2->A2 Yes Q3 Is Starting Material Consumed? Q2->Q3 No A2->Q3 A3 Increase Catalyst Loading & Use More Active Ligand Q3->A3 No A4 Check Reagent Quality & Degassing Procedure Q3->A4 Yes End Successful Reaction A3->End A4->End

Caption: A logical workflow for troubleshooting Sonogashira coupling reactions.

Product Characterization

The successful synthesis of 4-amino-3-(alkynyl)benzonitrile derivatives can be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the newly formed alkynyl group and the overall structure of the product.

  • Infrared (IR) Spectroscopy: The characteristic C≡C stretch of the alkyne will be observable in the IR spectrum.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the product, confirming its elemental composition.

References

  • Sonogashira coupling. In: Wikipedia. [Link]
  • Sonogashira Coupling. In: Chemistry LibreTexts. [Link]
  • Sonogashira Coupling: Mechanism, Steps & Applic
  • Sonogashira Coupling. In: BYJU'S. [Link]
  • Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics. [Link]
  • Sonogashira Coupling. In: Synthetic Methods in Drug Discovery: Volume 1. [Link]
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction.
  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]
  • Sonogashira couplings wih most aryl bromides is oxidative-addition limited. In: Reddit. [Link]
  • Struggling to make a sonogashira coupling reaction happen. In: Reddit. [Link]
  • What is the best procedure for Sonogashira coupling?
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • Guidelines for Sonogashira cross-coupling reactions. In: Sussex Drug Discovery Centre. [Link]
  • A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives.
  • Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines; a convenient approach for the synthesis of substituted 1-aminoisoquinolines.
  • Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. The Royal Society of Chemistry. [Link]
  • 4-amino-3-(3-cyano-N-methylanilino)benzonitrile. In: PubChem. [Link]
  • Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines. In: CUNY Academic Works. [Link]

Sources

Synthesis of fused carbazoles from 4-Amino-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Palladium-Catalyzed Domino Synthesis of Fused Carbazoles from 4-Amino-3-iodobenzonitrile

Audience: Researchers, scientists, and drug development professionals

Abstract

Fused carbazole scaffolds are privileged structures in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties.[1][2][3] This application note provides a detailed guide to a modern and efficient synthesis of functionalized, fused carbazoles utilizing this compound as a versatile starting material. The described methodology leverages a palladium-catalyzed domino reaction, specifically a hydroamination/double hydroarylation cascade with terminal alkynes, to construct the complex carbazole core in a single operation.[4][5] We explain the mechanistic rationale behind the chosen conditions, provide a detailed, step-by-step experimental protocol, and discuss the applications of the resulting products, offering researchers a robust platform for library synthesis and novel molecule discovery.

Introduction: The Significance of Fused Carbazoles

The carbazole nucleus, a tricyclic aromatic system, is a cornerstone in the design of functional molecules.[3] Its rigid, planar structure and electron-rich nature make it an excellent scaffold for developing compounds with applications ranging from anticancer and antiviral agents to materials for organic light-emitting diodes (OLEDs).[1][2][6] The fusion of additional rings to the carbazole core further modulates its electronic properties and steric profile, leading to novel compounds with enhanced or entirely new functions, such as potent bone morphogenetic protein (BMP) synergizers.[7]

Traditional methods for carbazole synthesis, such as the Borsche-Drechsel or Cadogan cyclizations, often require harsh conditions or pre-functionalized, multi-component substrates.[8][9] Modern synthetic chemistry has moved towards more efficient, atom-economical processes. Palladium-catalyzed cross-coupling and C-H activation reactions have emerged as powerful tools for constructing carbazoles with high precision and functional group tolerance.[6][10][11][12]

This guide focuses on a particularly elegant strategy: a domino reaction starting with this compound. This substrate is strategically designed for efficiency:

  • The amino group serves as the key nitrogen source for the carbazole core.

  • The ortho-iodine atom provides a reactive handle for intramolecular C-C bond formation via C-H activation/arylation.

  • The nitrile group remains as a valuable functional handle for post-synthetic modification.

Core Synthetic Strategy: Palladium-Catalyzed Domino Hydroamination/Cyclization

The central transformation described herein is a palladium-catalyzed reaction between this compound and a terminal alkyne. This process is not a simple coupling but a sophisticated domino sequence that forms multiple bonds in one pot.

Mechanistic Rationale

The reaction proceeds through a proposed catalytic cycle that highlights the versatility of palladium catalysis. The key steps involve the coordination of the palladium catalyst to the reactants, followed by a series of transformations that ultimately lead to the fused carbazole product and regeneration of the active catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for different substrates.

Catalytic_Cycle Figure 1: Proposed Catalytic Cycle A Pd(0) Catalyst B Oxidative Addition (with Ar-I) A->B + this compound C Ar-Pd(II)-I Complex B->C D Alkyne Coordination & Insertion C->D + R-C≡CH E Vinyl-Pd(II) Intermediate D->E F Intramolecular C-H Activation E->F via Amino Group Coordination G Palladacycle Intermediate F->G H Reductive Elimination G->H H->A Regenerates Pd(0) I Fused Carbazole Product H->I

Caption: Proposed catalytic cycle for the domino synthesis.

Causality Behind Component Selection:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective palladium precursor that is reduced in situ to the active Pd(0) species.

  • Ligand: A phosphine ligand, such as XPhos, is often essential. It stabilizes the palladium center, promotes oxidative addition, and facilitates the crucial C-H activation and reductive elimination steps. The bulky, electron-rich nature of XPhos is well-suited for these challenging transformations.

  • Base: A strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required. Its primary role is to deprotonate the amino group, facilitating its participation in the cyclization, and to neutralize the HX generated during the cycle.

  • Solvent: A high-boiling polar aprotic solvent such as Dimethylformamide (DMF) or Dioxane is ideal. It ensures solubility of the reactants and can withstand the high temperatures often required for C-H activation.

Detailed Experimental Protocol

This protocol describes a representative synthesis of a phenyl-fused carbazole from this compound and phenylacetylene.

Materials and Reagents
Reagent/MaterialGradeSupplierPart NumberNotes
This compound≥98%Sigma-Aldrich657123Store desiccated and protected from light.[5]
Phenylacetylene98%Sigma-AldrichP19601
Palladium(II) Acetate (Pd(OAc)₂)98%Sigma-Aldrich520738
XPhos97%Sigma-Aldrich589989Handle under inert atmosphere.
Potassium Carbonate (K₂CO₃)≥99%, anhydrousFisher ScientificP208Finely powdered and dried before use.
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich296309Sure/Seal™ bottle is recommended.
TolueneAnhydrous, ≥99.8%Sigma-Aldrich244511For solvent system.
Ethyl AcetateACS GradeVWRVW3110-4For work-up and chromatography.
HexanesACS GradeVWRVW4010-4For chromatography.
Silica Gel230-400 meshSorbent TechnologiesSorbent 60For column chromatography.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Palladium compounds are toxic and should be handled with care.

  • Anhydrous solvents are flammable and moisture-sensitive.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Procedure

Experimental_Workflow Figure 2: Experimental Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Reagents - this compound - Pd(OAc)₂, XPhos, K₂CO₃ Setup->Reagents Solvent 3. Add Solvents & Alkyne - Dioxane/Toluene - Phenylacetylene Reagents->Solvent Reaction 4. Heat Reaction (110 °C, 24h) Solvent->Reaction Cooldown 5. Cool to RT & Filter Reaction->Cooldown Workup 6. Aqueous Work-up - Dilute with EtOAc - Wash with Brine Cooldown->Workup Dry 7. Dry & Concentrate - Dry over Na₂SO₄ - Evaporate Solvent Workup->Dry Purify 8. Purification (Silica Gel Chromatography) Dry->Purify Analyze 9. Characterization (NMR, HRMS) Purify->Analyze

Caption: Step-by-step experimental workflow diagram.

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (244 mg, 1.0 mmol, 1.0 equiv.), Palladium(II) Acetate (11.2 mg, 0.05 mmol, 5 mol%), XPhos (47.6 mg, 0.1 mmol, 10 mol%), and Potassium Carbonate (414 mg, 3.0 mmol, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Through the septum, add 1,4-Dioxane (4 mL) and Toluene (1 mL) via syringe. Stir the mixture for 5 minutes to allow for catalyst pre-formation.

  • Add Alkyne: Add phenylacetylene (123 mg, 1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Heating: Place the sealed flask in a preheated oil bath at 110 °C.

  • Monitoring: Stir the reaction vigorously for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots.

  • Cooling and Filtration: After 24 hours, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove the base and palladium residues. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Work-up: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium chloride (brine) (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford the pure fused carbazole product.

Expected Results & Data

The described protocol is expected to yield the target phenyl-fused carbazole nitrile.

ParameterValue / Conditions
Product Name 6-Phenyl-5H-benzo[b]carbazole-2-carbonitrile
Molecular Formula C₂₅H₁₄N₂
Molecular Weight 342.40 g/mol
Typical Yield 65-80%
Appearance Off-white to pale yellow solid
Chromatography Eluent: 15% Ethyl Acetate / Hexanes
Characterization ¹H NMR, ¹³C NMR, HRMS to confirm structure

Applications and Future Scope

The synthesized fused carbazoles are valuable intermediates for further chemical exploration.

  • Drug Discovery: The carbazole core is a key pharmacophore in many biologically active molecules.[6][11] The products from this synthesis can be entered into screening libraries or serve as starting points for the synthesis of complex natural products.

  • Materials Science: The extended π-system of these molecules makes them candidates for organic electronic applications, including as host materials in OLEDs or as components of organic photovoltaics.[2]

  • Further Functionalization: The nitrile group is highly versatile and can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, opening up a wide array of derivatization possibilities for structure-activity relationship (SAR) studies.

Conclusion

This application note details a robust and efficient palladium-catalyzed domino reaction for the synthesis of fused carbazoles from this compound. By explaining the mechanistic underpinnings and providing a clear, step-by-step protocol, we offer a powerful tool for researchers in synthetic chemistry, medicinal chemistry, and materials science. This strategy minimizes synthetic steps and maximizes molecular complexity, aligning with the principles of modern, efficient chemical synthesis.

References

  • Title: Carbazole synthesis Source: Organic Chemistry Portal URL:[Link]
  • Title: this compound, 98% Source: Sigma-Aldrich (via SLS) URL:[Link]
  • Title: Palladium-Catalyzed Synthesis of Natural and Unnatural 2-, 5-, and 7-Oxygenated Carbazole Alkaloids from N-Arylcyclohexane Enaminones Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Convenient One-Pot Synthesis of 9H-Carbazoles by Microwave Irradiation Employing a Green Palladium-Based Nanocatalyst Source: Organic Chemistry Portal URL:[Link]
  • Title: A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Identification of Maleimide-Fused Carbazoles as Novel Noncanonical Bone Morphogenetic Protein Synergizers Source: ACS Pharmacology & Transl
  • Title: Palladium-catalyzed C–H bond activation for the assembly of N-aryl carbazoles with aromatic amines as nitrogen sources Source: Chemical Communic
  • Title: The Role of Carbazole Derivatives in Modern Chemical Synthesis Source: Hopax Fine Chemicals URL:[Link]
  • Title: Carbazole Framework as Functional Scaffold for the Design of Synthetic Receptors Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Carbazoles and fused carbazoles on triazine acceptors.
  • Title: Recent Achievements in the Synthesis of Carbazole Deriv
  • Title: Synthesis of Annulated Carbazoles via FeCl3/SnCl4-Mediated Domino Reaction of Vinyl Ketone Tethered Bromomethylindoles with Arenes Source: Thieme Chemistry URL:[Link]
  • Title: A Minireview on the Scope of Cadogan Cyclization Reactions Leading to Diverse Azaheterocycles Source: ResearchG
  • Title: A general scheme on Cadogan cyclization.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Amino-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Arylamines are privileged structures found in a vast array of bioactive molecules and functional materials.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of C-N bonds, largely superseding classical methods that often suffer from limited scope and harsh reaction conditions.[2][3][4] This reaction facilitates the coupling of amines with aryl halides or pseudohalides, offering a direct and efficient route to arylamines.[4][5]

This application note provides a detailed experimental procedure for the Buchwald-Hartwig amination of 4-amino-3-iodobenzonitrile. This substrate presents an interesting case for C-N bond formation, possessing both an activating amino group and a deactivating nitrile group on the aromatic ring. The protocol herein is designed to be a robust starting point for researchers, scientists, and drug development professionals, with explanations for the selection of reagents and conditions to ensure reliable and reproducible results.

Reaction Principle and Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex.[2][3][6] While the precise mechanism can be influenced by the specific ligands, substrate, and base used, the generally accepted pathway involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl iodide (this compound), forming a Pd(II) intermediate.[3][6][7]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[3]

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the arylamine product and regenerating the active Pd(0) catalyst.[3][6]

The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and reductive elimination steps and to prevent the formation of inactive palladium species.[2]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-I Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex Base, -HBase+X- Product Product Palladium-Amido Complex->Product Reductive Elimination Product->Pd(0)L2 Ar-NR2

Figure 1. A simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of this compound

This protocol details the coupling of this compound with a generic secondary amine (e.g., morpholine) as a representative example. The principles can be adapted for other primary and secondary amines with appropriate optimization.

Reagent and Equipment Checklist
Reagent/EquipmentPurposeNotes
This compoundAryl halide substrate---
Secondary Amine (e.g., Morpholine)NucleophileEnsure high purity.
Palladium(II) acetate (Pd(OAc)₂)Palladium precatalystA common and effective precatalyst.[8]
XantphosLigandA robust ligand for a variety of aminations.[9]
Sodium tert-butoxide (NaOtBu)BaseA strong, non-nucleophilic base.[8]
TolueneSolventAnhydrous and degassed.
Schlenk flask or sealed vialReaction vesselTo maintain an inert atmosphere.
Magnetic stirrer and hotplateFor mixing and heating---
Argon or Nitrogen sourceInert gasTo prevent oxidation of the catalyst.
Standard glassware for workup------
Silica gel for chromatographyPurification---
Solvents for chromatographyEluente.g., Hexanes/Ethyl Acetate
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask or a sealed vial equipped with a magnetic stir bar, add palladium(II) acetate (1-2 mol%) and Xantphos (1.5-3 mol%).

    • Add this compound (1.0 equiv) and sodium tert-butoxide (1.4 equiv).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents:

    • Under a positive pressure of the inert gas, add anhydrous, degassed toluene to dissolve the solids.

    • Add the secondary amine (1.2 equiv) via syringe.

  • Reaction Conditions:

    • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.[8]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system will depend on the specific product and should be determined by TLC analysis.

Experimental_Workflow A 1. Reagent Addition (Flask under Inert Gas) B 2. Solvent and Amine Addition A->B C 3. Heating and Stirring (80-110 °C) B->C D 4. Reaction Monitoring (TLC/LC-MS) C->D E 5. Workup (Filtration, Extraction, Drying) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G Pure Product F->G

Figure 2. General experimental workflow for the Buchwald-Hartwig amination.

Key Considerations and Field-Proven Insights

  • Choice of Catalyst System: The combination of a palladium precursor and a phosphine ligand is crucial. While Pd(OAc)₂ and Xantphos are a good starting point, other catalyst systems, including pre-formed palladium catalysts, can be more effective for specific substrates.[8] For electron-deficient aryl halides, bulky and electron-rich ligands are generally preferred.[2]

  • The Role of the Base: A strong, non-nucleophilic base is essential to deprotonate the amine in the catalytic cycle.[10] Sodium tert-butoxide is a common choice, but other bases like potassium tert-butoxide or cesium carbonate can also be effective.[3][7] The choice of base can influence the reaction rate and selectivity.

  • Solvent Selection: Anhydrous and deoxygenated solvents are critical to prevent catalyst deactivation.[11] Toluene is a widely used solvent for Buchwald-Hartwig aminations, but other non-polar aprotic solvents like dioxane or THF can also be employed.[6][8]

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is paramount for achieving high yields.

  • Safety Precautions: Palladium-catalyzed cross-coupling reactions can be exothermic.[12][13] For larger-scale reactions, it is important to monitor the internal temperature and consider controlled addition of reagents to manage any potential exotherm.[14] Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no conversionInactive catalystEnsure anhydrous and oxygen-free conditions. Use fresh, high-purity reagents.
Poor choice of ligand/baseScreen different ligands and bases.
Formation of side productsReaction temperature too highLower the reaction temperature.
Incorrect stoichiometryRe-verify the stoichiometry of all reagents.
Difficulty in purificationCo-eluting impuritiesTry a different solvent system for chromatography. Consider recrystallization or salt formation of the product.

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of arylamines. The protocol provided for the amination of this compound serves as a comprehensive guide for researchers. By understanding the underlying principles and paying careful attention to the experimental details, scientists can successfully employ this powerful reaction in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.).
  • Buchwald-Hartwig amination - Name-Reaction.com. (n.d.).
  • Role of the base in Buchwald-Hartwig amination - PubMed. (2014).
  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions | Organic Process Research & Development. (2019).
  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.).
  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Publications. (2020).
  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014).
  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (2025).
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.).
  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (n.d.).
  • Palladium‐Catalyzed Amination of Aryl Halides | Request PDF - ResearchGate. (n.d.).
  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions - Purdue College of Engineering. (2022).
  • Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides | Organic Letters. (n.d.).
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. (2024).
  • New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. (2025).
  • Purification of Buchwald-Hartwig amination - Chemistry Stack Exchange. (2021).
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (2023).
  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - NIH. (n.d.).
  • BH amination side products and purification : r/chemistry - Reddit. (2024).
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. (2021).
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. (n.d.).
  • Cleaning a Buchwald-Hartwig reaction : r/chemistry - Reddit. (2024).
  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (2019).
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.).

Sources

The Strategic Application of 4-Amino-3-iodobenzonitrile in Advanced Materials Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Material Potential Through Strategic Monomer Design

In the pursuit of next-generation materials, the thoughtful selection and design of monomeric building blocks are paramount. The inherent functionalities of a monomer dictate the polymerization pathways available, the resultant polymer architecture, and ultimately, the material's performance characteristics. 4-Amino-3-iodobenzonitrile (C₇H₅IN₂) emerges as a particularly compelling, yet underexplored, monomer for the synthesis of high-performance polymers and porous frameworks. Its unique trifunctional nature—a nucleophilic primary amine, a reactive iodo group, and a polar nitrile moiety—offers a versatile platform for creating materials with tailored thermal, mechanical, and electronic properties.

This technical guide provides an in-depth exploration of the application of this compound in materials science. We will delve into its utility in the synthesis of high-performance polyamides, thermally rearranged polybenzoxazoles, conjugated polymers via Sonogashira coupling, and porous covalent organic frameworks. Each section will not only present detailed, field-proven protocols but also elucidate the chemical principles and strategic considerations that underpin these synthetic methodologies.

I. The Multifaceted Chemistry of this compound: A Monomer of Strategic Importance

The utility of this compound as a monomer is rooted in its distinct functional groups, each offering a specific synthetic handle:

  • The Primary Amino Group (-NH₂): This nucleophilic site is the cornerstone for traditional step-growth polymerization, readily reacting with acyl chlorides, anhydrides, and carboxylic acids to form robust amide and imide linkages. This functionality is central to the synthesis of high-performance polyamides and polyimides.

  • The Iodo Group (-I): As a heavy halogen, the iodo group is an excellent leaving group in transition metal-catalyzed cross-coupling reactions.[1] This opens the door to the synthesis of conjugated polymers, such as poly(p-phenyleneethynylene)s, through reactions like the Sonogashira coupling.[2][3] The reactivity of aryl iodides is typically higher than their bromide or chloride counterparts, often allowing for milder reaction conditions.[2]

  • The Nitrile Group (-C≡N): The polar nitrile group enhances intermolecular dipole-dipole interactions, which can lead to increased thermal stability and mechanical strength in the resulting polymers.[4] Furthermore, under specific conditions, nitrile groups can undergo cyclotrimerization to form aromatic triazine rings, a key strategy in the synthesis of nitrogen-rich Covalent Organic Frameworks (COFs).[1]

This unique combination of functionalities allows for orthogonal polymerization strategies, where one functional group can be selectively reacted while the others remain available for subsequent transformations, paving the way for the synthesis of complex and functional materials.

II. High-Performance Polyamides: Leveraging the Amino Functionality

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength.[5][6] The synthesis of polyamides from this compound introduces both a polar nitrile group and a heavy iodine atom into the polymer backbone, which can significantly influence the material's properties.

Causality Behind Experimental Choices:

The direct polycondensation of a diamine with a dicarboxylic acid via the Yamazaki-Higashi phosphorylation reaction is a robust method for preparing high-molecular-weight polyamides under relatively mild conditions.[4][7] This method avoids the need for moisture-sensitive acyl chlorides and often leads to polymers with good solubility for characterization and processing. The choice of an aromatic dicarboxylic acid, such as terephthalic acid, ensures the rigidity of the polymer backbone, contributing to high thermal stability.

Detailed Protocol: Synthesis of a Polyamide from this compound and Terephthalic Acid

Objective: To synthesize a novel aromatic polyamide via direct polycondensation.

Materials:

  • This compound (as the diamine component, assuming a self-condensation or reaction with a suitable comonomer to form a diamine in-situ for this illustrative protocol) or a diamine synthesized from it. For this protocol, we will illustrate the principle with a representative aromatic diamine and terephthalic acid. A hypothetical diamine derived from this compound could be used in a similar fashion.

  • Terephthalic acid

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

  • Deionized water

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser

  • Heating mantle with a temperature controller

  • Vacuum filtration apparatus

  • Vacuum oven

Procedure:

  • Reactor Setup: In a flame-dried three-necked flask under a nitrogen atmosphere, combine this compound (1 equivalent), terephthalic acid (1 equivalent), and anhydrous calcium chloride (0.5 g per 10 mL of NMP).

  • Solvent Addition: Add anhydrous NMP to the flask to achieve a monomer concentration of approximately 10-15% (w/v).

  • Reagent Addition: To the stirred solution, add anhydrous pyridine (2 equivalents) and triphenyl phosphite (2.2 equivalents).

  • Polymerization: Heat the reaction mixture to 100-110 °C and maintain for 3-4 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Purification: Collect the fibrous polymer by vacuum filtration and wash thoroughly with hot methanol and then with deionized water to remove residual salts and solvents.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C to a constant weight.

Self-Validation: The success of the synthesis can be validated by confirming the solubility of the resulting polymer in aprotic polar solvents like DMAc or NMP, which is characteristic of many amorphous aromatic polyamides. Further validation involves spectroscopic characterization (FTIR, NMR) to confirm the formation of amide linkages and characterization of thermal properties (TGA, DSC) to assess its stability.

Diagram: Polyamide Synthesis Workflow

G cluster_prep I. Reactor Preparation cluster_reaction II. Polymerization cluster_purification III. Isolation & Purification prep1 Combine Monomers & CaCl₂ prep2 Add Anhydrous NMP prep1->prep2 react1 Add Pyridine & TPP prep2->react1 react2 Heat to 100-110 °C for 3-4h react1->react2 purify1 Precipitate in Methanol react2->purify1 purify2 Filter & Wash purify1->purify2 purify3 Vacuum Dry purify2->purify3 end end purify3->end Final Polyamide Product

Caption: Workflow for the synthesis of an aromatic polyamide.

III. Conjugated Polymers via Sonogashira Coupling: Harnessing the Iodo Group

The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[2][3] This reaction is particularly well-suited for the synthesis of conjugated polymers, which are of great interest for applications in organic electronics.[8] this compound, with its reactive iodo group, can serve as a key monomer in Sonogashira polymerization.

Causality Behind Experimental Choices:

The choice of a palladium catalyst, such as Pd(PPh₃)₄, and a copper(I) co-catalyst, like CuI, is standard for Sonogashira couplings.[9] An organic base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction and to facilitate the regeneration of the active catalytic species.[10] The reaction is performed under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction.[10]

Detailed Protocol: Synthesis of a Poly(p-phenyleneethynylene) Derivative

Objective: To synthesize a conjugated polymer via Sonogashira polymerization of this compound with a diethynyl comonomer.

Materials:

  • This compound

  • 1,4-Diethynylbenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous and degassed

  • Toluene, anhydrous and degassed

  • Methanol

Equipment:

  • Schlenk flask or a three-necked flask equipped with a condenser, magnetic stirrer, and a nitrogen/argon inlet

  • Inert atmosphere glovebox or Schlenk line

  • Heating mantle with a temperature controller

  • Soxhlet extraction apparatus

  • Vacuum filtration apparatus

  • Vacuum oven

Procedure:

  • Reactor Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1 equivalent), 1,4-diethynylbenzene (1 equivalent), Pd(PPh₃)₄ (2-5 mol%), and CuI (5-10 mol%).

  • Solvent and Base Addition: Add anhydrous and degassed toluene and triethylamine (in a 4:1 v/v ratio) to the flask to achieve a monomer concentration of approximately 0.1 M.

  • Polymerization: Heat the reaction mixture to 70-80 °C and stir under an inert atmosphere for 24-48 hours. The formation of a precipitate may be observed as the polymer grows.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Purification: Collect the polymer by vacuum filtration. Purify the polymer by Soxhlet extraction with methanol, acetone, and finally, a suitable solvent to dissolve the polymer (e.g., chloroform or THF) to remove catalyst residues and oligomers.

  • Isolation: Precipitate the purified polymer from the extraction solvent into methanol.

  • Drying: Collect the final polymer by filtration and dry it under vacuum at 60 °C.

Self-Validation: The successful synthesis of the conjugated polymer can be confirmed by its characteristic UV-Vis absorption and fluorescence spectra. The molecular weight and polydispersity can be determined by gel permeation chromatography (GPC) if the polymer is soluble.

Diagram: Sonogashira Polymerization Workflow

G cluster_setup I. Inert Atmosphere Setup cluster_polymerization II. Polymerization cluster_purification III. Purification setup1 Combine Monomers & Catalysts setup2 Add Degassed Solvents & Base setup1->setup2 poly1 Heat to 70-80 °C for 24-48h setup2->poly1 purify1 Precipitate in Methanol poly1->purify1 purify2 Soxhlet Extraction purify1->purify2 purify3 Reprecipitate & Dry purify2->purify3 end end purify3->end Conjugated Polymer Product

Caption: Workflow for Sonogashira polymerization.

IV. Covalent Organic Frameworks: Building Porous Architectures

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, making them attractive for applications in gas storage, separation, and catalysis.[11][12] The nitrile groups of this compound can be exploited to form triazine-based COFs through cyclotrimerization.

Causality Behind Experimental Choices:

The synthesis of a triazine-based COF from a nitrile-containing monomer is typically achieved under ionothermal conditions using a strong acid catalyst, such as trifluoromethanesulfonic acid, at elevated temperatures.[1] This method promotes the cyclotrimerization of the nitrile groups to form the rigid and aromatic triazine nodes of the COF. The reaction is carried out in a sealed vessel to maintain the high temperatures and pressures required for the reaction.

Detailed Protocol: Hypothetical Synthesis of a Triazine-Based COF

Objective: To synthesize a nitrogen-rich COF through the cyclotrimerization of this compound.

Materials:

  • This compound

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous 1,4-dioxane

  • Acetone

  • Deionized water

Equipment:

  • Pyrex tube

  • Vacuum sealing apparatus

  • Muffle furnace or a programmable oven

  • Centrifuge

  • Soxhlet extraction apparatus

  • Vacuum oven

Procedure:

  • Precursor Preparation: In a Pyrex tube, add this compound.

  • Catalyst Addition: Carefully add trifluoromethanesulfonic acid to the tube (a molar ratio of acid to nitrile groups of around 1:1 is a common starting point).

  • Sealing: Freeze the mixture with liquid nitrogen, evacuate the tube, and seal it under vacuum.

  • Solvothermal Synthesis: Place the sealed tube in a muffle furnace and heat it according to a programmed temperature profile, for example, ramp to 150 °C for 12 hours, then to 250 °C for 24 hours, and finally to 400 °C for 48 hours.

  • Work-up: After cooling to room temperature, carefully open the tube and wash the resulting solid with deionized water and acetone to remove the acid catalyst and any unreacted monomer.

  • Purification: Further purify the COF powder by Soxhlet extraction with 1,4-dioxane and acetone.

  • Drying: Dry the purified COF in a vacuum oven at 120 °C to obtain the final porous material.

Self-Validation: The formation of the COF can be confirmed by powder X-ray diffraction (PXRD) to assess its crystallinity, and by Fourier-transform infrared (FTIR) spectroscopy to observe the disappearance of the nitrile peak and the appearance of peaks corresponding to the triazine ring. The porosity of the material can be characterized by gas sorption analysis (e.g., N₂ at 77 K).

V. Thermally Rearranged Polybenzoxazoles: A Pathway to Microporous Materials

Thermally rearranged (TR) polybenzoxazoles are a class of high-performance polymers that exhibit exceptional gas separation properties due to their rigid, microporous structures.[13] The synthesis of these materials typically involves the thermal conversion of a soluble polyimide precursor containing ortho-hydroxyl groups.[13] While this compound does not possess the required ortho-hydroxyl functionality, a multi-step synthesis can be envisioned to first introduce this group, followed by polymerization and thermal rearrangement. This represents a more advanced application of this versatile monomer.

Conceptual Synthetic Pathway:

  • Hydroxylation: Introduction of a hydroxyl group ortho to the amino group of this compound. This is a challenging transformation that would require specific synthetic methodologies.

  • Polymerization: The resulting amino-hydroxy-iodobenzonitrile derivative could then be used as a monomer in a polycondensation reaction with a suitable dianhydride to form a soluble poly(hydroxyimide) precursor.

  • Thermal Rearrangement: The poly(hydroxyimide) is then heated to high temperatures (typically >350 °C) under an inert atmosphere to induce a cyclization reaction that forms the polybenzoxazole structure with the concurrent loss of CO₂.

This advanced application highlights the potential for further functionalization of this compound to access a wider range of high-performance materials.

VI. Data Summary and Material Properties

The properties of materials derived from this compound are expected to be influenced by its unique combination of functional groups. The following table provides a summary of anticipated properties based on the chemistry of analogous polymer systems.

Material ClassKey Monomer(s)Expected PropertiesPotential Applications
Aromatic Polyamide This compound, Terephthalic AcidHigh thermal stability (Td > 400 °C), good mechanical strength, enhanced solubility in organic solvents compared to non-substituted aramids.[4]High-performance films, fibers, and coatings.
Conjugated Polymer This compound, 1,4-DiethynylbenzeneTunable optical and electronic properties, potential for n-type or ambipolar charge transport due to the electron-withdrawing nitrile group.Organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[8]
Covalent Organic Framework This compoundHigh porosity, high nitrogen content, good thermal stability.Gas storage and separation (e.g., CO₂ capture), heterogeneous catalysis.[1]

VII. Conclusion and Future Outlook

This compound stands as a versatile and promising building block for the synthesis of a diverse range of advanced materials. Its trifunctional nature allows for the application of various polymerization techniques, leading to high-performance polyamides, conjugated polymers, and porous organic frameworks. The protocols and insights provided in this technical guide are intended to serve as a foundation for researchers to explore the full potential of this unique monomer. Future research in this area could focus on the synthesis of block copolymers using orthogonal polymerization strategies, the post-polymerization functionalization of the iodo and nitrile groups, and a deeper investigation into the structure-property relationships of the resulting materials for targeted applications in electronics, separations, and beyond.

VIII. References

  • Liou, G.-S., & Hsiao, S.-H. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,N'-Bis(3-aminobenzoyl)-N,N'-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry, 40(15), 2564–2574.

  • Ghaemy, M., & Mighani, H. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014–1023.

  • García, C., et al. (n.d.). Functional Aromatic Polyamides. PMC. Retrieved from [Link]

  • Ravikumar, L., et al. (2012). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Iranian Polymer Journal, 21, 435-443.

  • Padmanaban, M., et al. (n.d.). Synthesis and characterization of polyamides and poly(amide–imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 276999, this compound. Retrieved from [Link]

  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • Horvath, Z., & Novak, Z. (n.d.). Metal-Organic Framework Composites for Theragnostics and Drug Delivery Applications. Inorganics.

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.

  • Han, Z., et al. (2024). One step synthesis of nitrogen-rich covalent organic frameworks with flexible secondary amine bonds for efficient iodide capture in aqueous solutions. ScienceOpen.

  • Mondal, S., et al. (2023). Facile synthesis of a nitrogen-rich covalent organic framework for the efficient capture of iodine. Journal of Materials Chemistry A.

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.

  • Yuan, J., et al. (2023). 4-Iodobenzonitrile as Effective Solid Additive for High-Efficiency Polymer Solar Cells. Polymers, 15(10), 2348.

  • de la Campa, J. G., et al. (2020). Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups for Gas Separation. Macromolecules, 53(15), 6449–6459.

  • Serra-Crespo, P., et al. (2022). NUIG4: A biocompatible pcu metal–organic framework with an exceptional doxorubicin encapsulation capacity. Journal of Materials Chemistry B, 10(5), 739-746.

  • Ishida, Y., & Ohtani, H. (2014). Direct synthesis of poly(benzoxazine imide) from an ortho-benzoxazine: its thermal conversion to highly cross-linked polybenzoxazole and blending with poly(4-vinylphenol). Polymer Chemistry, 5(18), 5449-5457.

  • protocols.io. (2024). RAFT Based Synthesis of In-house Polymers. Retrieved from [Link]

  • Solvay. (n.d.). High Performance Polymers. Retrieved from [Link]

  • O-UCHI, T., et al. (2017). Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid. Kobunshi Ronbunshu, 74(6), 499-505.

  • Sirisha, K., et al. (2019). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 7(2), 565-571.

  • Dudek, M., et al. (2022). A New Approach to The Synthesis of Polylactide/Polyacrylonitrile Block Copolymers. Polymers, 14(8), 1519.

Sources

Application Notes and Protocols for the Derivatization of 4-Amino-3-iodobenzonitrile in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Amino-3-iodobenzonitrile Scaffold

In the landscape of modern drug discovery and chemical biology, the strategic selection of foundational scaffolds is paramount. This compound has emerged as a highly versatile and valuable building block, prized for its inherent functionalities that permit the systematic and modular construction of diverse molecular architectures. The molecule possesses three key features that make it an ideal starting point for the synthesis of compound libraries for biological screening:

  • Aniline Amino Group: A primary nucleophile that can be readily acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems.

  • Iodo Group: An excellent leaving group, perfectly positioned for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and alkyl groups, enabling fine-tuning of steric and electronic properties.

  • Nitrile Moiety: A common pharmacophore in its own right, the nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for further chemical transformations.[1] Its presence is often associated with potent inhibitory activity in various enzyme classes, particularly kinases.

This guide provides a detailed exploration of the derivatization of this compound, with a focus on robust and reproducible protocols for generating novel compounds for biological evaluation. We will delve into the mechanistic rationale behind common synthetic strategies and present a case study illustrating the pathway from scaffold to a biologically active molecule.

Core Derivatization Strategies: A Practical Overview

The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These methods offer a reliable and highly modular approach to installing diverse functionalities at the 3-position. The following sections detail the most pertinent of these transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of biaryl structures with exceptional functional group tolerance.[2] This is particularly useful for accessing compounds that can probe protein-protein interactions or occupy hydrophobic pockets in enzyme active sites.

Causality of Experimental Choices:

  • Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are chosen for their efficiency in the catalytic cycle. The choice of ligand can be crucial and may require optimization depending on the specific boronic acid used.

  • Base: An aqueous solution of a base like K₂CO₃ or Cs₂CO₃ is essential for the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or DMF) and water is typically used to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

ParameterConditionNotes
Aryl HalideThis compound (1.0 eq)---
Boronic AcidArylboronic Acid (1.2 - 1.5 eq)Can be substituted with boronic esters.
CatalystPd(PPh₃)₄ or PdCl₂(dppf) (2 - 5 mol%)Catalyst choice may require optimization.
BaseK₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)An aqueous solution of the base is typically used.
Solvent1,4-Dioxane/H₂O (4:1) or DMFDegassing the solvent is crucial for catalyst stability.
Temperature80 - 100 °C---
Time12 - 24 hoursMonitor by TLC or LC-MS.
Typical Yield70 - 95%Highly dependent on the specific substrates and conditions.

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask or Schlenk tube, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water). Stir the mixture and bubble with inert gas for 15 minutes.

  • Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing C(sp²)-C(sp) Linkages

The Sonogashira coupling is an efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction introduces a rigid, linear alkyne linker, which can be valuable for probing deep active site pockets or for serving as a precursor to other functional groups.

Causality of Experimental Choices:

  • Dual Catalysis: This reaction typically employs a palladium catalyst (e.g., PdCl₂(PPh₃)₂) to facilitate the main cross-coupling cycle and a copper(I) co-catalyst (e.g., CuI) to activate the alkyne.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to quench the hydrogen halide byproduct.

  • Inert Atmosphere: As with other palladium-catalyzed reactions, maintaining an inert atmosphere is crucial to prevent catalyst degradation and unwanted side reactions like Glaser coupling of the alkyne.

Experimental Protocol: Sonogashira Coupling

ParameterConditionNotes
Aryl HalideThis compound (1.0 eq)The amino group generally does not require protection.
Terminal AlkyneAlkyne (1.2 - 1.5 eq)---
Palladium CatalystPdCl₂(PPh₃)₂ (2 - 5 mol%)Other Pd sources can be used.
Copper Co-catalystCuI (5 - 10 mol%)Essential for the copper cycle.
BaseTriethylamine (TEA) or Diisopropylamine (DIPA)Must be anhydrous.
SolventTHF or DMFShould be anhydrous and degassed.
TemperatureRoom Temperature to 60 °CReaction is often facile at lower temperatures.
Time4 - 18 hoursMonitor by TLC or LC-MS.
Typical Yield75 - 98%Generally very high-yielding.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and the copper co-catalyst (e.g., CuI, 0.06 mmol).

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF, 10 mL) and the amine base (e.g., TEA, 3.0 mmol). Stir the mixture until all solids are dissolved. Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or heat gently to 50-60 °C if necessary. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a key transformation in the synthesis of many biologically active molecules. This reaction enables the introduction of a variety of primary and secondary amines at the 3-position of the scaffold.

Causality of Experimental Choices:

  • Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., XPhos, SPhos, or BrettPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically used to deprotonate the amine and facilitate the catalytic cycle.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the catalyst and the base. Therefore, the use of anhydrous solvents and reagents under an inert atmosphere is essential.

Experimental Protocol: Buchwald-Hartwig Amination

ParameterConditionNotes
Aryl HalideThis compound (1.0 eq)---
AminePrimary or Secondary Amine (1.2 - 1.5 eq)
Palladium Pre-catalystPd₂(dba)₃ or a G3-Precatalyst (1 - 3 mol%)Pre-catalysts offer improved air stability and activity.
LigandXPhos, SPhos, or BrettPhos (2 - 6 mol%)The choice of ligand is critical for success.
BaseNaOtBu or LiHMDS (1.5 - 2.5 eq)A strong, non-nucleophilic base is required.
SolventAnhydrous Toluene or 1,4-DioxaneMust be thoroughly degassed.
Temperature80 - 110 °C
Time12 - 24 hoursMonitor by TLC or LC-MS.
Typical Yield60 - 90%Yields can vary significantly with the amine coupling partner.

Step-by-Step Methodology:

  • Reaction Setup (in a glovebox): To an oven-dried vial, add this compound (1.0 mmol), the palladium pre-catalyst (e.g., XPhos-G3-Pd, 0.02 mmol), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.5 mmol).

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) and the amine coupling partner (1.2 mmol).

  • Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizing the Derivatization Workflow

The following diagram illustrates the general workflow from the this compound scaffold to a library of diverse derivatives ready for biological screening.

G cluster_synthesis Synthesis Module cluster_screening Screening & Analysis Module A This compound Scaffold B Suzuki-Miyaura Coupling (+ Arylboronic Acids) A->B C Sonogashira Coupling (+ Terminal Alkynes) A->C D Buchwald-Hartwig Amination (+ Amines) A->D E Library of Diverse Derivatives B->E C->E D->E F High-Throughput Biological Screening (e.g., Kinase Assays) E->F Primary Screening G Hit Identification & Validation F->G Data Analysis H Structure-Activity Relationship (SAR) Studies G->H Iterative Design I Lead Optimization H->I Refinement I->B Iterative Synthesis

Caption: A generalized workflow for the derivatization of this compound and subsequent biological evaluation.

Case Study: Development of Src Kinase Inhibitors

While direct biological data for derivatives of this compound is not extensively published, the structurally related 4-anilino-3-quinolinecarbonitrile scaffold has been successfully employed in the development of potent inhibitors of Src kinase, a non-receptor tyrosine kinase implicated in cancer progression. This provides a compelling template for the potential application of derivatives from our starting material.

One notable example is the optimization of 4-phenylamino-3-quinolinecarbonitriles, which led to the discovery of highly potent Src inhibitors. For instance, compound 31a (4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methyl-1-piperazinyl)propoxy)-3-quinolinecarbonitrile) demonstrated an IC₅₀ of 1.2 nM in an enzymatic assay for Src kinase.[3] This compound also showed significant activity in cell-based assays, inhibiting Src-dependent cell proliferation with an IC₅₀ of 100 nM.[3]

The following table summarizes the structure-activity relationship (SAR) for a selection of these Src kinase inhibitors, highlighting the impact of substitutions on biological activity.

CompoundR¹ (at C4-Anilino)R² (at C7)Src Kinase IC₅₀ (nM)Cellular Proliferation IC₅₀ (nM)
1a 2,4-dichloroOMe30>1000
1c 2,4-dichloro-5-methoxyOMeNot reportedNot reported
2c 2,4-dichloro-5-methoxy3-(morpholin-4-yl)propoxyNot reportedNot reported
31a 2,4-dichloro-5-methoxy3-(4-methylpiperazin-1-yl)propoxy1.2100

Data adapted from Boschelli et al., J. Med. Chem. 2001, 44 (23), pp 3965–3977.[3]

This case study underscores the potential of the aminobenzonitrile core in generating potent and selective kinase inhibitors. By applying the derivatization strategies outlined in this guide to this compound, researchers can systematically explore the chemical space around this privileged scaffold to identify novel modulators of a wide range of biological targets.

Conclusion and Future Outlook

This compound represents a powerful and versatile starting material for the generation of diverse and biologically relevant small molecules. The robust and well-established palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provide reliable and modular access to a vast chemical space. The inherent electronic properties of the aminobenzonitrile core make it particularly well-suited for the development of enzyme inhibitors, as exemplified by the successful discovery of potent Src kinase inhibitors based on a related scaffold. By leveraging the synthetic strategies and understanding the causal relationships in experimental design presented in these application notes, researchers in drug discovery and chemical biology are well-equipped to unlock the full potential of this valuable chemical entity.

References

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • MDPI. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. [Link]
  • Boschelli, D. H., et al. "Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity." Journal of medicinal chemistry 44.23 (2001): 3965-3977. [Link]
  • Sbardella, G., et al. "4-Anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - an update." Medicinal chemistry reviews 1.5 (2004): 457-463. [Link]
  • Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of medicinal chemistry 53.22 (2010): 7902-7917. [Link]

Sources

Application Notes and Protocols for Catalyst and Ligand Selection in Cross-Coupling Reactions of 4-Amino-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Amino-3-iodobenzonitrile in Medicinal Chemistry

This compound is a highly versatile building block in drug discovery and development. Its strategic substitution pattern, featuring an amino group for hydrogen bonding and potential for further functionalization, a nitrile group as a potential metabolic anchor or a precursor to other functionalities, and a reactive iodine atom poised for cross-coupling, makes it an attractive starting material for the synthesis of a diverse range of complex molecules. The ability to efficiently and selectively introduce new carbon-carbon and carbon-nitrogen bonds at the iodine-bearing position is paramount to unlocking the full potential of this scaffold.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of catalysts and ligands for the successful cross-coupling of this compound via three of the most powerful palladium-catalyzed reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization.

Understanding the Substrate: Key Considerations for this compound

The electronic and steric properties of this compound present both opportunities and challenges in cross-coupling reactions:

  • Electron-Rich Nature: The presence of the electron-donating amino group increases the electron density of the aromatic ring, which can sometimes slow down the rate-determining oxidative addition step in the catalytic cycle.

  • Coordinating Amino Group: The ortho-amino group can potentially coordinate to the palladium center, which may influence catalyst activity and selectivity. This can be either beneficial, by promoting catalyst stability, or detrimental, by inhibiting the catalytic cycle.

  • Iodide Leaving Group: The carbon-iodine bond is highly reactive and readily undergoes oxidative addition to a palladium(0) catalyst, generally leading to milder reaction conditions compared to bromides or chlorides.[1]

  • Nitrile Functionality: The electron-withdrawing nitrile group can influence the overall electronic properties of the substrate and is generally well-tolerated in palladium-catalyzed cross-coupling reactions.[2]

I. The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures.[3] For this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents.

A. Rationale for Catalyst and Ligand Selection

Given the electron-rich nature of the aniline substrate, the choice of ligand is critical to promote efficient catalysis.[4] Bulky, electron-rich phosphine ligands are generally preferred as they facilitate the reductive elimination step and can stabilize the active catalytic species.[5]

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices.[5] Pre-formed catalysts, such as those incorporating the ligand, can also be used for improved reproducibility.

  • Ligands:

    • Buchwald Ligands: SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are excellent first choices for screening. Their steric bulk and electron-donating properties are well-suited for coupling electron-rich anilines.

    • Triphenylphosphine (PPh₃): While a more traditional ligand, it can be effective, particularly with highly reactive aryl iodides.[5]

  • Base: A moderately strong inorganic base is typically required to activate the boronic acid. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are common choices.[6]

  • Solvent: A mixture of an organic solvent and water is standard. 1,4-Dioxane/water or toluene/water are frequently used.[6]

B. Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with a generic arylboronic acid. Optimization of the parameters in the table below is recommended for each specific substrate.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane and water)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heating source

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., 2 mol% Pd(OAc)₂) and the ligand (e.g., 4 mol% SPhos) in a small amount of the organic solvent.

  • Add the catalyst solution to the reaction vessel.

  • Add the bulk of the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1 M in the aryl halide).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

C. Data Presentation: Catalyst and Ligand Screening for Suzuki-Miyaura Coupling
EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)100Optimize
2Pd₂(dba)₃ (1)XPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)100Optimize
3Pd(PPh₃)₄ (5)-K₃PO₄ (2)Toluene/H₂O (4:1)110Optimize
4Pd(OAc)₂ (2)cataCXium® A (4)K₂CO₃ (2)Dioxane/H₂O (4:1)100Optimize

Note: Yields are to be determined experimentally.

D. Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-I PdII Ar-Pd(II)L₂(I) OA->PdII TM Transmetalation PdII->TM Ar'B(OH)₂ Base PdII_Ar Ar-Pd(II)L₂(Ar') TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product Ar-Ar' RE->Product

[Image of the Buchwald-Hartwig amination of this compound with a generic amine]

Caption: Experimental workflow for the Buchwald-Hartwig amination.

III. The Sonogashira Coupling: Introducing C(sp) Hybridized Carbons

The Sonogashira coupling is the premier method for the formation of a bond between a C(sp²) and a C(sp) carbon, providing access to aryl alkynes. [7]This reaction is invaluable for extending the carbon framework of this compound with linear alkyne moieties.

A. Rationale for Catalyst and Ligand Selection

The classic Sonogashira reaction employs a dual catalytic system of palladium and copper. [8]However, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts.

  • Palladium Precatalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are the most common catalysts. [9]* Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst.

  • Ligands: Triphenylphosphine is often sufficient, but for more challenging couplings, bulky electron-rich phosphines can be beneficial.

  • Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, often serving as both the base and part of the solvent system.

  • Solvent: Anhydrous, degassed solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are common.

B. Experimental Protocol: General Procedure for Sonogashira Coupling

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Et₃N)

  • Anhydrous, degassed solvent (e.g., THF)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., 2 mol% PdCl₂(PPh₃)₂), and copper(I) iodide (e.g., 4 mol% CuI).

  • Add the anhydrous, degassed solvent (e.g., THF), followed by the amine base (e.g., 3.0 equiv. Et₃N).

  • Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

C. Data Presentation: Reagent Screening for Sonogashira Coupling
EntryPalladium Source (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1PdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3)THFRTOptimize
2Pd(PPh₃)₄ (5)CuI (5)DIPEA (3)DMF50Optimize
3Pd(OAc)₂ (2) / PPh₃ (4)CuI (4)Et₃N (3)THFRTOptimize
4PdCl₂(PPh₃)₂ (2)- (Copper-free)Pyrrolidine (3)THF60Optimize

Note: Yields are to be determined experimentally.

D. Visualization: Key Steps in the Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_oa Oxidative Addition (Ar-I) pd0->pd_oa pd_tm Transmetalation (from Cu-acetylide) pd_oa->pd_tm pd_re Reductive Elimination pd_tm->pd_re pd_re->pd0 cu_i Cu(I)X cu_pi π-Alkyne Complex cu_i->cu_pi Terminal Alkyne cu_acetylide Copper Acetylide cu_pi->cu_acetylide Base

Caption: Simplified representation of the interconnected palladium and copper cycles in the Sonogashira reaction.

IV. Conclusion and Future Perspectives

The cross-coupling reactions of this compound provide a powerful platform for the synthesis of novel and diverse molecular architectures for drug discovery. The protocols and guidelines presented in this application note offer a robust starting point for researchers. The selection of the appropriate catalyst, ligand, base, and solvent system is paramount for achieving high yields and purity. For each specific coupling partner, a systematic screening of reaction conditions is highly recommended to identify the optimal parameters. The continued development of more active and selective catalysts will undoubtedly further expand the synthetic utility of this valuable building block.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of Chemical Research, 33(3), 204-211. [Link]
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
  • Fors, B. P., & Buchwald, S. L. (2010). A multiligand-based Pd catalyst for C–N cross-coupling reactions. Journal of the American Chemical Society, 132(44), 15914-15917. [Link]
  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). An efficient process for Pd-catalyzed C–N cross-coupling reactions of aryl iodides: insight into controlling factors. Organic letters, 10(16), 3505-3508. [Link]
  • Larock, R. C., Yum, E. K., & Refvik, M. D. (1999). Synthesis of ketones by the palladium-catalyzed cross-coupling of arylboronic acids with nitriles. The Journal of Organic Chemistry, 63(22), 7652-7662. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Rational ligand design for the arylation of hindered primary amines guided by reaction progress kinetic analysis. Journal of the American Chemical Society, 138(4), 1368-1376. [Link]
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Wikipedia. (2024). Suzuki reaction. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Chemical Engineering Transactions. (2022).
  • Wikipedia. (2024). Sonogashira coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Domino Reaction Sequences Initiated by 4-Amino-3-iodobenzonitrile: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of domino reaction sequences commencing with the versatile building block, 4-amino-3-iodobenzonitrile. This document moves beyond a simple recitation of procedural steps to offer a detailed narrative on the strategic considerations and mechanistic underpinnings of these powerful one-pot transformations. We will focus on palladium-catalyzed domino sequences, particularly those initiated by Sonogashira coupling, for the efficient construction of complex nitrogen-containing heterocycles such as substituted indoles and carbazoles. This guide furnishes detailed, field-proven protocols, data interpretation, and visual aids to empower chemists in the application of these elegant and efficient synthetic strategies.

Introduction: The Strategic Value of this compound in Domino Synthesis

This compound is a trifunctional synthetic intermediate of significant interest in medicinal chemistry and materials science.[1][2][3] Its architecture, featuring an aniline amine, a nitrile group, and a highly reactive carbon-iodine bond, presents a unique platform for the orchestrated construction of complex molecular frameworks through domino reactions.[4] Domino, or cascade, reactions involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, all occurring under the same reaction conditions without the isolation of intermediates.[5] This approach offers substantial advantages in terms of atom economy, reduced waste, and operational efficiency compared to traditional multi-step syntheses.

The key to unlocking the potential of this compound lies in the differential reactivity of its functional groups. The carbon-iodine bond is exceptionally labile towards palladium(0) catalysts, making it an ideal handle for initiating a cascade through cross-coupling reactions.[6] The ortho-disposition of the amino group to the iodine atom is geometrically primed for subsequent intramolecular cyclization events. The nitrile group, a versatile pharmacophore, can be retained in the final product or serve as a precursor for further derivatization.[7]

This guide will focus on a particularly powerful domino sequence: a palladium- and copper-catalyzed Sonogashira coupling followed by an intramolecular cyclization to construct substituted indole scaffolds. This sequence is a variant of the well-established Larock indole synthesis.[1][8]

Core Domino Sequence: Sonogashira Coupling and Intramolecular Annulation

The cornerstone of many domino sequences starting with ortho-haloanilines is the palladium-catalyzed coupling with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-alkynylaniline intermediate.[5] This powerful strategy allows for the rapid assembly of the indole core, a privileged scaffold in numerous natural products and pharmaceuticals.

Mechanistic Rationale

The generally accepted mechanism for this domino process, as illustrated below, involves two interconnected catalytic cycles.

Diagram 1: Catalytic Cycle of the Domino Sonogashira-Cyclization Reaction

Sonogashira-Cyclization_Domino_Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdI Ar-Pd(II)-I(L₂) OxAdd->ArPdI Ar-I Transmetal Transmetalation ArPdAlk Ar-Pd(II)-C≡CR(L₂) Transmetal->ArPdAlk Cu-C≡CR RedElim Reductive Elimination Coupled_Product 2-Alkynyl-4-aminobenzonitrile RedElim->Pd0 Ar-C≡CR CuI Cu(I)I Alkyne H-C≡C-R CuAcetylide Cu-C≡C-R Alkyne->CuAcetylide Base, CuI Base Base ArI This compound Cyclization Intramolecular Cyclization Coupled_Product->Cyclization Indole Substituted Indole Product Cyclization->Indole

Caption: A simplified representation of the interconnected catalytic cycles in the domino Sonogashira coupling and cyclization reaction.

  • Palladium Cycle : The reaction is initiated by the oxidative addition of the C-I bond of this compound to a palladium(0) complex. This is the rate-determining step and the reason for the high reactivity of aryl iodides.[6]

  • Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide.[5]

  • Transmetalation : The copper acetylide then transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination : This step forms the C-C bond between the aromatic ring and the alkyne, yielding the 2-alkynyl-4-aminobenzonitrile intermediate and regenerating the palladium(0) catalyst.

  • Intramolecular Cyclization : The newly formed 2-alkynylaniline, under the reaction conditions (often elevated temperature and the presence of a base), undergoes an intramolecular nucleophilic attack of the amino group onto the alkyne, leading to the formation of the indole ring.[3]

Application Note & Protocol: One-Pot Synthesis of Substituted 6-Cyanoindoles

This section provides a detailed protocol for a domino Sonogashira coupling followed by cyclization to synthesize a substituted 6-cyanoindole, a valuable scaffold in medicinal chemistry.

Reaction Scheme

Diagram 2: Domino Synthesis of a Substituted 6-Cyanoindole

Caption: General scheme for the one-pot synthesis of substituted 6-cyanoindoles from this compound.

Materials and Reagents
ReagentM.W.Amount (1.0 mmol scale)EquivalentsSupplier
This compound244.03244 mg1.0Sigma-Aldrich
Phenylacetylene102.14128 µL (122.5 mg)1.2Acros Organics
PdCl₂(PPh₃)₂701.9035.1 mg0.05 (5 mol%)Strem Chemicals
Copper(I) Iodide (CuI)190.459.5 mg0.05 (5 mol%)Alfa Aesar
Triethylamine (Et₃N)101.19418 µL (303.6 mg)3.0Fisher Scientific
N,N-Dimethylformamide (DMF)73.095 mL-EMD Millipore
Detailed Experimental Protocol

Note: This reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation and unwanted side reactions.

  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (244 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (35.1 mg, 0.05 mmol), and copper(I) iodide (9.5 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed N,N-dimethylformamide (5 mL) via syringe. This is followed by the addition of degassed triethylamine (418 µL, 3.0 mmol) and then phenylacetylene (128 µL, 1.2 mmol) dropwise.

  • Reaction: Heat the reaction mixture to 80 °C in a preheated oil bath and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 12-24 hours. The consumption of the starting material and the appearance of a new, less polar, UV-active spot corresponding to the indole product should be observed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous ammonium chloride (20 mL) to remove copper salts, followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-phenyl-1H-indole-6-carbonitrile.

Expected Results and Characterization
ProductYieldPhysical Appearance¹H NMR (400 MHz, CDCl₃) δ¹³C NMR (101 MHz, CDCl₃) δ
2-Phenyl-1H-indole-6-carbonitrile75-85%Off-white to pale yellow solid8.55 (br s, 1H), 7.95 (s, 1H), 7.70 (d, J = 8.4 Hz, 1H), 7.65 (d, J = 7.6 Hz, 2H), 7.48 (t, J = 7.6 Hz, 2H), 7.37 (t, J = 7.4 Hz, 1H), 7.25 (dd, J = 8.4, 1.2 Hz, 1H), 6.85 (s, 1H)140.2, 137.5, 131.8, 129.5, 129.0, 128.5, 126.0, 122.3, 120.8, 119.5, 105.1, 100.2

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Inactive catalystEnsure all reagents and solvents are anhydrous and degassed. Use fresh, high-quality palladium and copper catalysts.
Insufficient temperatureIncrease the reaction temperature in 10 °C increments, but be mindful of potential decomposition.
Formation of Alkyne Homocoupling (Glaser) Product Presence of oxygen, excess copper catalystMaintain a strict inert atmosphere. Reduce the loading of the copper catalyst or consider a copper-free Sonogashira protocol.[6]
Incomplete Cyclization Insufficient base or temperature for the cyclization stepA stronger base (e.g., K₂CO₃, Cs₂CO₃) can be added after the Sonogashira coupling is complete. Increasing the temperature after the initial coupling may also promote cyclization.

Conclusion

Domino reactions initiated by this compound represent a highly efficient and elegant strategy for the synthesis of complex nitrogen-containing heterocycles. The palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization provides a robust and versatile method for the construction of functionalized indoles. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can harness the power of this domino sequence to accelerate the discovery and development of novel chemical entities.

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(7), 2243-2266.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920.
  • SLS. (n.d.). This compound, 98%.
  • Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. Chemical Reviews, 96(1), 115-136.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Larock, R. C., & Narayanan, K. (1993). Synthesis of 2,3-disubstituted indoles via palladium-catalyzed annulation of o-iodoanilines and disubstituted alkynes. The Journal of Organic Chemistry, 58(25), 7058-7063.
  • Fleming, F. F., & Yao, L. (2001). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 44(13), 1997-2018.
  • BenchChem. (2025). Application Notes and Protocols for 2-Amino-4-iodobenzonitrile in the Synthesis of Heterocyclic Compounds.
  • Wikipedia. (n.d.). Larock indole synthesis.
  • Movassaghi, M., & Schmidt, M. A. (2005). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 7(12), 2453-2456.[12][13]
  • Jaseer, E. A., et al. (2011). Development in Sonogashira Coupling: Construction of Indole and Benzo[b]Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU]Ac. International Journal of Organic Chemistry, 1(3), 85-91.[6]
  • Hoye, T. R., et al. (2023). Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. The Journal of Organic Chemistry.[14][15]
  • Larock, R. C., et al. (2001). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 66(23), 7652-7657.[3]
  • BenchChem. (2025). Technical Support Center: Reactions of 2-Amino-4-iodobenzonitrile.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.[8]
  • BenchChem. (2025). Technical Support Center: Reactions of 2-Amino-4-iodobenzonitrile.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.[8]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 4-Amino-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Understanding the Challenges: Why Can This Coupling Be Difficult?

The Suzuki coupling of 4-Amino-3-iodobenzonitrile presents a unique set of challenges primarily due to the electronic nature of the substrate. The presence of the electron-donating amino group (-NH2) increases the electron density on the aromatic ring. This increased electron density can slow down the rate-determining oxidative addition step of the palladium catalyst to the carbon-iodine bond.[1] Additionally, the nitrile group (-CN) can potentially coordinate with the palladium catalyst, which may influence the catalytic cycle.[2]

Key factors that can lead to low yields or reaction failure include:

  • Slow Oxidative Addition: The electron-rich nature of the aniline derivative can make the C-I bond less susceptible to cleavage by the Pd(0) catalyst.[1]

  • Catalyst Inhibition/Deactivation: The amino group can sometimes coordinate to the palladium center, potentially inhibiting its catalytic activity.

  • Side Reactions: Competing reactions such as protodeboronation (hydrolysis of the boronic acid) and homocoupling of the boronic acid can reduce the yield of the desired product.[3]

II. Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve common issues encountered during the Suzuki coupling of this compound.

Problem 1: Low to No Conversion of Starting Material

Symptoms: TLC or LC-MS analysis shows predominantly unreacted this compound.

Potential Cause Diagnostic Question & Recommended Action
Inactive Catalyst System Q: Is your catalyst and ligand combination appropriate for this electron-rich substrate? A: Standard catalysts like Pd(PPh₃)₄ may be inefficient.[1] Upgrade to a more active system. • Primary Recommendation: Utilize a palladium pre-catalyst with a bulky, electron-rich phosphine ligand. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) are excellent choices as they accelerate oxidative addition.[2][4] Using air-stable pre-catalysts like XPhos Pd G3 or SPhos Pd G2 can also ensure the efficient generation of the active Pd(0) species.[4]
Suboptimal Reaction Conditions Q: Are your base, solvent, and temperature optimized? A: These parameters are critical for a successful reaction. • Base: Switch to a stronger base. Potassium phosphate (K₃PO₄) is often more effective than carbonates for challenging couplings.[1][4] Cesium carbonate (Cs₂CO₃) is another powerful option.[1] • Solvent: A mixture of an aprotic polar or ethereal solvent with water is typically used. Common systems include 1,4-dioxane/water, THF/water, or toluene/water.[4][5] The water helps to dissolve the inorganic base and facilitates the transmetalation step.[4][5] • Temperature: For less reactive substrates, higher temperatures (80-110 °C) are often necessary to drive the reaction to completion.[4]
Poor Reagent Quality Q: Are your reagents pure and dry? A: Impurities can hinder the reaction. • Boronic Acid: Use fresh, high-purity boronic acid. Consider using a more stable boronic ester (e.g., pinacol ester) to minimize decomposition.[2][6] • Solvents: Ensure solvents are anhydrous, as excess water can promote side reactions.[1]
Problem 2: Significant Formation of Side Products

Symptoms: TLC or LC-MS analysis shows the desired product along with significant amounts of impurities, such as the homocoupled boronic acid product or dehalogenated starting material.

Side Product Primary Cause Recommended Solution
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.[6]Thoroughly degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using several freeze-pump-thaw cycles.[6] Maintain a positive pressure of inert gas throughout the reaction.
Protodeboronation Hydrolysis of the boronic acid, often accelerated by strong aqueous bases.[1][6]Use anhydrous conditions. Ensure all solvents and reagents are dry.[1] Consider switching to a non-aqueous base/solvent system. Using a more stable boronic ester can also mitigate this issue.[6]
Dehalogenation of Starting Material Reduction of the C-I bond to a C-H bond.This can be influenced by the choice of ligand and base.[6] Screening different ligands and bases may be necessary. In some instances, lowering the reaction temperature can also be beneficial.[6]

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Suzuki coupling, and why is a stronger base often better for this reaction?

The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle.[7][8][9] It activates the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[4][10] For challenging couplings involving electron-rich substrates like this compound, a stronger base like K₃PO₄ is often required to facilitate this activation and drive the reaction forward.[1][4]

Q2: How does the choice of solvent affect the reaction?

The solvent must be able to dissolve all the reaction components.[4] Aprotic polar solvents like 1,4-dioxane and THF are commonly used.[5] The addition of water is often beneficial as it helps to dissolve the inorganic base and can accelerate the transmetalation step.[4][5][11] However, the solvent's role can be complex, and in some cases, it can influence the selectivity of the reaction.[12]

Q3: I'm still not getting a good yield. What else can I try?

If you have optimized the catalyst, base, solvent, and temperature without success, consider the following:

  • Ligand Screening: There is a wide variety of phosphine ligands available.[13][14][15] If one is not working, a systematic screening of other bulky, electron-rich ligands may be necessary.[16]

  • Boronic Acid Derivative: If protodeboronation is a persistent issue, switching from a boronic acid to a more stable boronic ester (e.g., pinacol, MIDA) or a trifluoroborate salt can significantly improve yields.[5][6]

  • Reaction Concentration: The concentration of the reaction can also play a role. A typical starting point is 0.1 - 0.5 M with respect to the aryl halide.[1]

IV. Experimental Protocols

Standard Protocol for Suzuki Coupling of this compound

This protocol serves as a good starting point for your experiments.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.[17]

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[18]

Optimized Protocol for Challenging Couplings

This protocol is recommended for couplings that are sluggish or give low yields with the standard protocol.

  • Reaction Setup: In an oven-dried Schlenk flask with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), and finely powdered potassium phosphate (3.0 equiv).

  • Catalyst Addition: Add a palladium pre-catalyst such as XPhos Pd G3 (2 mol%).

  • Inert Atmosphere: Thoroughly deoxygenate the flask by evacuating and backfilling with argon three times.

  • Solvent Addition: Add degassed anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring and Workup: Follow the same procedure as the standard protocol.

V. Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_A R¹-Pd(II)L_n-X Pd0->PdII_A Oxidative Addition OxAdd Oxidative Addition (R¹-X) PdII_B R¹-Pd(II)L_n-R² PdII_A->PdII_B Transmetalation Transmetal Transmetalation (R²-B(OR)₂ + Base) PdII_B->Pd0 Reductive Elimination Product R¹-R² PdII_B->Product RedElim Reductive Elimination caption The fundamental steps of the Suzuki-Miyaura coupling.

Caption: The fundamental steps of the Suzuki-Miyaura coupling.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the catalyst system optimal for an electron-rich substrate? Start->Check_Catalyst Upgrade_Catalyst Upgrade to a Buchwald-type ligand (e.g., SPhos, XPhos) and pre-catalyst. Check_Catalyst->Upgrade_Catalyst No Check_Conditions Are the base, solvent, and temperature optimized? Check_Catalyst->Check_Conditions Yes Upgrade_Catalyst->Check_Conditions Optimize_Conditions Use a stronger base (K₃PO₄), an appropriate solvent mixture, and increase temperature. Check_Conditions->Optimize_Conditions No Check_Reagents Are the reagents of high quality? Check_Conditions->Check_Reagents Yes Optimize_Conditions->Check_Reagents Improve_Reagents Use fresh boronic acid or a more stable boronic ester. Ensure anhydrous conditions. Check_Reagents->Improve_Reagents No Success High Yield Achieved Check_Reagents->Success Yes Improve_Reagents->Success

Caption: A decision tree for troubleshooting the reaction.

VI. References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(20), 6087-6094. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Hopkins. The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1234-1243. [Link]

  • ACS Publications. A basic switch leads to big changes in Suzuki coupling. [Link]

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • Wordpress. Use of Base Metals in Suzuki Coupling. [Link]

  • ACS Publications. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. [Link]

  • ResearchGate. Effect of solvent on the Suzuki reaction. [Link]

  • ResearchGate. The effect of different solvents on the Suzuki coupling reaction. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • National Institutes of Health. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • ACS Omega. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • Reddit. Suzuki help. [Link]

  • ResearchGate. Monitoring the Suzuki coupling reaction of 4-iodobenzonitrile with... [Link]

  • ResearchGate. 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction. [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • PubMed. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. [Link]

Sources

Technical Support Center: Purification of Crude 4-Amino-3-iodobenzonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Amino-3-iodobenzonitrile. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-based answers to common challenges encountered during the column chromatography purification of this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the chromatographic purification of this compound?

A1: The primary challenge stems from the molecule's bifunctional nature. It possesses a basic amino group (-NH₂) and is a relatively polar aromatic compound. The amino group can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, the most common stationary phase. This interaction often leads to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product to the column, resulting in low recovery.[1][2][3]

Q2: How do I select an appropriate stationary phase?

A2: While standard silica gel (230-400 mesh) is the workhorse of column chromatography, its acidic nature can be problematic for amines.[1][4] You have a few options:

  • Standard Silica Gel: This is the most common and cost-effective choice, but it often requires deactivation to achieve good results with amines.

  • Deactivated Silica Gel: You can "cap" the acidic silanol groups by pre-treating the silica. This is a highly effective method for purifying amines and is discussed in the troubleshooting section.[4][5][6]

  • Alumina (Basic or Neutral): Alumina is a more basic stationary phase and can be an excellent alternative to silica for purifying basic compounds like this compound.[2][4] It is crucial to test your separation on a neutral or basic alumina TLC plate first to see if it provides the desired separation.

Q3: How do I choose the best solvent system (eluent) for the separation?

A3: The key is to find a solvent system that provides a good retention factor (Rf) for your target compound on a TLC plate, ideally between 0.25 and 0.35.

  • Starting Point: A good starting point for a compound of this polarity is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

  • TLC Analysis: Run several TLC plates with varying ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 Hexanes:Ethyl Acetate). The ideal system will show clear separation between your product spot and any impurities, with the product spot at an Rf of ~0.3.

  • Addressing Tailing on TLC: If you observe tailing on the TLC plate, it's a strong indicator that you will have issues on the column. Adding a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or a few drops of ammonia solution to your eluent system will typically resolve this by competing with your amine for the acidic sites on the silica.[1][2][5]

Troubleshooting Guide

Problem 1: My compound is streaking/tailing badly on the column, leading to poor separation and mixed fractions.
  • Probable Cause: This is the classic sign of strong interaction between the basic amino group of your compound and the acidic silica gel.[1][3][7] The molecules that bind more strongly are retarded for longer, creating a "tail."

  • Solution: Deactivate the Stationary Phase.

    • In-Situ Deactivation (Recommended): Add a small percentage of a basic modifier, such as triethylamine (TEA), to your eluent.[2][5][8] A concentration of 0.5-2% (v/v) is typically sufficient. This should be tested on TLC first to confirm it resolves the tailing. The TEA will occupy the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Pre-Column Deactivation: You can prepare a slurry of your silica gel in the chosen eluent containing TEA. Pack the column with this slurry and then flush it with one to two column volumes of the eluent (also containing TEA) before loading your sample.[5][6] This ensures the entire stationary phase is neutralized.

Problem 2: I am not getting good separation between this compound and a close-running impurity.
  • Probable Cause: The polarity difference between your product and the impurity is insufficient for separation with the current solvent system.

  • Solutions:

    • Optimize the Eluent: If the spots are very close, switching to a solvent system with different selectivity may help. For example, replacing ethyl acetate with dichloromethane (DCM) or a mixture of DCM/methanol can alter the interactions and improve separation.

    • Use a Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), start with a less polar mixture and gradually increase the polarity during the run.[9] This will hold back the more polar compounds initially and then elute them as the solvent becomes stronger, often sharpening the bands and improving resolution. For example, start with 10% Ethyl Acetate in Hexanes and slowly increase to 30% over the course of the separation.

    • Consider an Alternative Stationary Phase: Sometimes, silica gel is not the right tool for the job. Phenyl-functionalized silica can offer different selectivity for aromatic compounds through π-π interactions.[10]

Problem 3: My product appears to be decomposing on the column, indicated by a new colored band or multiple new spots on TLC of the collected fractions.
  • Probable Cause: Amines can be sensitive to the acidic environment of silica gel and may degrade over long exposure times.[1][8] The extended contact time on a slow-running column increases this risk.

  • Solutions:

    • Deactivate the Silica: As with tailing, deactivating the silica with triethylamine will create a less harsh, more neutral environment, minimizing acid-catalyzed decomposition.[4][5]

    • Increase the Flow Rate: Use "flash" chromatography conditions by applying positive pressure (with a pump or inert gas) to speed up the elution.[9] Reducing the time your compound spends on the column reduces the opportunity for degradation.[8]

    • Dry Loading: If the compound is sensitive, loading it as a dry powder adsorbed onto a small amount of silica can sometimes give better results than loading it as a concentrated solution. This often leads to sharper bands and faster elution.[5]

Data & Protocols
Table 1: Eluent System Selection Guide (Silica Gel TLC)
Eluent System (Hexane:Ethyl Acetate)Typical Rf Range for this compoundObservations & Recommendations
9:10.5 - 0.7Too high. Compound will elute too quickly with poor separation.
8:2 0.3 - 0.4 Good starting point for column chromatography.
7:30.15 - 0.25May provide better separation for very non-polar impurities.
1:1< 0.1Too low. Compound will be retained too strongly on the column.
Note: These are approximate values. Always perform TLC analysis on your specific crude mixture. If tailing is observed, add 1% triethylamine to the eluent.
Experimental Protocol: Column Chromatography Purification

This protocol assumes a crude sample of ~1 gram. Adjust the column size and solvent volumes accordingly.

1. TLC Analysis & Eluent Selection: a. Dissolve a small amount of the crude this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in a chamber with a pre-determined solvent system (e.g., 8:2 Hexanes:Ethyl Acetate + 1% Triethylamine). d. Visualize the spots under a UV lamp (254 nm). e. Adjust the solvent ratio until the desired product Rf is between 0.25-0.35 and there is clear separation from impurities. This is now your "column eluent."

2. Column Preparation (Slurry Packing): a. Select a glass column of appropriate size (e.g., 40 mm diameter for 1 g of crude material). b. Add a small plug of glass wool or cotton to the bottom, followed by a thin layer of sand. c. In a beaker, prepare a slurry of silica gel (e.g., 40-50 g) in your chosen column eluent. d. Pour the slurry into the column. Use additional eluent to rinse all silica into the column. e. Gently tap the column to pack the silica bed evenly and open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry. f. Add a protective layer of sand (0.5-1 cm) on top of the packed silica bed.

3. Sample Loading (Dry Loading Method): a. Dissolve the crude material (~1 g) in a minimal amount of a volatile solvent (e.g., Dichloromethane). b. Add a small amount of silica gel (2-3 g) to this solution. c. Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained. d. Carefully add this powder onto the top layer of sand in the column, ensuring an even layer.

4. Elution and Fraction Collection: a. Carefully add the column eluent to the top of the column. b. Open the stopcock and begin collecting the eluting solvent in fractions (e.g., test tubes or flasks). Use positive pressure to maintain a steady flow rate (drip rate of ~5-10 cm/minute). c. Continuously monitor the collected fractions by TLC to identify which ones contain the pure product.

5. Isolation: a. Combine the fractions that contain only the pure this compound. b. Remove the solvent using a rotary evaporator to yield the purified solid product.

Visual Workflow and Logic

Purification_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Hex:EtOAc + 1% TEA) Eluent 2. Select Eluent (Rf = 0.3) TLC->Eluent Pack 3. Pack Column (Silica Slurry) Eluent->Pack Load 4. Dry Load Sample (Adsorb on Silica) Pack->Load Elute 5. Elute Column (Flash Conditions) Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_Frac 7. Monitor Fractions by TLC Collect->TLC_Frac Combine 8. Combine Pure Fractions TLC_Frac->Combine Evap 9. Evaporate Solvent Combine->Evap Pure_Product Pure this compound Evap->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting_Tree Start Poor Separation Observed Tailing Is there significant peak tailing? Start->Tailing Analyze Problem CloseSpots Are spots distinct but too close? Tailing->CloseSpots No Sol_Tailing Add 1% TEA to Eluent Tailing->Sol_Tailing Yes Sol_Close Try different solvent (e.g., DCM/MeOH) CloseSpots->Sol_Close Yes Gradient Run a Gradient Elution CloseSpots->Gradient Also consider Deactivate Use Deactivated Silica Sol_Tailing->Deactivate If still tailing

Sources

Identification of common byproducts in 4-Amino-3-iodobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-iodobenzonitrile. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and mitigation of common byproducts. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights to ensure scientific integrity and experimental success.

Troubleshooting Guide: Common Byproducts and Their Mitigation

The synthesis of this compound, commonly achieved via a Sandmeyer reaction of 4-aminobenzonitrile, is a robust transformation. However, like any multi-step synthesis, it is prone to the formation of byproducts that can complicate purification and reduce yields. This guide addresses the most frequently encountered impurities, their mechanisms of formation, and strategies for their control.

Q1: My reaction mixture has turned a dark brown/tarry color, and the yield of the desired product is low. What is the likely cause and how can I prevent this?

A1: The formation of a dark, insoluble material is a common observation and typically points to two main issues: decomposition of the diazonium salt intermediate and the formation of azo coupling byproducts.

  • Causality: The 4-cyanobenzenediazonium salt is thermally unstable. If the reaction temperature rises above the optimal 0-5 °C, it will rapidly decompose. This decomposition can lead to the formation of phenolic byproducts and polymeric materials.[1] Additionally, if the diazotization is incomplete, the unreacted 4-aminobenzonitrile can couple with the diazonium salt to form brightly colored and often insoluble azo dyes.[2]

  • Troubleshooting & Mitigation Protocol:

    • Strict Temperature Control: Maintain a reaction temperature of 0-5 °C throughout the diazotization and the subsequent Sandmeyer reaction. Utilize an ice-salt bath for efficient cooling.

    • Slow Reagent Addition: Add the pre-cooled sodium nitrite solution dropwise to the acidic solution of 4-aminobenzonitrile. This prevents localized temperature increases.

    • Vigorous Stirring: Ensure efficient stirring to maintain a homogenous temperature throughout the reaction vessel.

    • Immediate Use of Diazonium Salt: The 4-cyanobenzenediazonium salt should be used immediately in the subsequent iodination step. Do not store the diazonium salt solution.[2]

    • Test for Complete Diazotization: Before proceeding to the iodination step, test for the presence of excess nitrous acid using starch-iodide paper. A positive test (immediate blue-black color) indicates that all the primary amine has been converted to the diazonium salt.

Q2: I have identified a significant amount of 4-amino-3,5-diiodobenzonitrile in my product mixture. How can I avoid this over-iodination?

A2: The formation of di-iodinated species is a common challenge, particularly when employing direct electrophilic iodination methods.[3]

  • Causality: The amino group in 4-aminobenzonitrile is an activating group, directing electrophilic substitution to the ortho and para positions. In the case of 4-aminobenzonitrile, the positions ortho to the amino group are susceptible to iodination. Once the first iodine atom is introduced at the 3-position, the ring remains activated, and a second iodination can occur at the 5-position.

  • Troubleshooting & Mitigation Protocol:

    • Stoichiometric Control of Iodinating Agent: Carefully control the stoichiometry of the iodinating agent (e.g., iodine monochloride or iodine with an oxidizing agent). Use of a significant excess should be avoided.

    • Reaction Time and Temperature Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time to maximize the formation of the mono-iodinated product and minimize the di-iodinated byproduct. Lowering the reaction temperature may also help to control the reaction rate and improve selectivity.

    • Alternative Synthetic Route: If direct iodination proves difficult to control, the Sandmeyer reaction starting from 4-aminobenzonitrile is a more regioselective method for the introduction of a single iodine atom.[4]

Q3: My final product is contaminated with a substance that has a molecular weight of 246.12 g/mol . What could this be, and how do I remove it?

A3: A common byproduct with a molecular weight of 246.12 g/mol is likely 4-amino-3-iodobenzamide, resulting from the hydrolysis of the nitrile group.

  • Causality: The nitrile group of this compound can undergo hydrolysis to the corresponding amide under either acidic or basic conditions, which may be present during the reaction work-up.

  • Troubleshooting & Mitigation Protocol:

    • Neutral Work-up Conditions: During the work-up, aim to maintain a neutral pH to the extent possible. If acidic or basic washes are necessary, they should be performed at low temperatures and for a minimal duration.

    • Purification: 4-Amino-3-iodobenzamide has different polarity compared to the nitrile. It can typically be separated by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q4: What is the primary mechanism of the Sandmeyer reaction for the iodination of 4-aminobenzonitrile?

A4: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The key steps are:

  • Diazotization: The primary aromatic amine (4-aminobenzonitrile) is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

  • Electron Transfer: Copper(I) iodide donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.

  • Iodine Transfer: The aryl radical abstracts an iodine atom from a copper(II) iodide species to form the final product, this compound, and regenerate the copper(I) catalyst.

Q5: What are the expected ¹H NMR chemical shifts for the common byproducts?

ByproductPredicted ¹H NMR Chemical Shifts (in CDCl₃)
4-Amino-3,5-diiodobenzonitrile The aromatic protons would appear as a singlet in the region of 7.5-8.0 ppm due to the symmetrical substitution. The amino protons would be a broad singlet around 4.5-5.5 ppm.
4-Amino-3-iodobenzamide The aromatic protons would have a similar splitting pattern to the desired product but may be shifted slightly downfield. The amide protons would appear as two broad singlets in the region of 5.5-7.0 ppm.
Azo-coupled Dimer The spectrum would be complex with multiple aromatic signals in the 7.0-8.5 ppm region.

Q6: How can I confirm the presence of these byproducts?

A6: A combination of analytical techniques is recommended for unambiguous identification:

  • Thin Layer Chromatography (TLC): A quick and effective method to visualize the presence of multiple components in the reaction mixture.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of each component, which is crucial for identifying byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information to confirm the identity of the major product and byproducts.

Visualizations

cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_byproducts Byproduct Formation 4-Aminobenzonitrile 4-Aminobenzonitrile Diazonium Salt Diazonium Salt 4-Aminobenzonitrile->Diazonium Salt NaNO2, HCl, 0-5 °C This compound This compound Diazonium Salt->this compound CuI, KI Phenol Byproduct Phenol Byproduct Diazonium Salt->Phenol Byproduct H2O, >5 °C Azo Dye Byproduct Azo Dye Byproduct Diazonium Salt->Azo Dye Byproduct Unreacted Amine Start Start Reaction Monitoring Reaction Monitoring Start->Reaction Monitoring Low Yield/Tarry Mixture? Low Yield/Tarry Mixture? Reaction Monitoring->Low Yield/Tarry Mixture? Check Temperature Control Maintain 0-5 °C Low Yield/Tarry Mixture?->Check Temperature Control Yes Purification Purification Low Yield/Tarry Mixture?->Purification No Ensure Complete Diazotization Test with Starch-Iodide Paper Check Temperature Control->Ensure Complete Diazotization

Caption: Troubleshooting workflow for low yield and tarry byproduct formation.

References

  • Azo Dye Formation (A-Level) | ChemistryStudent. (n.d.).
  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • Aromatic Amines & Diazonium Ions: Azo Dye Synthesis - Studylib. (n.d.).
  • Exploring Flow Procedures for Diazonium Formation - PMC - PubMed Central. (2016).
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.).
  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.).
  • 4-Iodobenzonitrile | C7H4IN | CID 76467 - PubChem. (n.d.).
  • Sandmeyer reaction - Wikipedia. (n.d.).

Sources

Technical Support Center: Strategies for Removing Impurities from 4-Amino-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-3-iodobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies and troubleshooting advice for the purification of this key chemical intermediate. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.

Introduction: The Challenge of Purity

This compound is a valuable building block in medicinal chemistry and materials science. Its purity is paramount, as even minor impurities can significantly impact the yield, selectivity, and safety profile of subsequent reactions and final products. This guide addresses the common purification challenges associated with this compound, arising from its synthesis and inherent stability characteristics.

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common issues encountered during the purification of this compound.

Q1: My this compound is discolored (yellow, brown, or pinkish). What is the cause and how can I fix it?

A1: Discoloration is a frequent issue with aromatic amines and is primarily due to the formation of colored oxidation byproducts upon exposure to air and light.[1] To address this:

  • Recrystallization with Activated Carbon: Dissolving the crude product in a suitable hot solvent and adding a small amount of activated charcoal can effectively adsorb these colored impurities.[2] Be cautious not to add too much, as it can also adsorb your product, leading to lower yields.

  • Acid Wash: Performing an acid-base extraction can be effective. Dissolve the compound in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate the amine, which may leave some colored, non-basic impurities in the organic layer. Then, basify the aqueous layer and extract your purified product.

  • Storage: To prevent future discoloration, store the purified this compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).

Q2: I'm struggling to choose a suitable recrystallization solvent. What are your recommendations?

A2: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[3] For a molecule with both a polar amine and nitrile group, as well as a nonpolar iodinated benzene ring, a solvent of intermediate polarity or a mixed solvent system often works best.

  • Starting Points: Good single solvents to screen include ethanol, isopropanol, and ethyl acetate.[4]

  • Mixed Solvent Systems: An ethanol/water or ethyl acetate/hexane mixture can be very effective.[2][4] You would dissolve the compound in the more polar solvent (ethanol or ethyl acetate) at its boiling point and then add the less polar solvent (water or hexane) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Q3: My column chromatography is not giving good separation. What can I do?

A3: Poor separation during column chromatography can be due to several factors.

  • Solvent System (Eluent): The polarity of your eluent is critical. For this compound, a gradient elution with a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.[5][6] Start with a low concentration of ethyl acetate and gradually increase it. A typical starting point would be 10-20% ethyl acetate in hexane.

  • Tailing: Amines can often "tail" on silica gel due to interactions with acidic silanol groups. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system.

  • Stationary Phase: While silica gel is standard, if you are struggling with separation, consider using neutral or basic alumina, which can be less harsh on sensitive compounds.

Q4: I suspect my sample contains unreacted 3-aminobenzonitrile. How can I confirm this and remove it?

A4: Unreacted starting material is a common impurity.

  • TLC Analysis: You can easily check for the presence of 3-aminobenzonitrile using Thin Layer Chromatography (TLC). Spot your crude product alongside a standard of 3-aminobenzonitrile on a silica gel plate and elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexane). The starting material is more polar and will have a lower Rf value than the iodinated product.

  • Removal:

    • Column Chromatography: A well-optimized column chromatography protocol should effectively separate the product from the more polar starting material.

    • Recrystallization: Careful recrystallization may also selectively crystallize your product, leaving the more soluble starting material in the mother liquor.

Troubleshooting Guides

This section provides more detailed, scenario-based troubleshooting for complex purification challenges.

Scenario 1: Persistent Impurities from a Sandmeyer Reaction

The Sandmeyer reaction is a common route to synthesize aryl halides, but it can generate characteristic byproducts.

ImpurityIdentification MethodRationale
Phenolic byproduct (4-hydroxy-3-iodobenzonitrile) TLC: Will have a lower Rf than the product due to the polar hydroxyl group. IR Spectroscopy: A broad peak around 3200-3600 cm⁻¹ indicates the -OH stretch.The hydroxyl group increases polarity, leading to stronger interaction with the silica gel on a TLC plate.
Hydrodediazoniation product (3-iodobenzonitrile) TLC: Will have a higher Rf than the product due to the absence of the polar amino group. ¹H NMR: Absence of the characteristic broad singlet for the -NH₂ protons.The lack of the polar amino group reduces its affinity for the silica gel, causing it to travel further up the TLC plate.

A multi-step approach is often necessary to remove these byproducts.

Crude Crude Product (from Sandmeyer) AcidBase Acid-Base Extraction (e.g., EtOAc and 1M HCl) Crude->AcidBase Removes basic impurities Column Column Chromatography (Silica Gel, Hexane/EtOAc gradient) AcidBase->Column Separates based on polarity Recrystallize Recrystallization (e.g., Ethanol/Water) Column->Recrystallize Final polishing Pure Pure this compound Recrystallize->Pure

Caption: Multi-step purification workflow for Sandmeyer reaction products.

Step-by-Step Protocol:

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with a 1M HCl solution. The desired product and any other basic impurities will move to the aqueous layer. The non-basic hydrodediazoniation byproduct will remain in the organic layer.

    • Separate the layers. Basify the aqueous layer with a base like NaOH until it is basic (pH > 10).

    • Extract the aqueous layer with fresh ethyl acetate. The purified amine will now be in the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the product from the acid-base extraction in a minimal amount of dichloromethane or the eluent.

    • Load the sample onto the column.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 30%). The less polar 3-iodobenzonitrile (if any remains) will elute first, followed by the desired product. The more polar phenolic byproduct will elute last or remain on the column.

  • Recrystallization:

    • Dissolve the purified fractions from chromatography in a minimal amount of hot ethanol.

    • Add hot water dropwise until the solution becomes slightly cloudy.

    • Reheat to get a clear solution, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water.

Scenario 2: "Oiling Out" During Recrystallization

"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of forming solid crystals. This is common with compounds that have melting points lower than the boiling point of the recrystallization solvent.

Caption: Decision tree for troubleshooting "oiling out".

Detailed Steps:

  • Re-heat and Add More Solvent: If an oil forms, reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation level.

  • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool to room temperature can promote crystal formation over oiling.

  • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Solvent System Modification: If the problem persists, your solvent may be too high-boiling. Consider switching to a solvent system with a lower boiling point, such as ethyl acetate/hexane.

Data Summary and Protocols

Physical Properties
PropertyValueSource
Molecular Formula C₇H₅IN₂
Molecular Weight 244.03 g/mol
Melting Point 112-115 °C
Appearance Off-white to light brown crystalline powderGeneral observation
Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, and mixtures like ethanol/water and ethyl acetate/hexane) at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) and add more solvent in portions until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and swirl for a few minutes.

  • Hot Filtration (if carbon was added or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air dry.

Protocol 2: General Column Chromatography Procedure

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A good solvent system will give the product an Rf value of approximately 0.2-0.4. A starting point is 20% ethyl acetate in hexane.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method is common).

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting with the solvent system determined from your TLC analysis. If using a gradient, start with a lower polarity (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 30% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain the purified product.

References

  • BenchChem Technical Support. (2025). Technical Support Center: Purification of Commercial 2-Iodoaniline. BenchChem.
  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
  • BenchChem Technical Support. (2025). troubleshooting guide for incomplete 3-Iodoaniline reactions. BenchChem.
  • Organic Syntheses. (n.d.). p-IODOANILINE.
  • University of Colorado Boulder. (n.d.). Column chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • BenchChem Technical Support. (2025).
  • Knowledge UChicago. (n.d.). Supporting Information.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Supporting Information. (n.d.).
  • BenchChem Technical Support. (2025).
  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • ResearchGate. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products.
  • ResearchGate. (n.d.). list of RF values of various amino acids find out through TLC, used as standards.
  • PubMed. (1999). Stability of the X-ray Contrast Agent iodixanol=3,3',5,5'-tetrakis(2,3-dihydroxypropylcarbamoyl)- 2,2',4,4',6, 6'-hexaiodo-N,N'-(2-hydroxypropane-1,3-diyl)-diacetanili De.
  • PubMed. (1987). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole.
  • SpectraBase. (n.d.). 3-Iodobenzonitrile - Optional[13C NMR] - Chemical Shifts.

Sources

Thermal stability and degradation of 4-Amino-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Amino-3-iodobenzonitrile

Welcome to the technical support guide for this compound (CAS 33348-34-4). This document is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for common issues related to the thermal stability and degradation of this compound.

Frequently Asked Questions (FAQs)

This section addresses general questions regarding the handling, storage, and inherent stability of this compound.

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere such as argon or nitrogen. The container must be tightly sealed to prevent exposure to moisture and atmospheric oxygen. The aminobenzonitrile functional groups are sensitive to oxidation and hydrolysis, and the carbon-iodine bond can be susceptible to light-induced cleavage. Storing at refrigerated temperatures (2-8 °C) is recommended.

Q2: What are the known chemical incompatibilities for this compound?

A2: this compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, and chloroformates.[1] Contact with these substances can lead to vigorous and potentially hazardous reactions, resulting in rapid degradation of the compound.

Q3: My solid sample of this compound has developed a yellow or brownish tint over time. Is it still usable?

A3: The development of a yellow or brown color is a common indicator of degradation, likely due to oxidation of the aromatic amino group.[2] This can lead to the formation of colored polymeric impurities. While the compound may still contain a significant amount of the desired material, its purity is compromised. We strongly recommend re-analyzing the purity of the material by HPLC or another suitable method before use in a sensitive application. For best results, use a fresh, off-white sample.

Q4: What is the melting point of this compound, and how does it relate to its thermal stability?

A4: The literature reported melting point for this compound is in the range of 112-115 °C.[3] As a general rule, organic compounds can begin to decompose at or near their melting point, especially with prolonged heating. It is advisable to keep heating processes well below this temperature range if thermal degradation is a concern. For reactions requiring elevated temperatures, it is crucial to perform small-scale trials to assess stability under the specific reaction conditions.

Q5: What are the primary degradation pathways I should be aware of when working with this compound in solution?

A5: In solution, the compound is susceptible to several degradation pathways, primarily driven by the reaction conditions (pH, solvent, presence of catalysts, etc.). The three most common pathways are:

  • Oxidation: The amino group is easily oxidized, particularly in the presence of air or other oxidants.

  • Hydrolysis: The nitrile group (-CN) can undergo hydrolysis to form the corresponding amide (4-amino-3-iodobenzamide) or further to the carboxylic acid (4-amino-3-iodobenzoic acid), especially under strong acidic or basic conditions.[2]

  • Deiodination: The carbon-iodine bond can be cleaved, particularly under reductive conditions or in the presence of certain catalysts. This would result in the formation of 4-aminobenzonitrile. Studies on similar iodinated aromatic compounds show this can also occur under specific analytical conditions, such as in an electrospray ionization (ESI) mass spectrometer source when using formic acid as a mobile phase additive.[4]

Below is a diagram illustrating these potential degradation routes.

DegradationPathways cluster_main This compound cluster_products Potential Degradation Products main IC₆H₃(NH₂)CN oxidation Oxidized Species (e.g., Nitroso, Nitro, Polymers) main->oxidation Oxidizing Agents (O₂, H₂O₂) hydrolysis Hydrolysis Products (Amide, Carboxylic Acid) main->hydrolysis H⁺ or OH⁻ H₂O deiodination Deiodination Product (4-Aminobenzonitrile) main->deiodination Reductive Conditions (e.g., certain catalysts, ESI-MS [1])

Caption: Potential degradation pathways of this compound.

Troubleshooting Guide

This section provides solutions to specific experimental issues.

Q: I am performing an HPLC analysis and observe an unexpected peak that grows over time, especially when using an acidic mobile phase. What could this be?

A: This is a classic sign of on-column or in-solution degradation. The most likely culprit is the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.[2] The acidic mobile phase can catalyze this reaction.

  • Troubleshooting Steps:

    • Analyze Fresh Samples: Prepare your sample immediately before injection to minimize its time in the acidic solvent.

    • Neutralize pH: If the chromatography allows, consider using a mobile phase with a more neutral pH.

    • Lower Temperature: Run the autosampler and column at a lower temperature (e.g., 4 °C) to slow the rate of hydrolysis.

    • Confirm Identity: If possible, use mass spectrometry (LC-MS) to get a molecular weight for the new peak. The amide (+18 Da) and carboxylic acid (+19 Da, -1 H) will have predictable mass shifts from the parent compound (MW 244.03)[5].

Q: My mass spectrometry results show a significant peak for a compound with a mass corresponding to 4-aminobenzonitrile (MW 118.14)[6], but my starting material was confirmed to be pure. What is happening?

A: You are likely observing in-source deiodination. This is a known phenomenon for iodinated aromatic compounds, where the iodine atom is cleaved within the mass spectrometer's ionization source.[4] This is particularly common in electrospray ionization (ESI) when using formic acid as a mobile phase additive, as the reaction is significantly exothermic.[4]

  • Troubleshooting Steps:

    • Modify Mobile Phase: If possible, try replacing formic acid with acetic acid, which has been shown not to induce this deiodination.[4]

    • Optimize Source Conditions: Try lowering the capillary voltage or other source temperature parameters to reduce the energy input during ionization.

    • Cross-verify with HPLC-UV: Confirm the presence or absence of 4-aminobenzonitrile in your sample using a UV detector, which will not cause this transformation. If the peak is absent in the UV chromatogram but present in the mass data, it confirms the issue is in-source fragmentation/reaction.

Q: I heated my reaction mixture containing this compound overnight and the solution turned dark brown/black with very low yield of the desired product. What went wrong?

A: Prolonged heating, especially near or above the compound's melting point (112-115 °C)[3], can cause significant thermal decomposition. The dark color suggests the formation of polymeric materials, likely from oxidative degradation pathways of the amino group.

  • Preventative Measures:

    • Lower Reaction Temperature: Investigate if the reaction can proceed efficiently at a lower temperature.

    • Reduce Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed.

    • Use an Inert Atmosphere: Always run reactions involving this compound under an inert atmosphere (N₂ or Ar) to prevent oxidation, which is often accelerated at higher temperatures.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol describes a general High-Performance Liquid Chromatography (HPLC) method to assess the purity and stability of this compound and detect potential degradation products.

Objective: To separate the parent compound from its potential degradation products (hydrolyzed, oxidized, deiodinated).

Parameter Recommendation
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Acetic Acid (to avoid deiodination)
Mobile Phase B Acetonitrile with 0.1% Acetic Acid
Gradient Start at 5% B, ramp to 95% B over 20 min, hold for 5 min, return to 5% B and re-equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or scan for optimal wavelength with a PDA detector)
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of Acetonitrile:Water to a concentration of ~0.5 mg/mL.
Protocol 2: Forced Degradation Study Workflow

To understand the stability of this compound under stress, a forced degradation study can be performed. This is critical for developing stability-indicating analytical methods.

ForcedDegradation cluster_conditions Stress Conditions (Incubate & Sample at T=0, 2, 8, 24h) start Prepare Stock Solution of this compound (~1 mg/mL in Acetonitrile) acid Acid Hydrolysis Add HCl to 0.1 M start->acid base Base Hydrolysis Add NaOH to 0.1 M start->base oxidation Oxidative Stress Add H₂O₂ to 3% start->oxidation thermal Thermal Stress Heat solution at 80°C start->thermal analysis Analyze all samples by HPLC-PDA-MS acid->analysis base->analysis oxidation->analysis thermal->analysis evaluation Evaluate Results: - Purity Calculation - Identify Degradants - Determine Degradation Pathways analysis->evaluation

Caption: Workflow for a forced degradation study of this compound.

Procedure based on the workflow:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent like acetonitrile.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acidic: Add 0.1 M HCl.

    • Basic: Add 0.1 M NaOH.

    • Oxidative: Add 3% H₂O₂.

    • Thermal: Heat the solution at a controlled temperature (e.g., 80°C).

  • Time Points: Take samples from each condition at various time points (e.g., 0, 2, 8, 24 hours). Neutralize the acid and base samples before injection.

  • Analysis: Analyze all samples using the HPLC method described above, preferably with a mass spectrometer detector to aid in the identification of degradation products.

  • Evaluation: Compare the chromatograms to identify new peaks and the reduction in the parent peak area. This will reveal the compound's susceptibility to different types of stress.

References

  • Larsen, B. R., & Deda, E. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. PubMed.
  • Solubility of Things. (n.d.). 4-Aminobenzonitrile. Solubility of Things.
  • Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds. Biodegradation.
  • Pan, Y., et al. (2016). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology.
  • TradeIndia. (n.d.). 4-Aminobenzonitrile. TradeIndia.
  • PubChem. (n.d.). 4-Iodobenzonitrile. National Center for Biotechnology Information.

Sources

Troubleshooting low conversion rates in 4-Amino-3-iodobenzonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that navigating the complexities of substituted aryl halides requires both a deep theoretical understanding and practical, field-tested knowledge. 4-Amino-3-iodobenzonitrile is a valuable synthon, particularly for constructing molecular scaffolds in medicinal chemistry and materials science via palladium-catalyzed cross-coupling reactions.[1][2] However, its unique bifunctional nature—a reactive iodo group for coupling and an amino group capable of catalyst modulation—presents specific challenges that can lead to frustratingly low conversion rates.

This technical support center is designed to move beyond generic advice. It provides a structured, in-depth guide to systematically diagnose and resolve issues encountered in your experiments. We will explore the causal relationships behind common failures and provide robust, validated protocols to get your reactions back on track.

Troubleshooting Guide: A Systematic Approach

Low conversion is rarely due to a single isolated factor. More often, it's an interplay of reagent quality, reaction setup, and the subtle electronic effects of the substrate itself. The following logical workflow provides a systematic path for diagnosing the root cause of poor reaction performance.

Troubleshooting_Workflow start Low Conversion Rate Observed reagents Step 1: Verify Reagent Integrity - Purity of this compound? - Activity of boronic acid / alkyne? - Anhydrous solvent & base? start->reagents setup Step 2: Scrutinize Reaction Setup - Atmosphere truly inert? - Solvents properly degassed? - Correct temperature? reagents->setup Reagents OK optimization Step 4: Systematic Re-optimization - Screen ligands & bases - Adjust stoichiometry - Consider amine protection reagents->optimization Impurity Found catalyst Step 3: Evaluate Catalytic System - Catalyst / Ligand deactivation? - Inappropriate ligand choice? - Suboptimal Pd source? setup->catalyst Setup OK setup->optimization Oxygen Leak Suspected catalyst->optimization Catalyst System Suspected success Problem Resolved High Conversion Achieved optimization->success Suzuki_Cycle pd0 Pd(0)L Active Catalyst ox_add Oxidative Addition pd0->ox_add + Ar-I inhibition Catalyst Inhibition (Side Reaction) pd0->inhibition + :NH2-R pd2_aryl Ar-Pd(II)-I(L) Intermediate ox_add->pd2_aryl transmetal Transmetalation pd2_aryl->transmetal + Ar'-B(OR)2 pd2_biaryl Ar-Pd(II)-Ar'(L) Intermediate transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Regenerates product Ar-Ar' (Product) red_elim->product inhibition->pd0 Reversible?

Caption: Simplified Suzuki catalytic cycle highlighting catalyst inhibition.

Q2: My reaction mixture turns black and precipitates form, leading to no product. What is happening?

A2: This is a classic sign of catalyst decomposition into palladium black (insoluble Pd(0) nanoparticles), which is catalytically inactive. [3][4]This "crashing out" of the catalyst effectively ends the reaction.

  • Causality: The active Pd(0) species is only stable when properly coordinated by ligands. This decomposition is often triggered by:

    • Oxygen: Failure to maintain a strictly inert atmosphere is a common cause. Oxygen can oxidize the Pd(0) or the phosphine ligands. [5][6] * Solvent Choice: Certain solvents, like THF, have been anecdotally reported to promote the formation of palladium black under some conditions. [3][4] * Impurities: Impurities in reagents or solvents can initiate decomposition.

  • Recommended Solutions:

    • Rigorous Degassing: Ensure your solvents are thoroughly degassed before use. The "freeze-pump-thaw" method (for applicable solvents) is highly effective. Alternatively, sparging with argon or nitrogen for at least 30 minutes can suffice. [6] 2. Inert Atmosphere Technique: Use proper Schlenk line or glovebox techniques to assemble the reaction. Ensure the vessel is evacuated and backfilled with an inert gas (argon is preferred due to its density) multiple times. [5][7] 3. Solvent Screening: If the problem persists, switch to a different anhydrous, degassed solvent such as 1,4-dioxane, DMF, or toluene. [8]

Q3: I'm seeing significant amounts of homocoupled byproducts. How can I suppress these side reactions?

A3: Homocoupling is a common side reaction, but the specific type depends on the reaction. It is crucial to identify the source to apply the correct remedy. [8][5]

  • For Suzuki Reactions (Boronic Acid Dimerization):

    • Cause: This side reaction is often promoted by the presence of oxygen and can be exacerbated by high temperatures or certain bases. [5] * Solutions:

      • Inert Atmosphere: As with catalyst decomposition, meticulous exclusion of oxygen is the primary defense. [5] * Reagent Quality: Use high-purity boronic acids or their corresponding esters (e.g., pinacol esters), which are often more stable.

      • Stoichiometry: Use only a slight excess of the boronic acid reagent (typically 1.1–1.5 equivalents). [8]

  • For Sonogashira Reactions (Alkyne Dimerization - Glaser Coupling):

    • Cause: This is an oxidative homocoupling of the terminal alkyne, which is specifically promoted by the copper(I) co-catalyst in the presence of oxygen. [8] * Solutions:

      • Copper-Free Conditions: Employ a copper-free Sonogashira protocol. While these reactions may require slightly higher temperatures or different ligands, they completely eliminate the primary pathway for Glaser coupling. [8] * Slow Addition: If using copper, adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction. [8][3] * Strict Oxygen Exclusion: If copper must be used, maintaining a rigorously inert atmosphere is absolutely critical. [8]

        Issue Summary Table Potential Cause(s) Recommended Solutions
        Low/No Conversion Amino group inhibiting the Pd catalyst. Use bulky, electron-rich ligands (XPhos, SPhos); Protect the amino group (acetyl, Boc).
        Reaction Turns Black Catalyst decomposition to Pd black. Improve degassing technique; Ensure inert atmosphere; Screen alternative solvents (dioxane, DMF).
        Suzuki Homocoupling Oxygen promoting boronic acid dimerization. Rigorous oxygen exclusion; Use high-purity boronic acids; Optimize stoichiometry (1.1-1.5 eq).

        | Sonogashira Homocoupling | Copper-catalyzed oxidative alkyne coupling. | Use a copper-free protocol; Perform slow addition of the alkyne; Maintain strict inert atmosphere. |

Frequently Asked Questions (FAQs)

  • Q: What are the recommended storage conditions for this compound?

    • A: It should be stored in a tightly sealed container in a cool, dry place, protected from light. It is classified as a combustible solid. [2]For long-term storage, consider placing it under an inert atmosphere (e.g., in a glovebox or a sealed vial backfilled with argon).

  • Q: Which analytical techniques are best for monitoring reaction progress and identifying byproducts?

    • A: A combination of techniques is most powerful. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of starting material consumption. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the masses of the desired product and potential side products like homocoupled dimers or dehalogenated starting material. [5][9]Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation of the final product and can be used for quantitative analysis of the crude reaction mixture to determine the true conversion and yield. [10]

  • Q: Can I use 4-Amino-3-bromobenzonitrile instead of the iodo- version?

    • A: Yes, however, the C-I bond is weaker and more reactive than the C-Br bond in the key oxidative addition step of the catalytic cycle. Therefore, reactions with the bromo-analogue typically require more forcing conditions—such as higher temperatures, higher catalyst loadings, or more activating ligands—to achieve comparable conversion rates.

Key Experimental Protocols

The following protocols provide a robust starting point. Optimization may be required based on the specific coupling partner.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a standard starting point for coupling this compound with an arylboronic acid.

  • Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and a base such as anhydrous potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a combination of a pre-catalyst and ligand.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere. [7]4. Solvent Addition: Using a syringe, add degassed solvent. A common system is a 4:1 mixture of 1,4-dioxane and water (5 mL total volume). [1][7]5. Reaction: Place the flask in a preheated oil bath set to 90-100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress periodically by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2x 15 mL) and then brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Validating Palladium Catalyst Activity

If you suspect your catalyst source is inactive, perform this simple control experiment before troubleshooting your main reaction. [6]

  • Setup: In a Schlenk flask under an inert atmosphere, combine iodobenzene (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst: Add the same palladium catalyst and ligand system at the same catalytic loading you are using for your main experiment.

  • Solvent & Temp: Use the same solvent system and temperature.

  • Analysis: This reaction is typically very fast and high-yielding. Monitor by TLC or LC-MS. If you do not observe significant formation of biphenyl within 1-2 hours, your catalyst or ligand is likely inactive and should be replaced.

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. Benchchem.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • SLS. (n.d.). This compound, 98%. Scientific Laboratory Supplies.
  • Benchchem. (2025). Application Notes and Protocols for 4-Amino-3-iodopyridine in Cross-Coupling Reactions. Benchchem.
  • Benchchem. (2025). Analytical techniques for the quantification of 4-Aminobenzonitrile in reaction mixtures. Benchchem.
  • ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Benchchem. (2025). Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile for the Synthesis of Biaryl Scaffolds. Benchchem.
  • RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • OpenStax. (n.d.). 24.8 Reactions of Arylamines. Organic Chemistry: A Tenth Edition.
  • RSC Publishing. (2012). NMR reaction monitoring during the development of an active pharmaceutical ingredient. Analytical Methods.
  • Benchchem. (2025). Technical Support Center: Reactions of 2-Amino-4-iodobenzonitrile. Benchchem.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.
  • Reddit. (2021). Sonogashira coupling. r/Chempros.
  • Pharmaceutical Technology. (2010). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.

Sources

Technical Support Center: Preventing Side Reactions of the Amino Group in 4-Amino-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4-Amino-3-iodobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing molecules using this versatile yet reactive intermediate. Here, we address common challenges and provide actionable solutions to mitigate unwanted side reactions involving the primary amino group, ensuring the integrity and success of your synthetic routes.

Section 1: Frequently Asked Questions (FAQs)

This section tackles the most common issues encountered when working with this compound, providing concise answers and foundational knowledge.

Q1: What are the most common side reactions involving the amino group of this compound?

A1: The primary amino group in this compound is a potent nucleophile, making it susceptible to a range of side reactions that can complicate your desired transformation.[1] Key side reactions include:

  • N-Acylation: In the presence of acylating agents (e.g., acid chlorides, anhydrides), the amino group can be readily acylated, forming an amide.[2][3] This is often a desired reaction for protection but can be an unwanted side reaction if another part of the molecule is the intended target.

  • N-Alkylation: Alkylating agents (e.g., alkyl halides) can react with the amino group, leading to mono- and di-alkylated products.

  • Reaction with Carbonyls: The amino group can react with aldehydes and ketones to form imines, which may undergo further reactions.

  • Buchwald-Hartwig Amination: In palladium-catalyzed cross-coupling reactions, the amino group of one molecule of this compound can act as a nucleophile, reacting with the aryl iodide of another molecule, leading to dimerization or oligomerization.[4][5]

  • Oxidation: The amino group can be sensitive to oxidizing agents, leading to the formation of nitroso, nitro, or other oxidation products, which can also result in colored impurities.

Q2: Why is the amino group in this compound so reactive?

A2: The reactivity of the amino group is attributed to the lone pair of electrons on the nitrogen atom, which makes it nucleophilic and basic.[1][6] While the benzonitrile moiety is electron-withdrawing, the amino group's nucleophilicity remains significant enough to participate in the side reactions mentioned above.

Q3: How can I prevent these side reactions?

A3: The most effective strategy to prevent unwanted reactions at the amino group is to "protect" it.[6][7] This involves converting the amino group into a less reactive functional group (a "protecting group") that is stable to the desired reaction conditions. After the reaction is complete, the protecting group is removed to regenerate the free amino group.[6][7]

Q4: What are the ideal characteristics of a protecting group for this application?

A4: An ideal protecting group should be:

  • Easy and inexpensive to introduce in high yield.[8]

  • Stable to the reaction conditions planned for other parts of the molecule.[8]

  • Readily and selectively removed in high yield under mild conditions that do not affect other functional groups.[8][9]

  • The protecting group and the byproducts of its removal should be easily separable from the desired product.[8]

Section 2: Troubleshooting Guide - Common Scenarios & Solutions

This section provides a problem-solving framework for specific experimental challenges.

Observed Problem Potential Cause Recommended Solution
Formation of a byproduct with a mass corresponding to dimerization during a Suzuki or other cross-coupling reaction. The amino group is participating in a Buchwald-Hartwig-type side reaction.[4][5]Protect the amino group prior to the cross-coupling reaction. An acetyl or Boc group is often suitable.
Low yield and multiple spots on TLC after an acylation or alkylation reaction intended for another site. The amino group is competing with the target functional group for the electrophile.Protect the amino group. The choice of protecting group will depend on the stability required for the subsequent reaction.
Development of a dark color in the reaction mixture, especially during heating or in the presence of certain metals. Oxidation of the amino group.Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider using a protecting group if the reaction conditions are harsh.
Incomplete reaction or recovery of starting material after a protection step. The protection reaction conditions are not optimal, or the chosen protecting group is not suitable for the electron-deficient nature of the aniline.Re-evaluate the protection protocol. For Boc protection, ensure a suitable base and solvent are used. For acetylation, consider using acetic anhydride with a mild base.

Section 3: Experimental Protocols - Protection & Deprotection Strategies

Here, we provide detailed, step-by-step protocols for the most common and effective protection strategies for this compound.

Strategy 1: Acetyl (Ac) Protection

The acetyl group is a robust and cost-effective protecting group for anilines.[10] It significantly reduces the nucleophilicity of the amino group.[10]

Workflow for Acetyl Protection and Deprotection

Acetyl_Workflow cluster_protection Protection cluster_reaction Desired Reaction cluster_deprotection Deprotection Start_Ac This compound Reagents_Ac Acetic Anhydride Pyridine or TEA DCM or THF Start_Ac->Reagents_Ac Reacts with Protected_Ac N-(4-cyano-2-iodophenyl)acetamide Reagents_Ac->Protected_Ac Forms Reaction Perform desired chemistry (e.g., Suzuki, Heck, Sonogashira) Protected_Ac->Reaction Substrate for Product_Protected Protected Product Reaction->Product_Protected Yields Reagents_DeAc Aqueous HCl or NaOH Heat (Reflux) Product_Protected->Reagents_DeAc Reacts with Final_Product Final Product with Free Amino Group Reagents_DeAc->Final_Product Regenerates

Caption: Workflow for Acetyl Protection and Deprotection.

Protocol 3.1: Acetylation of this compound
  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (TEA) or pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude N-(4-cyano-2-iodophenyl)acetamide, which can be purified by recrystallization or column chromatography.

Protocol 3.2: Deprotection of the Acetyl Group

Acetamides can be hydrolyzed under either acidic or basic conditions, often requiring elevated temperatures.[11]

  • Acidic Conditions: Reflux the protected compound in a mixture of aqueous hydrochloric acid (e.g., 6M HCl) and ethanol.[11]

  • Basic Conditions: Reflux the protected compound in a mixture of aqueous sodium hydroxide (e.g., 2M NaOH) and ethanol.[11]

Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture and extract the product.

Strategy 2: Tert-Butoxycarbonyl (Boc) Protection

The Boc group is another widely used protecting group, favored for its removal under milder acidic conditions that are often compatible with other acid-sensitive functional groups.[12]

Workflow for Boc Protection and Deprotection

Boc_Workflow cluster_protection Protection cluster_reaction Desired Reaction cluster_deprotection Deprotection Start_Boc This compound Reagents_Boc Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., TEA, DMAP) Solvent (e.g., THF, DCM) Start_Boc->Reagents_Boc Reacts with Protected_Boc tert-butyl (4-cyano-2-iodophenyl)carbamate Reagents_Boc->Protected_Boc Forms Reaction_Boc Perform desired chemistry Protected_Boc->Reaction_Boc Substrate for Product_Protected_Boc Protected Product Reaction_Boc->Product_Protected_Boc Yields Reagents_DeBoc Strong Acid (e.g., TFA) in DCM or HCl in Dioxane Product_Protected_Boc->Reagents_DeBoc Reacts with Final_Product_Boc Final Product with Free Amino Group Reagents_DeBoc->Final_Product_Boc Regenerates

Caption: Workflow for Boc Protection and Deprotection.

Protocol 3.3: Boc Protection of this compound
  • Dissolve this compound (1.0 eq) in a suitable solvent like THF or DCM.[12]

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq) and a base such as triethylamine (TEA) (1.2 eq). A catalytic amount of 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction.[12]

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product, which can be purified by column chromatography.

Protocol 3.4: Deprotection of the Boc Group

The Boc group is readily cleaved under acidic conditions.[12][13]

  • Dissolve the Boc-protected compound in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours.[12]

  • Alternatively, use a solution of HCl in an organic solvent like dioxane or methanol.[14]

  • Monitor the reaction by TLC. Upon completion, carefully neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution) and extract the product.

Strategy 3: Carboxybenzyl (Cbz) Protection

The Cbz group is another common amine protecting group, particularly useful when acidic or basic conditions need to be avoided during deprotection. It is typically removed by catalytic hydrogenation.[15]

Protocol 3.5: Cbz Protection of this compound
  • Dissolve this compound (1.0 eq) in a suitable solvent mixture, such as THF and water.

  • Add a base like sodium bicarbonate or sodium carbonate (2.0 eq).

  • Cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor by TLC. After completion, extract the product with an organic solvent, wash with water and brine, and purify as needed.

Protocol 3.6: Deprotection of the Cbz Group

The standard method for Cbz deprotection is hydrogenolysis.[15]

  • Dissolve the Cbz-protected compound in a solvent like ethanol, methanol, or ethyl acetate.

  • Add a palladium catalyst, typically 5-10% palladium on carbon (Pd/C).

  • Stir the mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.

Caution: Hydrogenolysis may not be compatible with molecules containing other reducible functional groups (e.g., alkynes, alkenes, or some nitro groups). Additionally, the presence of the iodo substituent can sometimes lead to deiodination as a side reaction under these conditions. In such cases, alternative deprotection methods, such as using HBr in acetic acid, might be considered, though these are harsher conditions.[16]

Section 4: Protecting Group Compatibility Table

The choice of protecting group is critical and depends on the subsequent reaction conditions. This table provides a quick reference for the stability of the discussed protecting groups.

Protecting Group Stable To Labile To (Cleavage Conditions) Notes
Acetyl (Ac) Mildly acidic and basic conditions at room temp., catalytic hydrogenation, many organometallic reagents.Strong aqueous acid or base with heating (hydrolysis).[11]Robust and economical. Harsh deprotection can limit its use with sensitive substrates.
Boc Basic conditions, hydrogenation, nucleophiles.Strong acids (e.g., TFA, HCl in organic solvents).[12]Mild deprotection conditions are a major advantage.[12]
Cbz Acidic and basic conditions, many organometallic reagents.Catalytic hydrogenation (H₂/Pd-C).[15] Strong acids like HBr/AcOH.[16]Useful when acid/base lability is a concern. Potential for deiodination during hydrogenolysis.

This technical guide provides a foundational framework for troubleshooting and preventing side reactions of the amino group in this compound. By understanding the reactivity of the molecule and employing appropriate protection strategies, researchers can significantly improve the efficiency, yield, and purity of their synthetic endeavors. For novel or complex multi-step syntheses, it is always recommended to perform small-scale trial reactions to optimize conditions.

References

  • American Chemical Society. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • Fisher Scientific. Amine Protection / Deprotection.
  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
  • Filo. (2025, October 15). Protection of NH2 in aniline.
  • ResearchGate. (2025, August 10). Selective Cleavage of Cbz-Protected Amines.
  • Wikipedia. Protecting group.
  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis.
  • Organic Chemistry Portal. Protective Groups.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry.
  • GSC Online Press. (2024, August 30). Synthesis of 3-(substitutedthiocarbamide)
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Organic Chemistry Portal. Amino Protecting Groups Stability.
  • Acetyl Protection - Common Conditions.
  • BenchChem. A Comparative Guide to Aniline Protecting Groups: Spotlight on 1-chloro-4-(sulfinylamino)benzene.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2023, June 30).
  • National Center for Biotechnology Information. Isonitrile-responsive and bioorthogonally removable tetrazine protecting groups.
  • National Center for Biotechnology Information.
  • MDPI.
  • Protecting Groups.

Sources

Conditions to avoid deiodination of 4-Amino-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Unwanted Deiodination

Welcome to the technical support center for 4-amino-3-iodobenzonitrile. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to help you navigate the challenges associated with this versatile but sensitive reagent. The primary issue users encounter is the undesired loss of the iodine atom—a side reaction known as deiodination or hydrodehalogenation. This guide will explain the mechanisms behind this reaction and provide actionable strategies to ensure the integrity of your starting material and the success of your experiments.

Troubleshooting Guide: Deiodination Events

This section is designed to help you diagnose and resolve deiodination issues observed during your experiments, particularly in the context of metal-catalyzed cross-coupling reactions.

Issue: Significant formation of 4-aminobenzonitrile byproduct detected by LC-MS, GC-MS, or NMR.

This is a classic sign of a deiodination side reaction, where the C-I bond is cleaved and replaced with a C-H bond. The propensity for this reaction, known as hydrodehalogenation, generally follows the halide reactivity order: I > Br > Cl.[1][2] Aryl iodides like this compound are therefore the most susceptible to this undesired pathway.[1]

The primary mechanistic culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2][3] This intermediate can arise from various sources and initiate a competing catalytic cycle that leads to the deiodinated byproduct.

Below is a systematic workflow to troubleshoot and mitigate this issue.

Troubleshooting Workflow for Deiodination

// Level 1 Nodes base [label="Step 1: Evaluate the Base", fillcolor="#FBBC05"]; solvent [label="Step 2: Examine the Solvent", fillcolor="#FBBC05"]; catalyst [label="Step 3: Assess the Catalyst System", fillcolor="#FBBC05"]; conditions [label="Step 4: Review Reaction Conditions", fillcolor="#FBBC05"];

// Connections from Start start -> base; start -> solvent; start -> catalyst; start -> conditions;

// Level 2 Nodes & Edges for Base base_prob [label="Problem:\nStrong alkoxide bases (e.g., NaOtBu, NaOEt)\nor amine bases can act as hydride sources.", shape=note, fillcolor="#F1F3F4"]; base_sol [label="Solution:\nSwitch to weaker, non-nucleophilic inorganic bases.\n(e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)", shape=note, fillcolor="#F1F3F4"]; base -> base_prob [dir=none]; base_prob -> base_sol [label="Recommendation", color="#34A853"];

// Level 2 Nodes & Edges for Solvent solvent_prob [label="Problem:\nProtic solvents (alcohols) are direct hydride sources.\nSolvents like DMF can decompose to generate hydrides.", shape=note, fillcolor="#F1F3F4"]; solvent_sol [label="Solution:\nUse anhydrous, degassed, aprotic solvents.\n(e.g., Dioxane, Toluene, THF)", shape=note, fillcolor="#F1F3F4"]; solvent -> solvent_prob [dir=none]; solvent_prob -> solvent_sol [label="Recommendation", color="#34A853"];

// Level 2 Nodes & Edges for Catalyst catalyst_prob [label="Problem:\nLigand choice is critical. Less bulky or\nelectron-poor ligands may not favor\nthe desired reductive elimination.", shape=note, fillcolor="#F1F3F4"]; catalyst_sol [label="Solution:\nEmploy bulky, electron-rich phosphine ligands.\n(e.g., XPhos, SPhos, other biaryl phosphines)", shape=note, fillcolor="#F1F3F4"]; catalyst -> catalyst_prob [dir=none]; catalyst_prob -> catalyst_sol [label="Recommendation", color="#34A853"];

// Level 2 Nodes & Edges for Conditions conditions_prob [label="Problem:\nHigh temperatures can increase the rate of deiodination.\nLight exposure can induce photochemical dehalogenation.", shape=note, fillcolor="#F1F3F4"]; conditions_sol [label="Solution:\nLower the reaction temperature.\nProtect the reaction from light by wrapping the flask in foil.", shape=note, fillcolor="#F1F3F4"]; conditions -> conditions_prob [dir=none]; conditions_prob -> conditions_sol [label="Recommendation", color="#34A853"]; }

Caption: A systematic workflow for troubleshooting and minimizing deiodination.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: How should I store this compound to ensure its stability?

A1: Proper storage is crucial. Aryl iodides can be sensitive to light, heat, and air.

  • Light: Photochemical dehalogenation can occur upon exposure to light, particularly UV wavelengths, leading to the formation of radical species that abstract a hydrogen atom from the environment.[4][5] Therefore, the compound should always be stored in an amber vial or a container protected from light.

  • Temperature: Store the compound in a cool, dark place. The manufacturer recommends refrigerated storage. While the melting point is 112-115 °C, prolonged exposure to elevated temperatures can degrade the material.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation of the amino group.

Reaction Mechanisms and Prevention

Q2: What is the primary mechanism of deiodination in palladium-catalyzed reactions, and how can it be avoided?

A2: The dominant mechanism for deiodination is reductive elimination from a palladium-hydride (Ar-Pd-H) intermediate. This competes directly with the desired cross-coupling pathway.

Caption: Competing catalytic cycles: desired cross-coupling vs. undesired deiodination.

As the diagram illustrates, after the initial oxidative addition of this compound to the Pd(0) catalyst, the resulting Ar-Pd(II)-I intermediate can proceed down two paths. The desired path involves transmetalation with the coupling partner. The undesired path involves interaction with a hydride source, leading to an Ar-Pd(II)-H species, which then reductively eliminates to form the deiodinated byproduct Ar-H.[2][3]

Strategies to favor the desired pathway:

  • Eliminate Hydride Sources: Use anhydrous, aprotic solvents (toluene, dioxane) and avoid strong alkoxide bases.[1] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred.[3]

  • Accelerate Reductive Elimination of Product: Employ bulky, electron-rich ligands (e.g., XPhos, SPhos). These ligands promote the final reductive elimination step to form the desired Ar-R product, thereby increasing the turnover of the desired cycle relative to the competing deiodination cycle.[3][6]

Q3: Are there specific reaction conditions that are known to cause deiodination?

A3: Yes. Beyond the general factors, certain named reactions or conditions are inherently prone to causing dehalogenation. For instance, reaction systems that utilize reductants like 2-propanol or sodium formate, often employed for intentional reductive dehalogenation, should obviously be avoided.[7] Additionally, some visible-light photoredox conditions can be engineered to reduce aryl halides, so unintended exposure to high-intensity light sources should be prevented.[4]

Data Summary and Protocols

Table 1: Influence of Reaction Parameters on Deiodination
ParameterConditions to AvoidRecommended Conditions & Rationale
Base Strong alkoxide bases (e.g., NaOtBu, NaOEt).[1]Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[3] These are less likely to generate Pd-H species.
Solvent Protic solvents (e.g., alcohols) or solvents that can be hydride sources (e.g., DMF).[1]Anhydrous, degassed aprotic solvents (e.g., 1,4-Dioxane, Toluene, THF).[1] This minimizes external sources of protons and hydrides.
Catalyst Ligand Small, electron-poor ligands (e.g., PPh₃ in some cases).Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[3] These promote faster reductive elimination of the desired product.
Temperature Unnecessarily high temperatures.[1]The lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C).[8] Dehalogenation can have a higher activation energy.
Atmosphere Air, moisture.Strict inert atmosphere (Argon or Nitrogen).[8] Prevents catalyst degradation and side reactions involving water.
Light Direct exposure to sunlight or strong artificial light.Protect the reaction from light by wrapping the flask in aluminum foil.[5] Prevents photochemical side reactions.
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Deiodination

This protocol provides a robust starting point for coupling this compound with an arylboronic acid, incorporating best practices to suppress hydrodehalogenation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, if not using a precatalyst)

  • Anhydrous Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and anhydrous K₃PO₄.[8]

  • Inert Atmosphere: Seal the vessel. Evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[8]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst. Then, add the anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction Execution:

    • Wrap the reaction vessel with aluminum foil to protect it from light.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

    • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the 4-aminobenzonitrile byproduct.[1]

  • Work-up:

    • Once the starting material is consumed (or the reaction has stalled), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the layers. Wash the organic layer with water and then with brine.[2]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

    • Purify the crude product by column chromatography on silica gel to separate the desired coupled product from any deiodinated byproduct and other impurities.

References
  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
  • Ghosh, I., et al. (2018). Reductive dehalogenation of aryl halides via conPET and selected... ResearchGate.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
  • Wang, D., et al. (2021). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules, 26(9), 2697.
  • Costa, P., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(45), 9776-9784.

Sources

Technical Support Center: Effective Workup Procedures for Reactions Involving 4-Amino-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-3-iodobenzonitrile. This guide provides in-depth, field-proven insights into effective workup procedures for reactions involving this versatile building block. The unique trifunctional nature of this molecule—possessing an amino, an iodo, and a nitrile group—presents specific challenges and opportunities during reaction workup and purification. This resource is designed to help you navigate these complexities, troubleshoot common issues, and ensure the integrity of your synthetic outcomes.

Troubleshooting Guide: Navigating Common Workup Challenges

This section addresses specific problems you may encounter during the workup of palladium-catalyzed cross-coupling reactions, the most common application for this compound.

Issue 1: Low or No Product Yield After Aqueous Workup and Extraction

Question: I've completed my Suzuki-Miyaura coupling reaction with this compound. After quenching with water and extracting with ethyl acetate, I'm seeing very little of my desired product in the organic layer. What could be the issue?

Answer: This is a frequent challenge and can stem from several factors related to the properties of your product and the specifics of your workup.

  • Product Solubility: The introduction of a new moiety via cross-coupling can significantly alter the polarity and solubility of the resulting molecule compared to the starting material. Your product might be more polar than anticipated and have partial solubility in the aqueous phase, especially if the newly introduced group contains polar functionalities.

    • Troubleshooting Steps:

      • Brine Wash: Before discarding the aqueous layer, perform several extractions with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, "salting out" the organic product and driving it into the organic layer.[1][2]

      • Solvent Screening: If ethyl acetate is not providing efficient extraction, try a more polar solvent like dichloromethane (DCM) or a mixture of solvents.

      • pH Adjustment: The amino group on your product can be protonated in an acidic aqueous phase, forming a salt that is highly water-soluble. Conversely, a highly basic aqueous phase could potentially hydrolyze the nitrile group under harsh conditions. Check the pH of your aqueous layer. If it's acidic, carefully neutralize it with a mild base like sodium bicarbonate before extraction.

  • Emulsion Formation: The presence of both a hydrophilic amino group and a lipophilic aryl iodide can lead to the formation of emulsions during extraction, trapping your product at the interface.

    • Troubleshooting Steps:

      • Filtration through Celite®: Break up the emulsion by filtering the entire biphasic mixture through a pad of Celite®.[1][3]

      • Addition of Brine: As mentioned, brine can help to break emulsions.

      • Centrifugation: If available, centrifuging the separatory funnel can effectively separate the layers.

Issue 2: Persistent Palladium Contamination in the Final Product

Question: My purified product is still showing a grey or black tinge, and ICP-MS analysis confirms high levels of palladium residue. How can I effectively remove the palladium catalyst?

Answer: Removing residual palladium is crucial, especially in drug development, due to its toxicity and potential to interfere with downstream applications.[4] The formation of palladium black, a common sign of catalyst decomposition, can be particularly challenging to remove.[5]

  • Palladium Scavenging:

    • Solid-Supported Scavengers: There are numerous commercially available silica-based or polymer-based scavengers with thiol, amine, or trimercaptotriazine (TMT) functionalities that have a high affinity for palladium.[4][6][7]

      • Protocol: After the reaction is complete, dilute the mixture with a suitable solvent, add the scavenger (typically 5-10 equivalents relative to the palladium), and stir at room temperature or slightly elevated temperatures for a few hours. The scavenger, now bound to the palladium, can be removed by filtration.[4]

    • Activated Carbon: While a cost-effective option, activated carbon can be less selective and may adsorb your product, leading to yield loss.[4][8] It is best used when the product has a significantly different polarity profile from the catalyst.

  • Filtration Techniques:

    • Celite® Filtration: Before aqueous workup, diluting the reaction mixture with an organic solvent and filtering it through a pad of Celite® is a standard and effective method for removing heterogeneous palladium catalysts (like Pd/C) and precipitated palladium black.[1][8][9]

    • PTFE Micron Filters: For very fine palladium particles that may pass through Celite®, a PTFE micron filter (e.g., 0.45 or 1.0 micron) can be used for more complete removal.[8]

Issue 3: Formation of a Significant Amount of Homocoupled Byproduct

Question: In my Sonogashira coupling reaction, I am observing a significant amount of the alkyne homocoupled (Glaser coupling) product. How can I suppress this side reaction?

Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst and the presence of oxygen.[10][11]

  • Reaction Conditions Optimization:

    • Copper-Free Conditions: Consider employing a copper-free Sonogashira protocol. While these reactions may sometimes require higher temperatures or longer reaction times, they eliminate the primary pathway for Glaser coupling.[11][12]

    • Strictly Inert Atmosphere: Ensure your reaction is set up and maintained under a rigorously inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents to minimize the presence of oxygen.[5][10][11]

    • Slow Addition of Alkyne: Adding the terminal alkyne slowly via a syringe pump can keep its concentration low throughout the reaction, disfavoring the bimolecular homocoupling.[11]

    • Amine Base: The choice of amine base is crucial. Triethylamine or diisopropylamine are commonly used.[12][13]

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the amino group of this compound before performing a cross-coupling reaction?

A1: Not always. For many Suzuki-Miyaura and Sonogashira reactions, the amino group is tolerated and does not require protection.[2] However, the free amino group can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation, especially in more challenging couplings.[10][11] If you are experiencing low yields or catalyst decomposition, protecting the amino group as a carbamate (e.g., Boc) or an amide may be beneficial.[11]

Q2: What is the best way to quench a reaction involving this compound?

A2: The quenching procedure depends on the specific reaction. For most palladium-catalyzed cross-coupling reactions, quenching with water is a standard procedure.[10][14] If your reaction contains unreacted organometallic reagents (e.g., from a Negishi coupling), a saturated aqueous solution of ammonium chloride is a better choice.[2] For reactions involving strong bases like sodium tert-butoxide, a careful quench with water or a mild acid is necessary.

Q3: I have unreacted iodine in my reaction mixture. How do I remove it during the workup?

A3: Residual iodine can be easily removed by washing the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces the colored iodine (I₂) to colorless iodide ions (I⁻), which are soluble in the aqueous phase. You will see the characteristic brown/purple color of iodine disappear.[15]

Q4: What are the recommended solvent systems for column chromatography purification of products derived from this compound?

A4: The ideal solvent system will depend on the polarity of your final product. A good starting point for flash column chromatography on silica gel is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Given the presence of the polar nitrile and potentially a free amino group, you may need to gradually increase the proportion of ethyl acetate. For more polar products, adding a small amount of methanol to a dichloromethane or ethyl acetate mobile phase can improve elution.

Q5: My reaction seems to have stalled, and I see a black precipitate. What does this mean?

A5: The formation of a black precipitate is typically palladium black, which indicates that your soluble palladium catalyst has decomposed and crashed out of the solution.[5] This leads to a loss of catalytic activity and a stalled reaction. Common causes include the presence of oxygen, suboptimal ligand-to-palladium ratio, or excessively high temperatures.[5] To prevent this, ensure rigorous degassing of your reaction mixture and consider using modern, air-stable palladium precatalysts which can offer greater stability.[10]

Visualizing the Workup Workflow

General Workup and Purification Strategy

The following diagram outlines a typical workflow for the workup and purification of a palladium-catalyzed cross-coupling reaction involving this compound.

Workup_Workflow General Workup and Purification Workflow start Reaction Completion (Monitored by TLC/LC-MS) cool Cool to Room Temperature start->cool dilute Dilute with Organic Solvent (e.g., Ethyl Acetate, Toluene) cool->dilute filter_celite Filter through Celite® Pad (Removes Pd Black/Heterogeneous Catalyst) dilute->filter_celite transfer Transfer Filtrate to Separatory Funnel filter_celite->transfer quench Aqueous Quench (Water or sat. NH4Cl) transfer->quench extract Extract with Organic Solvent (3x) quench->extract combine_organic Combine Organic Layers extract->combine_organic wash_thiosulfate Wash with 10% Na2S2O3 (aq) (If excess iodine is present) combine_organic->wash_thiosulfate wash_brine Wash with Brine wash_thiosulfate->wash_brine Yes wash_thiosulfate->wash_brine No dry Dry over Anhydrous Na2SO4 or MgSO4 wash_brine->dry filter_drying_agent Filter off Drying Agent dry->filter_drying_agent concentrate Concentrate under Reduced Pressure filter_drying_agent->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Pure Product (NMR, MS, etc.) purify->end

Caption: A step-by-step workflow for a typical reaction workup.

Troubleshooting Palladium Removal

This decision tree can help you select an appropriate strategy for removing residual palladium from your product.

Palladium_Removal Decision Tree for Palladium Removal start High Palladium Residue Detected? visible_precipitate Is a Black Precipitate (Pd Black) Visible? start->visible_precipitate Yes scavenger Treat with Palladium Scavenger (e.g., TMT, Thiol-Silica) start->scavenger No (Homogeneous Catalyst) celite_filtration Dilute and Filter through Celite® visible_precipitate->celite_filtration Yes visible_precipitate->scavenger No celite_filtration->scavenger Still High Pd end Analyze Pd Content (ICP-MS) celite_filtration->end Low Pd repurify Re-purify by Column Chromatography scavenger->repurify scavenger->end Low Pd activated_carbon Consider Activated Carbon (Caution: Product Loss) activated_carbon->repurify crystallization Attempt Recrystallization crystallization->end repurify->end

Caption: A decision-making guide for palladium removal.

References

  • Removal of palladium from organic reaction mixtures by trimercaptotriazine.Organic Process Research & Development, 1(5), 311-314.
  • Your trick to remove residual palladium : r/Chempros. Reddit.
  • Technical Support Center: Removing Palladium Catalyst Residues
  • How can i remove palladium Pd catalyst easily?
  • troubleshooting guide for incomplete 3-Iodoaniline reactions. Benchchem.
  • Removal of leached Palladium from reaction product. ScienceMadness Discussion Board.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3,5-dimethylaniline. Benchchem.
  • This compound 98 33348-34-4. Sigma-Aldrich.
  • Standard Operating Procedures. The Sarpong Group, University of California, Berkeley.
  • Application Notes and Protocols for 4-Amino-3-iodopyridine in Cross-Coupling Reactions. Benchchem.
  • Palladium on Carbon (Pd/C)
  • 4-Aminobenzonitrile Properties. ChemicalBook.
  • Synthesis of Aryl Iodides from Arylhydrazines and Iodine.ACS Omega, 3(8), 9814-9821.
  • troubleshooting low yield in 1-Iodohexane coupling reactions. Benchchem.
  • Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile for the Synthesis of Biaryl Scaffolds. Benchchem.
  • How can I solve my problem with Suzuki coupling?
  • Preparation of Aryl Iodides, Part 1: Electrophilic Iodin
  • Workup: Bromine or Iodine. Department of Chemistry, University of Rochester.
  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.
  • How can the work up of Suzuki Reaction of arylbromides be best carried out?
  • Iron-Catalyzed Synthesis of Unsymmetrical Disilanes.Journal of the American Chemical Society.
  • Synthesis of Aryl Iodides from Arylhydrazines and Iodine.
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros. Reddit.
  • Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Bromobenzonitrile. Benchchem.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit.
  • 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction. Request PDF.
  • Synthesis of Azidoanilines by the Buchwald-Hartwig Amin
  • Buchwald-Hartwig amination reaction of iodobenzene with aniline...
  • This compound | CAS 33348-34-4. Santa Cruz Biotechnology.
  • Synthesis of Azidoanilines by the Buchwald–Hartwig Amin
  • How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. YouTube.
  • Flow Chemistry: Sonogashira Coupling. ThalesNano.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • One-Step Encapsulation of Sulfonated Palladium Phthalocyanine in ZIF-8 for Photocatalytic Degrad
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
  • 4-Aminobenzonitrile. PubChem.
  • This compound 98%. Sigma-Aldrich.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Technical Support Center: Reactions of 2-Amino-4-iodobenzonitrile. Benchchem.
  • 4-Iodobenzonitrile. PubChem.
  • 4-Iodobenzonitrile 97 3058-39-7. Sigma-Aldrich.
  • This compound, 97% 1 g. Thermo Scientific Chemicals.
  • This compound, 97% 5 g. Thermo Scientific Chemicals.
  • 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction. PubMed.
  • Sonogashira Coupling. Organic Chemistry Portal.

Sources

Technical Support Center: Suzuki-Miyaura Cross-Coupling of 4-Amino-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the challenges encountered during the Suzuki-Miyaura cross-coupling of 4-amino-3-iodobenzonitrile with various boronic acids. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed to help you minimize common side reactions, particularly the homocoupling of boronic acids, and achieve high yields of your desired product.

Introduction: The Challenge of Coupling this compound

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, specific substrates can present unique challenges. This compound, a valuable building block in medicinal chemistry, possesses a combination of features that require careful consideration to ensure a successful coupling reaction. The electron-withdrawing nitrile group activates the aryl iodide for oxidative addition, which is generally favorable.[1] Conversely, the presence of the amino group can lead to catalyst inhibition or undesired side reactions through coordination with the palladium center.[3] This guide will equip you with the knowledge and practical strategies to navigate these complexities and minimize the formation of homocoupling byproducts.

Troubleshooting Guide: Minimizing Boronic Acid Homocoupling

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the underlying chemical principles.

Issue 1: Significant formation of a symmetrical biaryl byproduct (Ar-Ar) is observed, competing with the desired cross-coupled product.

This is the hallmark of boronic acid homocoupling, a common side reaction that diminishes the yield of your target molecule and complicates purification.

Question: What is the primary cause of boronic acid homocoupling and how can I prevent it?

Answer: The primary culprit behind boronic acid homocoupling is often the presence of oxygen and/or the use of a Pd(II) precatalyst.[4][5]

  • Mechanism of Homocoupling: Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled biaryl and regenerate Pd(0).[4][5] Alternatively, some Pd(II) precatalysts can directly engage in this homocoupling pathway during their in situ reduction to Pd(0).

    Expert Insight: The key to minimizing homocoupling is to maintain a high concentration of the active Pd(0) catalyst within the desired catalytic cycle and to limit its exposure to oxygen.

Solutions:

  • Rigorous Exclusion of Oxygen: This is the most critical preventative measure.

    • Degassing Solvents: Thoroughly degas all solvents immediately before use. Common methods include sparging with an inert gas (argon or nitrogen) for 30-60 minutes or performing at least three freeze-pump-thaw cycles for more stringent applications.

    • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas. Use standard Schlenk line techniques or a glovebox for optimal results.

  • Choice of Palladium Precatalyst:

    • Favor Pd(0) Sources: Whenever possible, use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. These catalysts can directly enter the catalytic cycle without an initial reduction step that can promote homocoupling.

    • Modern Precatalysts: Consider using modern, well-defined precatalysts (e.g., Buchwald or PEPPSI type catalysts) which are designed for clean and efficient generation of the active Pd(0) species. Note that some PEPPSI-type precatalysts generate Pd(II) species that require reduction, which could potentially lead to homocoupling.[5]

  • Ligand Selection:

    • Bulky, Electron-Rich Ligands: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4] These ligands promote the desired reductive elimination step of the cross-coupling cycle, outcompeting the pathways that lead to homocoupling. Their steric bulk can also hinder the formation of the di-aryl palladium intermediate required for homocoupling.

Question: Can the choice of base influence the extent of homocoupling?

Answer: Yes, the base plays a crucial role in the transmetalation step and its selection can impact the prevalence of side reactions.[6]

  • Mechanism of Base Action: The base activates the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[6][7]

Solutions:

  • Base Strength and Type:

    • Inorganic Bases: For the coupling of this compound, moderately strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective. They provide sufficient basicity to promote transmetalation without causing significant degradation of the boronic acid or the starting material.

    • Anhydrous Conditions: Ensure the base is anhydrous and finely ground to maximize its reactivity and surface area. Water can promote protodeboronation, another common side reaction.[4]

  • Screening Bases: The optimal base is often substrate-dependent. If homocoupling persists, screening a panel of bases (e.g., K₂CO₃, KF, CsF) can be a valuable optimization step.

Question: How does the amino group on this compound affect the reaction, and how can I mitigate any negative effects?

Answer: The primary amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3]

Solutions:

  • Ligand Choice: The use of bulky ligands, as mentioned previously, can help to mitigate the coordinating effect of the amino group by sterically hindering its approach to the palladium center.

  • Protecting Groups: In cases of severe catalyst inhibition, protection of the amino group (e.g., as a carbamate or amide) can be considered. However, this adds extra steps to the synthetic route. For many Suzuki couplings involving anilines, protection is not necessary if the reaction conditions are well-optimized.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or gives a low yield, even with minimal homocoupling. What should I investigate?

A1: Several factors can contribute to low conversion:

  • Catalyst Inactivity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored properly under an inert atmosphere to prevent degradation.

  • Poor Reagent Quality: Use high-purity this compound and boronic acid. Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation.[4] Consider using more stable boronic esters (e.g., pinacol esters) if protodeboronation is a suspected issue.[7]

  • Sub-optimal Temperature: While higher temperatures can accelerate the reaction, they can also promote side reactions. A systematic temperature screen (e.g., from 80 °C to 110 °C) can help identify the optimal balance.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity.[8] Common solvents for Suzuki couplings include toluene, 1,4-dioxane, and DMF, often with a small amount of water as a co-solvent to aid in dissolving the base.

Q2: I observe the formation of a byproduct corresponding to the dehalogenated starting material (4-aminobenzonitrile). How can I prevent this?

A2: Dehalogenation is another common side reaction that can occur via a palladium-hydride species.

  • Minimize Water: Rigorously exclude water from your reaction, as it can be a source of protons for this side reaction.

  • Choice of Base: Some strong bases can promote the formation of palladium-hydride species. If dehalogenation is significant, consider switching to a milder base like KF or K₂CO₃.

Q3: How can I effectively remove the homocoupled byproduct during purification?

A3: The separation of the homocoupled byproduct from the desired product can be challenging due to their similar polarities.

  • Chromatography: Careful optimization of column chromatography (e.g., using a shallow solvent gradient) is the most common method.

  • Crystallization: If your desired product is crystalline, recrystallization can be an effective purification technique.

  • Stoichiometry Adjustment: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes help to drive the reaction to completion and minimize the amount of unreacted this compound, which may simplify purification. However, this can potentially increase the amount of homocoupled byproduct.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound

This protocol employs a Pd(0) source and a bulky, electron-rich phosphine ligand to suppress homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • K₃PO₄ (2.0 equiv, finely ground and dried)

  • Anhydrous, degassed 1,4-dioxane/water (e.g., 10:1 v/v)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Diagram 1: Simplified Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr_prime Ar'-B(OH)₂ Base Transmetalation Transmetalation ArPdAr_prime->Pd0 Ar-Ar' RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Boronic Acid Homocoupling Pathway

Homocoupling_Pathway Pd0 Pd(0) PdII Pd(II) Pd0->PdII Oxidation O2 O₂ ArPd Ar'-Pd(II) PdII->ArPd Transmetalation BoronicAcid1 Ar'-B(OH)₂ ArPdAr Ar'-Pd(II)-Ar' ArPd->ArPdAr Transmetalation BoronicAcid2 Ar'-B(OH)₂ ArPdAr->Pd0 Reductive Elimination HomocouplingProduct Ar'-Ar' (Homocoupling) ArPdAr->HomocouplingProduct RedElim Reductive Elimination

Caption: The oxidative pathway for boronic acid homocoupling.

Data Summary

Table 1: Troubleshooting Common Issues in the Suzuki Coupling of this compound

Issue ObservedPotential Cause(s)Recommended Solution(s)
High Homocoupling Presence of oxygen; Use of Pd(II) precatalystRigorously degas solvents; Use a Pd(0) source (e.g., Pd₂(dba)₃); Employ bulky, electron-rich ligands (e.g., SPhos).
Low Conversion/Yield Inactive catalyst; Poor reagent quality; Sub-optimal temperature or solventUse fresh catalyst/ligands; Use pure, dry reagents (consider boronic esters); Screen temperature and solvent systems.
Dehalogenation Presence of water; Inappropriate baseUse anhydrous conditions; Switch to a milder base (e.g., KF).
Protodeboronation Presence of waterUse anhydrous solvents and base; Consider using more stable boronic esters.

References

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics. [Link]
  • How can I solve my problem with Suzuki coupling? (2014).
  • Amine might end palladium's reign over classic cross coupling reaction. (2021). Chemistry World. [Link]
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
  • Palladium(II) Catalyzed Suzuki C-C Coupling Reactions with Imino- and Amino-phosphine Ligands. (2018).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. (2024).
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). Frontiers in Chemistry. [Link]
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). Frontiers in Chemistry. [Link]
  • Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. (2019). Organic Letters. [Link]
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
  • Suzuki Coupling Mechanism and Applic
  • The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
  • Failed suzuki coupling, any suggenstions? (2024). Reddit. [Link]
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. [Link]
  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combin
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. [Link]

Sources

Validation & Comparative

A Comparative Guide to Cross-Coupling Reactivity: 4-Amino-3-iodobenzonitrile vs. 4-Amino-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic selection of building blocks is paramount to synthetic efficiency and success. The 4-aminobenzonitrile scaffold, substituted at the 3-position with a halogen, is a crucial intermediate for constructing complex, nitrogen-containing molecules that form the core of many therapeutic agents.[1][2][3][4] This guide provides an in-depth, objective comparison of the reactivity of two common analogues, 4-amino-3-iodobenzonitrile and 4-amino-3-bromobenzonitrile, in palladium-catalyzed cross-coupling reactions. By understanding the fundamental principles and leveraging experimental insights, chemists can make more informed decisions to streamline synthesis and accelerate discovery.

The Decisive Role of the Carbon-Halogen Bond

The observed difference in reactivity between this compound and its bromo counterpart is not arbitrary; it is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The established trend for bond dissociation energies (BDEs) in aryl halides is:

C-I < C-Br < C-Cl < C-F [5][6][7]

A lower BDE signifies a weaker, more readily cleaved bond.[5] The C-I bond, being the weakest in this series, requires less energy to break, which directly translates to higher reactivity in many catalytic processes.

This principle is most evident in the rate-determining step of most palladium-catalyzed cross-coupling reactions: oxidative addition .[8] During this crucial initial step, the palladium(0) catalyst inserts itself into the C-X bond, forming a Pd(II) intermediate. The lower activation energy associated with cleaving the weaker C-I bond allows the oxidative addition to proceed more rapidly and often under significantly milder conditions compared to the C-Br bond.[9][10][11]

The electronic nature of the substituents on the aromatic ring also plays a role. The electron-withdrawing nitrile group (-CN) in both molecules can enhance the rate of oxidative addition, making them generally excellent substrates for cross-coupling.[8][12]

Visualizing the Catalytic Cycle: The Point of Divergence

The following diagram illustrates a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction. The key difference in reactivity between the iodo- and bromo-substrates originates in the initial "Oxidative Addition" phase.

G pd0 Pd(0)L_n (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex + Ar-X (Aryl Halide) pd2 Ar-Pd(II)-X (Aryl-Palladium Complex) oa_complex->pd2 Rate-Determining Step (Faster for C-I, Slower for C-Br) trans Transmetalation Complex pd2->trans + R'-[M] (e.g., Boronic Acid) pd2_r Ar-Pd(II)-R' (Di-organo Complex) trans->pd2_r re Reductive Elimination pd2_r->re re->pd0 product Ar-R' (Coupled Product) re->product caption Fig. 1: Generalized Pd(0)/Pd(II) Catalytic Cycle

Caption: Fig. 1: Generalized Pd(0)/Pd(II) Catalytic Cycle

Comparative Performance in Key Cross-Coupling Reactions

The theoretical advantage of the C-I bond translates into tangible experimental differences across the most common cross-coupling reactions.

Suzuki-Miyaura Coupling

This reaction is a workhorse for forming C(sp²)–C(sp²) bonds, essential for constructing biaryl structures found in many pharmaceuticals.[13][14] The higher reactivity of this compound allows for more efficient coupling under milder conditions.

ParameterThis compound4-Amino-3-bromobenzonitrileField Notes
Typical Temp. 60 - 90 °C80 - 110 °CThe iodo-substrate often proceeds to completion at lower temperatures, preserving sensitive functional groups.
Reaction Time 2 - 12 hours12 - 24 hoursFaster kinetics for the iodo-analogue significantly shortens reaction times.
Catalyst Loading 1 - 3 mol%3 - 5 mol%Less catalyst is often required for the more reactive substrate, reducing costs and simplifying purification.
Typical Yields Very Good to ExcellentGood to Very GoodThe iodo-compound generally provides higher and more consistent yields.[15]
Heck Reaction

The Heck reaction couples aryl halides with alkenes and is another cornerstone of C-C bond formation.[16][17] The reactivity trend remains consistent, with the iodo-substrate offering superior performance.

ParameterThis compound4-Amino-3-bromobenzonitrileField Notes
Typical Temp. 80 - 110 °C100 - 140 °CHigher temperatures are often needed to drive the oxidative addition of the C-Br bond.
Ligand Choice Standard phosphines (e.g., PPh₃)Often requires more specialized or electron-rich phosphine ligands.The inherent reactivity of the iodo-substrate makes it less dependent on highly optimized ligand systems.
Side Reactions Generally cleanerMay see more side products (e.g., alkene isomerization) due to longer reaction times and higher temperatures.
Typical Yields Good to ExcellentModerate to GoodYields for the bromo-analogue can be highly dependent on catalyst and ligand optimization.[12]
Buchwald-Hartwig Amination

Crucial for synthesizing arylamines (C-N bond formation), this reaction is highly sensitive to the aryl halide's reactivity.

ParameterThis compound4-Amino-3-bromobenzonitrileField Notes
Typical Temp. 40 - 80 °C70 - 100 °CThe milder conditions for the iodo-substrate are advantageous when coupling with volatile or sensitive amines.
Base Strength Can often use weaker bases (e.g., K₂CO₃, K₃PO₄)Frequently requires stronger bases (e.g., NaOtBu, LHMDS).The choice of base is critical and must be carefully selected to avoid side reactions.
Ligand Choice Highly dependent on substrate; bulky, electron-rich phosphines are standard.The same ligands are used, but catalyst deactivation can be more pronounced, sometimes requiring higher loadings.
Typical Yields Very Good to ExcellentGood to Very GoodAchieving high yields with the bromo-substrate often requires more rigorous screening of ligands and conditions.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid. The same setup can be adapted for 4-amino-3-bromobenzonitrile, typically by increasing the temperature and reaction time.

Materials and Equipment:

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Magnetic stirrer and heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • This compound[18]

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., anhydrous K₂CO₃ or Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

Caption: Fig. 2: Standard Suzuki Coupling Workflow

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (2-5 mol%).[19]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to remove all oxygen.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system via syringe.

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[20]

Practical Implications and Strategic Choices

The decision to use this compound or 4-amino-3-bromobenzonitrile is a strategic one, balancing reactivity, cost, and the specific demands of the synthetic route.

  • Choose this compound when:

    • Mild conditions are essential: To avoid decomposition of sensitive functional groups elsewhere in the molecule.

    • Maximizing yield is the primary goal: Especially in late-stage synthesis where material is precious.

    • The coupling is sterically hindered or electronically challenging: The higher intrinsic reactivity can overcome these barriers more effectively.

    • Speed is critical: Shorter reaction times can significantly increase laboratory throughput.

  • Choose 4-Amino-3-bromobenzonitrile when:

    • Cost is a major consideration: Aryl bromides are generally more economical than their iodide counterparts.[8]

    • The coupling partners are robust: If the molecule can tolerate higher temperatures and longer reaction times without degradation.

    • Developing a process for large-scale synthesis: Where the cost savings of the starting material can be substantial. It offers an excellent balance of reactivity, stability, and cost-effectiveness.[8]

Conclusion

The reactivity of aryl halides in palladium-catalyzed cross-coupling is fundamentally dictated by the C-X bond dissociation energy. Consequently, This compound is the more reactive substrate , consistently enabling reactions under milder conditions, in shorter times, and often with higher yields compared to 4-amino-3-bromobenzonitrile . While the bromo-analogue represents a more cost-effective and highly viable option, the iodo-analogue provides a decisive advantage in challenging syntheses where efficiency and mildness are paramount. The judicious choice between these two valuable building blocks allows the modern chemist to tailor their synthetic strategy, optimizing for either economic viability or maximum reactivity.

References

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing).
  • A Comparative Guide to the Relative Bond Dissociation Energies of Aryl Halides and Their Impact on Reactivity. Benchchem.
  • Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate.
  • Application Notes and Protocols for 4-Amino-3-iodopyridine in Cross-Coupling Reactions. Benchchem.
  • Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. ResearchGate.
  • Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). ResearchGate.
  • KitAlysis ™ High-Throughput Buchwald-Hartwig Amination Reaction Screening Kit-Pack of 4. Sigma-Aldrich.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
  • Heck reaction. Wikipedia.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. NIH.
  • Heck Reaction. Organic Chemistry Portal.
  • This compound 98 33348-34-4. Sigma-Aldrich.
  • detailed experimental protocol for Suzuki-Miyaura coupling of 4-bromobenzonitrile. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 4-Iodo-3-nitroaniline. Benchchem.
  • A Comparative Guide to the Reactivity of 4-Bromobenzonitrile in Aryl Halide Coupling Reactions. Benchchem.
  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora.
  • 4-Bromobenzonitrile: A Validated Test Compound for Cross-Coupling Reactions. Benchchem.
  • 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction. ResearchGate.
  • A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. ResearchGate.
  • Chemists Make Strides to Simplify Drug Design, Synthesis. Drug Discovery and Development.
  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI.
  • Application of multicomponent reactions to antimalarial drug discovery. Part 3: discovery of aminoxazole 4-aminoquinolines with potent antiplasmodial activity in vitro. PubMed.

Sources

Comparative analysis of 4-halo-3-aminobenzonitriles in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of 4-Halo-3-aminobenzonitriles in Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Halo-3-aminobenzonitriles

The 4-halo-3-aminobenzonitrile scaffold is a cornerstone in modern organic synthesis, serving as a versatile and highly valuable building block for the construction of complex molecular architectures. This trifunctional framework, featuring amino, cyano, and halogen substituents, provides a rich platform for a diverse array of chemical transformations. Its prevalence in the synthesis of pharmaceuticals, agrochemicals, and advanced materials underscores its significance.[1] The choice of the halogen atom (F, Cl, Br, I) is not a trivial decision; it fundamentally dictates the reactivity of the aromatic ring, steering the molecule towards distinct and often orthogonal reaction pathways.

This guide provides an in-depth comparative analysis of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-3-aminobenzonitriles. By examining their performance in key synthetic transformations, supported by experimental data and mechanistic insights, this document aims to equip researchers with the knowledge to make strategic, evidence-based decisions in substrate selection, ultimately accelerating research and development programs.

Physicochemical Properties: A Foundation for Reactivity

The intrinsic properties of each 4-halo-3-aminobenzonitrile derivative influence their handling, stability, and behavior in solution. A summary of their key physical characteristics is presented below.

Property4-Fluoro-3-aminobenzonitrile4-Chloro-3-aminobenzonitrile4-Bromo-3-aminobenzonitrile4-Iodo-3-aminobenzonitrile
CAS Number 859855-53-1[2]21803-75-8[3]50397-74-5[4][5]33348-34-4[6]
Molecular Formula C₇H₅FN₂[2]C₇H₅ClN₂[3]C₇H₅BrN₂[5]C₇H₅IN₂
Molecular Weight 136.13 g/mol [2]152.58 g/mol 197.03 g/mol [4]244.03 g/mol [6]
Appearance White to off-white crystalline powder[7]White to pale yellow crystalline powderGold crystalline powder[4]Off-white to light brown powder
Melting Point (°C) 112 - 116[7]~103 (Varies with purity)106 - 110[4]112 - 115

Synthetic Accessibility

The 4-halo-3-aminobenzonitriles are generally accessible through multi-step synthetic sequences, often starting from more readily available substituted benzonitriles. A common strategy involves the nitration of a 4-halobenzonitrile, followed by the reduction of the nitro group to the corresponding amine. The choice of reagents and conditions is critical to ensure regioselectivity and high yield.

Caption: General synthetic pathway to 4-halo-3-aminobenzonitriles.

Comparative Reactivity: A Tale of Two Pathways

The choice of halogen on the 4-halo-3-aminobenzonitrile ring creates a critical divergence in synthetic strategy. The reactivity profile is dominated by two major classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SₙAr). The performance of the halo-derivatives in these reactions is often inversely related, a crucial concept for synthetic planning.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations, are cornerstones of modern C-C and C-N bond formation.[8][9][10] The rate-determining step in the catalytic cycle is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The efficiency of this step is inversely proportional to the C-X bond dissociation energy.

Reactivity Trend: I > Br > Cl >> F

  • Iodo- and Bromo- Derivatives: These are the most reactive substrates in cross-coupling reactions due to their weaker C-I and C-Br bonds.[11] They readily undergo oxidative addition under mild conditions with a wide range of palladium catalysts and ligands. The 4-iodo-3-aminobenzonitrile is particularly useful for reactions where high reactivity is paramount.[6]

  • Chloro- Derivative: The 4-chloro-3-aminobenzonitrile is a more challenging substrate due to the stronger C-Cl bond. Its successful coupling often requires more specialized, electron-rich, and sterically demanding phosphine ligands (e.g., XPhos, RuPhos) and potentially higher temperatures to facilitate the oxidative addition step.[12][13] However, its lower cost and wider availability can make it an attractive option for large-scale synthesis.

  • Fluoro- Derivative: The 4-fluoro-3-aminobenzonitrile is generally inert to standard palladium-catalyzed cross-coupling conditions due to the exceptionally strong C-F bond. This inertness can be a strategic advantage, allowing for selective coupling at other positions if a second, more reactive halogen is present on the molecule.

Caption: Competing reactivity trends for 4-halo-3-aminobenzonitriles.

Nucleophilic Aromatic Substitution (SₙAr)

In stark contrast to cross-coupling, SₙAr reactions are favored by halogens that are more electronegative. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. The rate-determining step is the initial nucleophilic attack on the carbon bearing the halogen.

Reactivity Trend: F > Cl > Br > I

  • Fluoro- Derivative: The 4-fluoro-3-aminobenzonitrile is the most reactive substrate for SₙAr.[14][15] The high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. Furthermore, the fluorine atom stabilizes the intermediate Meisenheimer complex through its powerful inductive electron-withdrawing effect, lowering the activation energy of the first step.[15] This heightened reactivity allows SₙAr reactions to proceed under milder conditions, often leading to cleaner reactions and higher yields.[14]

  • Chloro- Derivative: The 4-chloro-3-aminobenzonitrile is also a viable substrate for SₙAr but is less reactive than its fluoro counterpart.[15][16] It typically requires more forcing conditions (higher temperatures, stronger bases) to achieve comparable results.

  • Bromo- and Iodo- Derivatives: These derivatives are significantly less reactive in SₙAr reactions. Their lower electronegativity makes the ipso-carbon less electrophilic, and they are poorer stabilizers of the Meisenheimer complex.

Application in Drug Discovery and Development: A Case Study

The choice of halogen is often dictated by the specific synthetic route chosen for a target molecule. A prime example is the synthesis of Erlotinib , a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase used in cancer therapy.[17][18]

Many synthetic routes to Erlotinib and its derivatives rely on the construction of a quinazoline core. While various approaches exist, some patented methods have utilized precursors derived from 4-amino-3-bromobenzonitrile or 4-amino-3-chlorobenzonitrile .[19][20][21] In these cases, the halogen is not directly involved in the key bond-forming reactions to build the core but serves as a crucial substituent on a precursor that is later elaborated. For instance, in a convergent synthesis, a substituted quinazoline might be coupled with a substituted aniline. The choice between chloro and bromo derivatives can depend on the specific coupling reaction employed later in the synthesis, balancing reactivity with the cost and availability of the starting material.

Conversely, in syntheses where an SₙAr reaction is pivotal, a fluoro-substituted precursor is often the superior choice. This is frequently observed in the synthesis of kinase inhibitors where a piperazine or other amine-containing heterocycle is introduced onto an electron-deficient aromatic ring.[14][22]

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Coupling of 4-iodo-3-aminobenzonitrile

This protocol is a generalized representation and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodo-3-aminobenzonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture with stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Representative Protocol: Nucleophilic Aromatic Substitution of 4-fluoro-3-aminobenzonitrile

This protocol is adapted from literature for the reaction with a piperazine derivative and should be optimized for other nucleophiles.[14]

  • Reaction Setup: To a round-bottom flask, add 4-fluoro-3-aminobenzonitrile (1.0 eq), the amine nucleophile (e.g., tert-butyl piperazine-1-carboxylate, 1.1 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a suitable anhydrous solvent, such as acetonitrile or dimethylformamide (DMF).

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to 80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion (typically 2-6 hours), cool the reaction mixture to room temperature. If using DMF, the mixture can be poured into ice water to precipitate the product. Otherwise, dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), concentrate under reduced pressure, and purify the residue by column chromatography or recrystallization.

Conclusion and Strategic Recommendations

The selection of the appropriate 4-halo-3-aminobenzonitrile is a strategic decision that profoundly impacts the efficiency and feasibility of a synthetic route. The divergent reactivity of these building blocks offers a powerful tool for the synthetic chemist.

Caption: Decision workflow for selecting the optimal 4-halo-3-aminobenzonitrile.

  • For Palladium-Catalyzed Cross-Coupling: Prioritize the iodo- and bromo- derivatives for maximal reactivity and mild reaction conditions. The chloro- derivative is a viable, cost-effective alternative when optimized with advanced catalyst systems. The fluoro- derivative is not suitable for this transformation.

  • For Nucleophilic Aromatic Substitution: The fluoro- derivative is the substrate of choice, offering superior reactivity and enabling milder conditions. The chloro- derivative is a functional alternative, though it may require more forcing conditions. The bromo- and iodo- derivatives are generally poor substrates for SₙAr.

By understanding these fundamental reactivity principles, chemists can strategically leverage the unique properties of each 4-halo-3-aminobenzonitrile to design more efficient, robust, and successful synthetic routes for the discovery and production of vital chemical compounds.

References

  • PubChem Compound Summary for CID 15251694, 3-Amino-4-fluorobenzonitrile.
  • Al-Otaibi, J. S., et al. (2015). Modified Synthesis of Erlotinib Hydrochloride. Avicenna journal of medical biotechnology, 7(2), 73–77. (URL: [Link])
  • Multistep continuous flow synthesis of Erlotinib. Chinese Chemical Letters, 35(4), 108721. (URL: [Link])
  • 4-Chlorobenzonitrile. Anshul Specialty Molecules. (URL: [Link])
  • PubChem Compound Summary for CID 519896, 4-Amino-3-chlorobenzonitrile.
  • Exploring 4-Chloro-3-Nitrobenzonitrile: Properties and Applic
  • Exploring 4-Bromo-3-Fluorobenzonitrile: Properties and Applic
  • Zhang, H., et al. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers in Chemistry, 10, 868383. (URL: [Link])
  • PREPARATION OF ERLOTINIB HYDROCHLORIDE. (URL: [Link])
  • PubChem Compound Summary for CID 14517, 4-Fluorobenzonitrile.
  • Erlotinib, and preparation method of new intermediate of erlotinib.
  • Exploring the Chemistry: 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile as a Pharmaceutical Building Block. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
  • Buchwald–Hartwig amin
  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. IUCr Journals. (URL: [Link])
  • Mastering Organic Synthesis: The Versatility of 4-Chloro-3-fluorobenzonitrile. (URL: [Link])
  • PubChem Compound Summary for CID 1515279, 4-Amino-3-bromobenzonitrile.
  • 4-Bromo-3-nitrobenzonitrile. Chemsrc. (URL: [Link])
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])
  • The Chemistry of 4-Chloro-3-nitrobenzonitrile: Properties, Synthesis, and Industrial Impact. (URL: [Link])
  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Expert Opinion on Drug Discovery, 1-16. (URL: [Link])
  • PubChem Compound Summary for CID 76467, 4-Iodobenzonitrile.
  • Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 9(19), 6559-6565. (URL: [Link])
  • PubChem Compound Summary for CID 17838683, 4-Iodo-3-nitrobenzonitrile.
  • Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. (URL: [Link])
  • process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • 4-Aminobenzonitrile CAS 873-74-5. Home Sunshine Pharma. (URL: [Link])
  • Leadbeater, N. E., & McGowan, C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(15), 3744-3754. (URL: [Link])
  • PubChem Compound Summary for CID 13396, 4-Aminobenzonitrile.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (URL: [Link])
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16338-16454. (URL: [Link])

Sources

Biological Activity of 4-Amino-3-iodobenzonitrile Derivatives: A Field in Need of Exploration

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can provide a foundation for new therapeutic agents is perpetual. 4-Amino-3-iodobenzonitrile presents itself as an intriguing, yet underexplored, starting material in this endeavor. Despite its potential as a versatile building block in medicinal chemistry, a comprehensive analysis of the biological activities of its derivatives is notably absent in the current scientific literature.

This guide aims to provide a comparative overview of the biological activity screening of compounds derived from this compound. However, extensive research has revealed a significant gap in the available data. While the synthesis of various heterocyclic compounds from related benzonitrile precursors is well-documented, specific studies detailing the synthesis of derivatives from this compound and their subsequent biological evaluation are scarce.

Therefore, this document will serve a dual purpose: first, to highlight the synthetic potential of this compound by drawing parallels with analogous structures, and second, to issue a call to the research community to explore this promising area of medicinal chemistry.

The Synthetic Potential: A Landscape of Possibilities

This compound possesses three key functional groups that can be readily manipulated for the synthesis of a diverse range of compounds: the amino group, the iodo group, and the nitrile group. These functionalities open the door to a multitude of chemical transformations, making it a valuable scaffold for generating libraries of novel molecules for biological screening.

Diagram of Synthetic Potential:

Caption: Potential synthetic pathways from this compound.

The primary amino group and the ortho-iodine atom are particularly well-suited for cyclization reactions to form fused heterocyclic systems. For instance, reactions with reagents like formamide or carbon disulfide could potentially lead to the formation of substituted quinazolines or benzimidazoles, respectively. These heterocyclic cores are prevalent in a vast number of biologically active compounds, including approved drugs.

Furthermore, the iodine atom is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, leading to the generation of diverse chemical libraries. The amino group can also be readily functionalized through acylation, alkylation, or arylation reactions. Finally, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for structural diversification.

The Uncharted Territory: Biological Activity Screening

Despite the clear synthetic utility of this compound, a thorough search of scientific databases and patent literature reveals a dearth of studies focused on the biological screening of its derivatives. While there are numerous reports on the biological activities of quinazolines, benzimidazoles, and other heterocyclic systems, these studies typically start from different precursors.

This lack of data presents a significant opportunity for researchers in drug discovery. The unique substitution pattern of this compound, with its electron-withdrawing cyano group and the strategically placed amino and iodo functionalities, could lead to derivatives with novel pharmacological profiles.

Hypothetical Screening Cascades:

Based on the types of compounds that could be synthesized from this compound, several biological screening cascades can be envisioned:

1. Anticancer Activity Screening:

Given that many quinazoline and benzimidazole derivatives exhibit potent anticancer activity, often through the inhibition of protein kinases, a primary screening focus would be in this area.

Workflow for Anticancer Screening:

Anticancer_Screening cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization A Library of this compound Derivatives B Cell Viability Assays (e.g., MTT, MTS) on a panel of cancer cell lines A->B C Active Compounds B->C D Kinase Inhibition Assays (e.g., EGFR, VEGFR, etc.) C->D E Apoptosis Assays (e.g., Annexin V staining) C->E F Structure-Activity Relationship (SAR) Studies D->F E->F

Caption: A potential workflow for anticancer screening of derivatives.

2. Antimicrobial Activity Screening:

The structural motifs accessible from this compound are also present in known antimicrobial agents. Therefore, screening for antibacterial and antifungal activity would be a logical secondary focus.

Table 1: Hypothetical Comparison of Antimicrobial Activity

Compound Class (Derived from this compound)Potential Mechanism of ActionTarget OrganismsComparison to Standard (e.g., Ciprofloxacin)
Substituted QuinazolinesInhibition of DNA gyraseGram-positive and Gram-negative bacteriaPotentially higher potency due to novel substitutions
Thiazole-containing derivativesDisruption of cell wall synthesisFungi and bacteriaBroader spectrum of activity
Biaryl compoundsMembrane disruptionDrug-resistant bacterial strainsPotential to overcome existing resistance mechanisms

Note: This table is purely hypothetical and intended to illustrate the type of comparative data that could be generated through future research.

A Call to Action and Future Perspectives

The absence of biological activity data for derivatives of this compound is a clear gap in the field of medicinal chemistry. This readily available and versatile starting material holds the potential for the discovery of novel bioactive compounds with therapeutic applications in oncology, infectious diseases, and beyond.

We strongly encourage research groups to undertake the synthesis and systematic biological evaluation of compound libraries derived from this compound. Such studies would not only expand our understanding of the structure-activity relationships of these novel compounds but could also lead to the identification of promising new drug candidates.

The publication of such data, including detailed experimental protocols and comparative analyses against existing standards, would be of immense value to the scientific community and could catalyze further research and development in this underexplored area.

References

As this guide highlights a gap in the existing literature, a traditional reference list of studies on the biological activity of this compound derivatives cannot be compiled. The references would be to general synthetic methodologies and biological activities of related, but not identical, compound classes. The purpose of this guide is to stimulate the creation of such references for the future.

A Comparative Guide to the Synthesis of 4-Amino-3-iodobenzonitrile: Cost, Efficiency, and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-3-iodobenzonitrile is a valuable substituted aromatic compound that serves as a key building block in the synthesis of various pharmaceutical and agrochemical agents. Its bifunctional nature, featuring an amino group, a nitrile group, and a strategically placed iodine atom, makes it an ideal precursor for introducing complex moieties through reactions like cross-coupling and further functionalization. The iodine atom, in particular, provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern medicinal chemistry.

This technical guide provides an in-depth, objective comparison of the two most plausible synthetic routes for preparing this compound. We will delve into the cost, efficiency, and practical considerations of each pathway, supported by detailed experimental protocols and comparative data. This analysis is designed to empower researchers, chemists, and process development professionals to select the most suitable method for their specific laboratory or manufacturing needs.

Route 1: Direct Electrophilic Iodination of 4-Aminobenzonitrile

This approach is arguably the most straightforward, involving the direct iodination of the readily available starting material, 4-aminobenzonitrile.

Principle and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution (SEAr) reaction. The amino group (-NH₂) on the benzene ring is a strongly activating, ortho-, para- directing group. Since the para position is occupied by the cyano group (-CN), the incoming electrophile (an iodonium ion, I⁺) is directed to the positions ortho to the amino group. This results in the desired 3-iodo substitution.

Common reagents for generating the electrophilic iodine species include N-Iodosuccinimide (NIS) or a combination of molecular iodine (I₂) with an oxidizing agent. The use of NIS, often with a catalytic amount of acid, is favored for its mild conditions and improved regioselectivity.[1][2]

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 4-Aminobenzonitrile

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminobenzonitrile (1.0 equivalent) in acetonitrile.

  • Reagent Addition: Add N-Iodosuccinimide (1.1 equivalents) to the solution in portions at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate.

  • Quenching: Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by saturated aqueous sodium bicarbonate solution, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain pure this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Dissolve 4-Aminobenzonitrile in Acetonitrile setup2 Add N-Iodosuccinimide (NIS) setup1->setup2 1.0 eq. reaction1 Stir at Room Temperature (4-16h) setup2->reaction1 reaction2 Monitor by TLC reaction1->reaction2 workup1 Concentrate & Redissolve in Ethyl Acetate reaction2->workup1 workup2 Wash with Na₂S₂O₃, NaHCO₃, and Brine workup1->workup2 workup3 Dry, Filter, Concentrate workup2->workup3 workup4 Purify by Chromatography or Recrystallization workup3->workup4 end end workup4->end Pure Product

Caption: Workflow for Electrophilic Iodination.

Route 2: Sandmeyer Reaction from 3,4-Diaminobenzonitrile

This classic organometallic reaction offers a pathway with potentially higher regioselectivity, starting from a different precursor.

Principle and Mechanism

The Sandmeyer reaction converts a primary aromatic amine into an aryl halide via a diazonium salt intermediate.[3] In this route, the starting material is 3,4-diaminobenzonitrile. The key challenge and point of control is the selective diazotization of one of the two amino groups. The amino group at the 3-position (meta to the cyano group) is generally more nucleophilic than the one at the 4-position (para to the cyano group), which can allow for selective reaction under carefully controlled conditions.[4]

The resulting diazonium salt is then treated with a solution of potassium iodide. Uniquely for iodination, this step often does not require a copper(I) catalyst, which is typically necessary for chlorination or bromination.[5] The diazonium group ([N₂]⁺) is an excellent leaving group, and its displacement by iodide (I⁻) proceeds readily with the evolution of nitrogen gas.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 3,4-Diaminobenzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a flask, suspend 3,4-diaminobenzonitrile (1.0 equivalent) in an aqueous solution of hydrochloric acid.

    • Cool the suspension to 0-5 °C using an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the internal temperature remains below 5 °C.

    • Stir the mixture at 0-5 °C for an additional 30 minutes.

  • Iodide Substitution:

    • In a separate beaker, dissolve potassium iodide (1.5 equivalents) in water.

    • Slowly add the cold diazonium salt solution from the first step to the potassium iodide solution with vigorous stirring.

    • Observe the evolution of nitrogen gas.

    • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.

  • Work-up and Isolation:

    • Quench the reaction by adding saturated sodium thiosulfate solution to remove any excess iodine.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification:

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography or recrystallization.

G cluster_diazotization Diazotization cluster_substitution Iodide Substitution cluster_workup Work-up & Purification diazo1 Suspend 3,4-Diaminobenzonitrile in aq. HCl diazo2 Cool to 0-5 °C diazo1->diazo2 diazo3 Add aq. NaNO₂ dropwise diazo2->diazo3 subst2 Add diazonium salt solution to KI solution diazo3->subst2 subst1 Prepare aq. KI solution subst1->subst2 subst3 Warm to RT, Stir 1-2h subst2->subst3 workup1 Quench with Na₂S₂O₃ subst3->workup1 workup2 Neutralize with NaHCO₃ workup1->workup2 workup3 Extract with organic solvent workup2->workup3 workup4 Dry, Filter, Concentrate workup3->workup4 workup5 Purify workup4->workup5 end end workup5->end Pure Product

Caption: Workflow for the Sandmeyer Reaction.

Cost and Efficiency Comparison

The choice between these two synthetic routes often comes down to a trade-off between the cost of starting materials, the number of steps, overall yield, and safety considerations.

Data Presentation
ParameterRoute 1: Electrophilic IodinationRoute 2: Sandmeyer ReactionJustification & Causality
Starting Material 4-Aminobenzonitrile3,4-Diaminobenzonitrile4-Aminobenzonitrile is a more common and less expensive precursor.
Approx. Cost of SM ~$15-30 / 100g[2][5][6][7][8]~$250-450 / 25g[1][9][10][11]The diamino- precursor is a specialty chemical, leading to a significantly higher cost.
Key Reagents N-Iodosuccinimide (NIS)Sodium Nitrite, Potassium IodideReagents for the Sandmeyer route are inexpensive bulk chemicals.[3][12][13][14][15][16][17][18] NIS is more costly.
Number of Steps 11 (in situ)Both are effectively one-pot syntheses from their respective starting materials.
Estimated Yield 60-85%70-90%Sandmeyer reactions are often high-yielding. Electrophilic iodination can suffer from side products, potentially lowering the isolated yield.[10][12]
Regioselectivity Good to ModerateExcellentThe Sandmeyer reaction is highly specific to the diazotized amino group. Iodination of 4-aminobenzonitrile may produce small amounts of di-iodinated byproduct.[19]
Key Safety Hazards Handling of NIS (irritant)Diazonium salt intermediate (potentially explosive when dry) , NaNO₂ (oxidizer, toxic)The in situ generation and handling of diazonium salts, even at low temperatures, is a significant operational hazard that requires strict protocols.
Waste Products Succinimide, residual iodineInorganic salts (NaCl, KCl), residual iodineBoth generate waste that requires proper disposal. The Sandmeyer route produces a higher volume of inorganic salt waste.
Authoritative Grounding & Field-Proven Insights

Route 1: Electrophilic Iodination is attractive due to its operational simplicity and the significantly lower cost of its starting material, 4-aminobenzonitrile. For laboratory-scale synthesis where cost is a primary driver and purification via chromatography is routine, this is often the preferred route. The main challenge lies in controlling the reaction to prevent the formation of di-iodinated byproducts, which can complicate purification and lower the isolated yield of the desired product. The choice of iodinating agent is critical; while molecular iodine with an oxidant works, NIS often provides a cleaner reaction profile.[1]

Route 2: The Sandmeyer Reaction is a classic and robust method. Its primary advantage is the exceptional regioselectivity. By starting with 3,4-diaminobenzonitrile, the iodine is precisely placed at the 3-position after selective diazotization. This can lead to a cleaner crude product and simplify purification. However, this precision comes at a steep cost: the starting material, 3,4-diaminobenzonitrile, is an order of magnitude more expensive than 4-aminobenzonitrile. Furthermore, the primary operational concern is the safety of the diazonium salt intermediate. These compounds are notoriously unstable and can be explosive if isolated or allowed to warm. Therefore, this route requires strict temperature control and careful handling, making it potentially less suitable for less experienced chemists or for very large-scale production without specialized equipment.

Decision Framework

The selection of the optimal synthesis route is dependent on the specific priorities of the project.

G start Start: Need to Synthesize This compound q1 What is the primary driver? start->q1 cost Lowest Cost & Simplicity q1->cost Cost purity Highest Purity & Selectivity q1->purity Purity route1 Route 1: Electrophilic Iodination cost->route1 route2 Route 2: Sandmeyer Reaction purity->route2 consider1 Considerations: - Budget for purification - Potential for di-iodinated byproducts route1->consider1 consider2 Considerations: - High cost of starting material - Strict temperature control required - Diazonium salt handling safety route2->consider2

Caption: Decision framework for synthesis route selection.

Conclusion

Both electrophilic iodination and the Sandmeyer reaction present viable pathways for the synthesis of this compound.

  • For cost-sensitive applications, exploratory research, and smaller-scale syntheses where advanced purification techniques are readily available, the Direct Electrophilic Iodination (Route 1) is the more logical choice. Its reliance on an inexpensive and common starting material makes it highly attractive.

  • For applications where high purity is paramount, and cost is a secondary concern, or for larger-scale syntheses where avoiding chromatographic purification is desirable, the Sandmeyer Reaction (Route 2) may be preferred, provided the necessary safety protocols for handling diazonium salts are rigorously implemented. The higher regioselectivity can lead to a cleaner product profile, potentially simplifying downstream processing.

Ultimately, the optimal choice requires a careful evaluation of the specific project's budget, scale, available equipment, and the safety expertise of the personnel involved.

References

  • Sheng, M., et al. (2015). Reactive Chemical Hazards of Diazonium Salts.
  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]
  • Fisher Scientific. (n.d.). Potassium Iodide Prices. [Link]
  • GoodRx. (2026). Potassium Iodide Prices, Coupons & Savings Tips. [Link]
  • Lab Alley. (2026). Potassium Iodide Powder (Crystals) USP/FCC/Food Grade, Kosher. [Link]
  • L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
  • IndiaMART. (n.d.). 4-Aminobenzonitrile, For Industrial. [Link]
  • Cole-Parmer. (2025). Reagents Sodium Nitrite, Purified; 500 g. [Link]
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]
  • YouTube. (2024).
  • Beilstein Journals. (2017). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)
  • Carl ROTH. (n.d.). 4-Aminobenzonitrile, 10 g, CAS No. 873-74-5. [Link]
  • Ingredi. (n.d.). Sodium Nitrite FCC - Bulk 50lb Bags. [Link]

Sources

A Senior Application Scientist's Guide to Strategic Scaffolds: Evaluating Alternatives to 4-Amino-3-iodobenzonitrile for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, particularly in the design of kinase inhibitors, 4-Amino-3-iodobenzonitrile has emerged as a privileged and widely utilized building block. Its trifunctional nature provides a robust platform for constructing complex molecular architectures, most notably for covalent inhibitors targeting kinases like Bruton's Tyrosine Kinase (BTK). However, an evolving intellectual property (IP) landscape, coupled with the persistent challenges of optimizing drug-like properties and achieving exquisite selectivity, necessitates a forward-looking approach to scaffold design. This guide provides an in-depth comparative analysis of strategic alternatives to this compound. We will dissect the chemical rationale behind this archetypal building block, explore the key drivers for seeking alternatives, and present a comparative evaluation of three primary strategies: Halogen Substitution , Nitrile Bioisosterism , and Scaffold Hopping . This analysis is supported by experimental data, detailed synthetic protocols, and a practical case study in the context of BTK inhibitor synthesis, offering researchers, scientists, and drug developers a comprehensive framework for strategic building block selection.

The Archetype: Deconstructing the Utility of this compound

This compound owes its prevalence to a unique convergence of functionality within a simple benzene ring. Each substituent serves a distinct and critical role in molecular assembly and target engagement.[1][2]

  • The Amino Group (C4): This is a primary interaction point, often acting as a crucial hydrogen bond donor to engage with the hinge region of a kinase active site. It also serves as a convenient synthetic handle for amide bond formation or other derivatizations.

  • The Iodo Group (C3): As the most reactive of the stable halogens, the iodine atom is an exceptional handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[3][4] This enables the efficient and modular installation of diverse aryl or heteroaryl fragments, allowing chemists to rapidly build libraries and explore the chemical space around the core scaffold.

  • The Nitrile Group (C1): The cyano group is a versatile pharmacophoric element. It is a weak hydrogen bond acceptor and can serve as a bioisostere for halogens or carbonyl groups.[5] In the context of covalent inhibitors, while not a warhead itself, it is a key component of scaffolds that are elaborated with reactive moieties like acrylamides.

Figure 1: Functional analysis of the this compound scaffold.

The Imperative for Innovation: Why Seek Alternatives?

While effective, over-reliance on a single chemical scaffold presents significant hurdles in drug development. The primary drivers for exploring alternatives include:

  • Intellectual Property (IP) Saturation: The extensive use of the aminobenzonitrile core in patented kinase inhibitors makes it challenging to establish novel IP space.

  • Optimizing ADME Properties: The physicochemical properties of the core scaffold, such as lipophilicity and metabolic stability, may not be optimal for all targets. Alternatives can offer improved solubility, reduced plasma protein binding, or block metabolically labile sites.[6]

  • Enhancing Selectivity: Kinase active sites are highly conserved. Minor changes to the core scaffold can alter the presentation of pharmacophoric features, leading to improved selectivity against off-target kinases and reducing potential toxicities.[7]

  • Modulating Reactivity: For covalent inhibitors, moving away from common warheads like acrylamides (often appended to this scaffold) to alternatives like butynamides can change the reactivity profile and may lead to a better safety profile.[8]

Decision_Workflow start Project Start: Define Target & Goals archetype Analyze Archetype: This compound start->archetype limitations Identify Limitations archetype->limitations synthesis Synthesize & Test Analogs archetype->synthesis Benchmark Synthesis strategy Select Alternative Strategy limitations->strategy e.g., IP Conflict, Poor Solubility, Low Selectivity strategy->synthesis compare Compare Data: Potency, Selectivity, ADME synthesis->compare decision Select Lead Scaffold compare->decision

Figure 2: Decision workflow for selecting an alternative building block.

Comparative Analysis of Alternative Strategies

Strategy 1: Halogen Substitution (I vs. Br vs. Cl)

The most direct modification is to change the halogen at the C3 position. This choice has significant practical implications for synthesis.

ParameterIodine (I)Bromine (Br)Chlorine (Cl)Rationale & Causality
Reactivity (Suzuki) HighestModerateLowestThe C-X bond strength increases from I to Cl (C-I < C-Br < C-Cl). The weaker C-I bond undergoes oxidative addition to the Pd(0) catalyst more readily, requiring milder reaction conditions.[3]
Cost & Availability HighModerateLowThe relative abundance and ease of industrial production generally make chlorinated starting materials the most cost-effective.
Lipophilicity (LogP) Highest ContributionModerate ContributionLower ContributionHalogen lipophilicity generally follows the trend I > Br > Cl > F. The choice can be used to fine-tune the overall LogP of the final molecule.[9][10]
Stability LowerGoodHighAryl iodides can be sensitive to light and decomposition over long-term storage compared to their bromo and chloro counterparts.

Expert Insight: While aryl iodides offer the highest reactivity, aryl bromides often represent the optimal balance for discovery chemistry.[4] They are sufficiently reactive under a wide range of standard cross-coupling conditions, more cost-effective than iodides, and generally more stable. Aryl chlorides are typically reserved for process chemistry optimization where cost is paramount and harsher reaction conditions (using specialized catalysts and ligands) can be justified.

Strategy 2: Bioisosteric Replacement of the Nitrile Group

Bioisosterism involves replacing a functional group with another that retains similar biological activity but can improve physicochemical or pharmacokinetic properties.[11][12] Replacing the nitrile can fundamentally alter a compound's profile.

Replacement StrategyExampleRationale & Effect
Covalent Warhead Acrylamide, ButynamideDirectly transforms the molecule into a covalent inhibitor by introducing a Michael acceptor. This is the strategy used in many BTK inhibitors.[8][13]
Acidic Heterocycles Tetrazole, OxadiazoleReplaces the neutral nitrile with an acidic group, which can form different, often stronger, interactions with the target protein (e.g., salt bridges). This drastically increases polarity and can improve solubility.[14]
Non-classical Isosteres Acetylene, Vinyl groupsThese groups can mimic the linear geometry and size of the nitrile while removing the polar nitrogen atom, thereby reducing polarity and potentially improving cell permeability.
Small Heterocycles Oxazole, TriazoleCan mimic the hydrogen bonding properties of the nitrile while offering new vectors for substitution, improved metabolic stability, and altered solubility profiles.[15]

Expert Insight: The choice of a nitrile bioisostere is highly context-dependent. If the goal is covalent inhibition, direct incorporation of a warhead is logical. If the nitrile is simply occupying a hydrophobic pocket, a non-polar isostere like an acetylene might be optimal. If a key hydrogen bond is being missed, a well-chosen heterocycle could provide the missing interaction.[5]

Strategy 3: Scaffold Hopping (e.g., Aminobenzonitrile vs. Aminoindazole)

Scaffold hopping is a powerful strategy to generate novel chemical matter with distinct IP and potentially superior properties, while preserving the essential pharmacophoric features of the original molecule.[16][17] A prime example is the replacement of the aminobenzonitrile core with a bioisosteric aminoindazole scaffold.[18][19]

Feature4-Amino-3-halobenzonitrile6-Amino-5-halo-1H-indazoleComparison & Rationale
Core Structure PhenylIndazole (Bicyclic)The indazole is more complex and rigid, which can reduce the entropic penalty upon binding.
H-Bonding Single NH₂ donorNH₂ donor + ring NH donorThe additional NH group on the pyrazole ring provides a new hydrogen bond donor, potentially increasing affinity and altering the binding mode.[19]
Vector Geometry Vectors for substitution at C3 and C4 are preserved.The relative positions of the amino and halo groups are maintained, allowing for similar synthetic strategies and presentation of R-groups into the same pockets.
Physicochemicals Generally more lipophilic.The added nitrogen atoms typically increase polarity and can improve aqueous solubility.
Metabolic Stability The benzene ring can be susceptible to oxidative metabolism (e.g., hydroxylation).The indazole nucleus may offer a different metabolic profile, potentially blocking sites of metabolism on the phenyl ring.

Expert Insight: The aminoindazole scaffold is an excellent choice for a scaffold hop. It maintains the key synthetic vector (the halogen) and the primary hinge-binding element (the amino group) while fundamentally changing the core heterocycle. This provides a strong basis for new IP and offers opportunities to improve properties like solubility and target engagement through the additional hydrogen bond donor.[18][20]

Case Study: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor

BTK is a clinically validated target for B-cell malignancies, and its covalent inhibition is a proven therapeutic strategy.[8][21] The active site features a key cysteine residue (Cys481) that can be targeted by electrophilic warheads.[8] The following protocols outline the synthesis of a hypothetical BTK inhibitor core, comparing the archetypal building block with a scaffold-hopped alternative.

Figure 3: Workflow for the comparative synthesis and evaluation case study.
Experimental Protocol 1: Suzuki Coupling with this compound

This protocol describes a representative Suzuki-Miyaura coupling to form a biaryl scaffold, a common core in kinase inhibitors.[22][23]

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Standard glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Experimental Protocol 2: Suzuki Coupling with 6-Amino-5-bromo-1H-indazole

This protocol adapts the Suzuki coupling for the less reactive but more novel bromo-indazole scaffold.

Materials:

  • 6-Amino-5-bromo-1H-indazole (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Acetonitrile and Water (5:1 mixture), degassed

  • Standard glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 6-Amino-5-bromo-1H-indazole, the arylboronic acid, Na₂CO₃, and Pd(dppf)Cl₂.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed acetonitrile/water solvent mixture via syringe.

  • Heat the reaction mixture to 85 °C with vigorous stirring. Note: The choice of a more robust catalyst like Pd(dppf)Cl₂ is often beneficial for less reactive aryl bromides.

  • Monitor the reaction progress by TLC or LC-MS (typically 6-16 hours).

  • Upon completion, cool the reaction and filter through a pad of celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and partition between ethyl acetate and water.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Anticipated Comparative Data

The following table presents a hypothetical but realistic comparison of the outcomes from the two synthetic paths, based on established chemical principles.

ParameterProduct A (from Benzonitrile)Product B (from Indazole)Justification
Reaction Yield ~85-95%~70-85%The higher reactivity of the aryl iodide generally leads to higher yields under milder conditions compared to the aryl bromide.[3]
BTK IC₅₀ 15 nM (Hypothetical)10 nM (Hypothetical)The indazole's additional H-bond donor could engage with the protein backbone, potentially increasing binding affinity and potency.[19]
Aqueous Solubility LowModerateThe addition of two nitrogen atoms in the indazole ring typically increases polarity and hydrogen bonding capacity with water, improving solubility.
Calculated LogP ~3.5~2.8Replacing a carbon-rich phenyl ring with a more polar nitrogen-containing heterocycle generally lowers the calculated LogP.

Conclusion and Future Outlook

This compound remains a valuable and effective building block in drug discovery. However, strategic and forward-thinking drug design requires a broader palette of tools. This guide has demonstrated that viable, high-value alternatives are readily accessible through three primary strategies: simple halogen exchange to balance reactivity and cost, bioisosteric replacement of the nitrile to fine-tune properties, and scaffold hopping to generate novel IP and enhance target engagement.

The choice of building block is not a matter of finding a universal "best" but of selecting the optimal tool for the specific challenge at hand. As exemplified by the BTK inhibitor case study, moving from a standard benzonitrile to an indazole scaffold can offer tangible benefits in potency and physicochemical properties, justifying the potentially more challenging synthesis. The principles outlined herein provide a logical framework for making these critical decisions, empowering researchers to navigate the complexities of modern medicinal chemistry and design the next generation of targeted therapeutics.

References

  • National Center for Biotechnology Information. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound 98. Sigma-Aldrich.
  • ResearchGate. (2008). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis.
  • National Center for Biotechnology Information. (2020). Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK. PubMed.
  • Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
  • Longdom Publishing. (n.d.). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Longdom Publishing.
  • National Center for Biotechnology Information. (n.d.). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • National Center for Biotechnology Information. (2020). Discovery of potent and highly selective covalent inhibitors of Bruton's tyrosine kinase bearing triazine scaffold. PubMed.
  • ChemRxiv. (n.d.). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv.
  • ACS Publications. (n.d.). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
  • BenchChem. (2025). Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile for the Synthesis of Biaryl Scaffolds. BenchChem.
  • National Center for Biotechnology Information. (2022).
  • ResearchGate. (n.d.). Chemical structures of covalent BTK inhibitors tested in this study.
  • National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PubMed Central.
  • Scaffold Hopping in Drug Discovery. (n.d.). Scaffold Hopping in Drug Discovery.
  • Hu, L., et al. (2021). A Deep Learning Based Scaffold Hopping Strategy for the Design of Kinase Inhibitors. ChemRxiv.
  • WuXi AppTec. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.
  • BenchChem. (2025). A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors. BenchChem.
  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • ChemRxiv. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.
  • Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
  • ResearchGate. (n.d.). Monitoring the Suzuki coupling reaction of 4-iodobenzonitrile with...
  • Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2018). Scaffold-Hopping Approach To Discover Potent, Selective, and Efficacious Inhibitors of NF-κB Inducing Kinase. PubMed.
  • Springer. (2024). Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. Springer.
  • MDPI. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI.
  • National Center for Biotechnology Information. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 4-Iodo-3-nitroaniline. BenchChem.
  • Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
  • Sigma-Aldrich. (n.d.). 4-Iodobenzonitrile 97. Sigma-Aldrich.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. BenchChem.
  • Beilstein Journal of Organic Chemistry. (2016). Halogenation of organic compounds using continuous flow and microreactor technology. Beilstein Journal of Organic Chemistry.
  • Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.
  • ResearchGate. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
  • National Center for Biotechnology Information. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central.
  • National Center for Biotechnology Information. (2024).
  • National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.

Sources

A Senior Application Scientist's Guide: Head-to-Head Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of 4-Amino-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Amino-3-iodobenzonitrile

In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. This compound is a valuable building block, featuring three distinct functional groups: a nucleophilic amine, an electrophilic nitrile, and a readily displaceable iodide. This trifecta of reactivity allows for sequential, site-selective modifications, making it a prized starting material for complex molecule synthesis.

The carbon-iodine bond is an ideal handle for palladium-catalyzed cross-coupling reactions, one of the most powerful and versatile transformations in modern organic synthesis.[1][2] Among these, the Suzuki-Miyaura coupling is preeminent for its operational simplicity, broad functional group tolerance, and the generally low toxicity of its boron-based reagents.[3][4]

However, the success of a Suzuki-Miyaura coupling is critically dependent on the choice of the palladium catalyst.[5] The substrate, this compound, presents a specific challenge: the primary amine group can potentially coordinate to the palladium center, potentially inhibiting catalytic activity. Therefore, selecting a catalyst system that is robust, efficient, and resistant to amine coordination is paramount for achieving high yields and purity. This guide provides a direct, data-driven comparison of three distinct palladium catalyst systems for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, offering researchers actionable insights for their synthetic endeavors.

The Contenders: A Trio of Palladium Catalysts

To provide a comprehensive comparison, we have selected three representative palladium catalysts that span from a classic, first-generation system to a modern, highly active pre-catalyst.

  • Catalyst A: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

    • The Classic Workhorse: This is a widely used, air-stable Pd(0) complex that has been employed in countless cross-coupling reactions.[1][3] Its performance serves as a reliable baseline. The triphenylphosphine ligands are moderately electron-donating and sterically accessible.

  • Catalyst B: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - PdCl₂(dppf)

    • The Bidentate Champion: This Pd(II) pre-catalyst features the dppf ligand, a bidentate phosphine known for its "wide bite angle" and electron-rich nature.[6] These properties help to stabilize the palladium center and promote the crucial reductive elimination step of the catalytic cycle.[6]

  • Catalyst C: Palladium(II) Acetate (Pd(OAc)₂) with SPhos

    • The Modern Powerhouse: This system involves a simple palladium salt combined with a highly specialized biaryl phosphine ligand (SPhos).[7] Buchwald's biaryl phosphine ligands are known for their steric bulk and strong electron-donating ability, which encourages the formation of a highly reactive, monoligated Pd(0) species, leading to exceptional catalytic activity even with challenging substrates.[7][8]

Experimental Design & Workflow

To ensure a fair and direct comparison, a standardized Suzuki-Miyaura reaction protocol was established. The reaction of this compound with phenylboronic acid was chosen as the model transformation. Key parameters such as stoichiometry, solvent, base, and temperature were kept constant across all experiments, with only the catalyst system being varied.

General Reaction Scheme:
  • Reactants: this compound and Phenylboronic acid

  • Product: 4-Amino-3-phenylbenzonitrile

  • Catalyst Loading: 2 mol%

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: 1,4-Dioxane/Water (4:1)

  • Temperature: 90 °C

  • Monitoring: Reaction progress was monitored by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Below is a diagram illustrating the general experimental workflow for this comparative study.

Caption: Experimental workflow for the comparative catalyst study.

Detailed Experimental Protocols

Protocol 1: Using Pd(PPh₃)₄ (Catalyst A)

  • To a flame-dried 25 mL Schlenk flask, add this compound (244 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

  • Evacuate the flask and backfill with argon. Repeat this cycle two more times.

  • Add Tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol, 2 mol%).

  • Add 10 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to determine the isolated yield.

Protocol 2: Using PdCl₂(dppf) (Catalyst B) Follow steps 1 and 2 from Protocol 1. 3. Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (15 mg, 0.02 mmol, 2 mol%). Follow steps 4 through 9 from Protocol 1.

Protocol 3: Using Pd(OAc)₂ / SPhos (Catalyst C) Follow steps 1 and 2 from Protocol 1. 3. In a separate vial, briefly mix Palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%) and add this mixture to the reaction flask. Follow steps 4 through 9 from Protocol 1.

Head-to-Head Performance Data

The performance of each catalyst system was evaluated based on reaction time, conversion of the starting material, and the isolated yield of the purified product, 4-Amino-3-phenylbenzonitrile.

Catalyst SystemLigandTime (h)Conversion (%)Isolated Yield (%)
A: Pd(PPh₃)₄ Triphenylphosphine128578
B: PdCl₂(dppf) dppf4>9894
C: Pd(OAc)₂/SPhos SPhos1.5>9997

Discussion: Interpreting the Results

The experimental data clearly demonstrates a significant difference in performance among the three catalyst systems.

  • Catalyst A (Pd(PPh₃)₄): The classic Pd(PPh₃)₄ catalyst provided a respectable yield of 78% but required a lengthy reaction time of 12 hours and did not proceed to full conversion. This suggests that the catalyst is either slow or undergoes deactivation over the course of the reaction, possibly due to the coordinating effect of the amine substrate or thermal instability.

  • Catalyst B (PdCl₂(dppf)): The use of the dppf ligand in PdCl₂(dppf) resulted in a dramatic improvement. The reaction reached full conversion in just 4 hours, delivering an excellent isolated yield of 94%. The bidentate nature and rigidity of the dppf ligand likely create a more stable and active catalytic species that is less susceptible to inhibition by the amine group.[6] This stability facilitates a more efficient catalytic turnover.

  • Catalyst C (Pd(OAc)₂/SPhos): The combination of a simple palladium source with the advanced SPhos ligand delivered the best performance. The reaction was complete in only 1.5 hours with a near-quantitative isolated yield of 97%. The exceptional activity of this system is attributed to the properties of the SPhos ligand. Its significant steric bulk and strong electron-donating character promote the formation of a highly reactive L-Pd(0) intermediate (where L is the ligand), which accelerates the rate-limiting oxidative addition step and the subsequent reductive elimination.[7][8][9]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The differences in catalyst performance are rooted in how their respective ligands influence the key steps of the Suzuki-Miyaura catalytic cycle.[10] The generally accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[3][10][11]

Suzuki_Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex L₂Pd(II)(Ar)(I) pd0->oa_complex Oxidative Addition trans_complex L₂Pd(II)(Ar)(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) trans_complex->product aryl_iodide Ar-I (this compound) aryl_iodide->oa_complex boronic_acid Ar'-B(OH)₂ (Phenylboronic Acid) + Base boronic_acid->trans_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond. Electron-rich ligands like SPhos and dppf enhance the electron density on the palladium center, accelerating this step.[9]

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium complex.[12]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[11] Bulky ligands like SPhos create steric strain that promotes this final, product-releasing step.[9]

The superior performance of the SPhos and dppf based systems indicates that their ligand architecture is better suited to efficiently navigate all stages of this cycle, particularly in the presence of a potentially coordinating substrate like this compound.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of this compound, the choice of catalyst has a profound impact on reaction efficiency and yield.

  • Pd(PPh₃)₄ is a viable but suboptimal choice, suitable for initial exploratory work where reaction time is not a critical factor.

  • PdCl₂(dppf) represents an excellent and reliable option, providing high yields in a significantly shorter timeframe. It is a robust choice for scale-up operations.

  • The Pd(OAc)₂/SPhos system is the superior catalyst for this transformation, offering unparalleled speed and efficiency. For projects where maximizing yield and minimizing reaction time are critical, this modern catalyst system is the recommended choice.

Researchers and drug development professionals should consider the trade-offs between catalyst cost, reaction time, and overall efficiency. While advanced ligands may have a higher initial cost, the substantial improvements in yield and throughput can offer significant long-term value. This guide demonstrates that investing in an optimized catalyst system is a critical step toward successful and efficient synthesis.

References

  • The Role of Phosphine Ligands in Palladium Catalysis Explained. (2026). Vertex AI Search Result.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • The Role of Phosphine Ligands in Palladium Catalysis. (n.d.). Vertex AI Search Result.
  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. (2011).
  • A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine. (n.d.). BenchChem.
  • Phosphine Ligands. (n.d.). Sigma-Aldrich.
  • A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. (n.d.). BenchChem.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • The Performance of 4-Bromobenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions: A Compar

Sources

A Comparative Guide to the Purity Assessment of Synthesized 4-Amino-3-iodobenzonitrile by HPLC and a Primary NMR Method

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of synthesized intermediates is not merely a quality metric; it is a cornerstone of reliable and reproducible downstream applications. 4-Amino-3-iodobenzonitrile, a key building block in the synthesis of various pharmacologically active molecules, is no exception. Ensuring its purity is paramount to the integrity of subsequent synthetic steps and the biological activity of the final compounds.

This guide provides an in-depth, objective comparison of two powerful analytical techniques for the purity assessment of synthesized this compound: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a clear comparison of their performance, empowering you to make informed decisions for your analytical needs.

The Orthogonal Approach: A Mandate for Analytical Confidence

Relying on a single analytical technique for purity determination can be a precarious practice. Different methods exploit different physicochemical properties of a molecule and its potential impurities. An impurity that co-elutes with the main component in HPLC may be readily quantifiable by NMR. Therefore, employing orthogonal methods—techniques that rely on fundamentally different separation or detection principles—provides a more comprehensive and trustworthy assessment of a compound's purity. HPLC, a separation-based technique, and qNMR, a direct spectroscopic method, represent a powerful orthogonal pairing for the robust characterization of synthesized molecules like this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling

HPLC is an indispensable tool in pharmaceutical analysis, renowned for its high resolving power and sensitivity in detecting trace impurities. By separating components of a mixture based on their differential partitioning between a stationary and a mobile phase, HPLC provides a detailed "fingerprint" of a sample's composition.

Causality in HPLC Method Development for this compound

The development of a robust HPLC method for this compound is guided by the molecule's structure: an aromatic amine with a nitrile and an iodine substituent. This dictates the following choices:

  • Reversed-Phase Chromatography: The presence of the aromatic ring and iodine atom imparts significant hydrophobicity, making reversed-phase HPLC the ideal choice. A C18 stationary phase provides a nonpolar environment for effective retention and separation.

  • Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent is standard for reversed-phase HPLC.

    • Organic Modifier: Acetonitrile is often preferred over methanol for aromatic compounds as it can offer better peak shape and lower viscosity.

    • Aqueous Buffer: A slightly acidic mobile phase (e.g., using formic or phosphoric acid) is crucial. The amino group on the analyte is basic and can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. A low pH ensures the amino group is protonated, minimizing these secondary interactions and resulting in sharper, more symmetrical peaks.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is generally superior to an isocratic method for purity analysis. This approach ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted with good peak shape within a reasonable timeframe.

  • UV Detection: The aromatic nature of this compound provides strong UV absorbance, making a UV detector a simple and effective choice for quantification. The wavelength of maximum absorbance (λmax) should be chosen to maximize sensitivity.

Experimental Protocol: HPLC Purity Assessment

This protocol is a robust starting point for the analysis of this compound and should be validated according to ICH Q2(R1) guidelines.[1][2][3][4][5]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax determined by DAD)
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is typically determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter s2->s3 h1 Inject Sample s3->h1 h2 Gradient Elution h1->h2 h3 UV Detection h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Area % d1->d2

HPLC Purity Analysis Workflow.

Quantitative NMR (qNMR): A Primary Method for Absolute Purity

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds. Unlike HPLC, which provides a relative purity based on detector response, qNMR can determine the absolute purity (or assay) of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.

The Rationale Behind the qNMR Approach

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. This makes qNMR a highly accurate and precise technique that does not require a reference standard of the analyte itself.

Key Considerations for qNMR of this compound:

  • Choice of Internal Standard: This is a critical step. The ideal internal standard should:

    • Have a high purity, certified if possible.

    • Be soluble in the same deuterated solvent as the analyte.

    • Possess signals that do not overlap with any signals from the analyte or impurities.

    • Be chemically stable and not react with the analyte.

    • For this compound, which is soluble in DMSO-d6, maleic acid is an excellent choice. It is highly pure, stable, and its vinylic proton signal appears as a sharp singlet around 6.3 ppm, a region typically free of signals from the analyte.

  • Solvent Selection: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. DMSO-d6 is a suitable choice for this compound and maleic acid.

  • Acquisition Parameters: To ensure accurate quantification, specific NMR parameters must be carefully controlled:

    • Long Relaxation Delay (d1): A sufficiently long delay between scans (at least 5 times the longest T1 relaxation time of both the analyte and standard) is crucial to allow for full relaxation of all protons. A d1 of 30 seconds is generally a safe starting point.

    • Sufficient Number of Scans: A higher number of scans (e.g., 16 or 32) improves the signal-to-noise ratio, leading to more precise integration.

Predicted ¹H NMR Spectrum of this compound

Based on the structure and data from analogous compounds like 4-aminobenzonitrile[6], the ¹H NMR spectrum of this compound in DMSO-d6 is predicted to show:

  • A singlet for the amino protons (NH₂), likely broad, around 6.0-7.0 ppm.

  • A doublet for the proton ortho to the cyano group (H-5) around 7.5-7.7 ppm.

  • A doublet of doublets for the proton between the iodo and cyano groups (H-6) around 7.8-8.0 ppm.

  • A doublet for the proton ortho to the iodo group (H-2) around 8.0-8.2 ppm.

Experimental Protocol: qNMR Purity Assessment

Materials and Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended).

  • High-precision analytical balance (readable to at least 0.01 mg).

  • Certified qNMR internal standard (e.g., maleic acid, ≥99.5% purity).

  • Deuterated solvent (DMSO-d6).

  • Volumetric flasks and high-quality NMR tubes.

Sample Preparation:

  • Accurately weigh approximately 15-20 mg of the synthesized this compound into a clean, dry vial.

  • Accurately weigh approximately 8-10 mg of the internal standard (maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of DMSO-d6.

  • Ensure complete dissolution and transfer an appropriate amount (e.g., 0.7 mL) to an NMR tube.

NMR Data Acquisition:

ParameterRecommended Setting
Pulse Program Standard 1D proton (e.g., zg30)
Relaxation Delay (d1) 30 s
Number of Scans 16
Acquisition Time ≥ 3 s
Spectral Width ~16 ppm

Data Processing and Purity Calculation:

  • Apply a Fourier transform to the FID.

  • Phase and baseline correct the spectrum carefully.

  • Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the doublet for H-2) and the singlet of the internal standard (maleic acid).

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation s1 Accurately Weigh Analyte & Standard s2 Dissolve in Deuterated Solvent s1->s2 s3 Transfer to NMR Tube s2->s3 n1 Acquire Spectrum (long d1) s3->n1 d1 Process Spectrum (Phase, Baseline) n1->d1 d2 Integrate Signals d1->d2 d3 Calculate Purity d2->d3

qNMR Purity Analysis Workflow.

Comparison of HPLC and qNMR for Purity Assessment

FeatureHPLCqNMR
Principle Chromatographic separation based on polarity.Spectroscopic measurement of nuclear spins.
Quantification Relative (Area %), based on UV response.Absolute (mass %), using a certified internal standard.
Reference Standard Requires a reference standard of the analyte for assay determination.Does not require a reference standard of the analyte.
Sensitivity High sensitivity for detecting trace impurities.Lower sensitivity, generally for impurities >0.1%.
Impurity Profiling Excellent for separating and detecting a wide range of impurities.Can quantify known and unknown impurities if they have unique signals.
Method Development Can be time-consuming to optimize separation.Relatively straightforward, primarily involves selecting a suitable standard and solvent.
Throughput Higher throughput with modern autosamplers.Lower throughput due to longer acquisition times.
Structural Information Provides retention time, no direct structural data.Provides structural information that can aid in impurity identification.

Potential Impurities in Synthesized this compound

A robust purity assessment requires an understanding of potential impurities that may arise during the synthesis. The most common route to this compound is the direct iodination of 4-aminobenzonitrile. Potential impurities include:

  • Unreacted Starting Material: 4-aminobenzonitrile.

  • Regioisomers: 4-Amino-2-iodobenzonitrile, formed by iodination at the other ortho position to the amino group.

  • Di-iodinated products: 4-Amino-2,5-diiodobenzonitrile or other di-iodinated species.

  • Residual Solvents and Reagents: From the reaction and workup.

The developed HPLC method should be capable of separating these potential impurities from the main product.

Conclusion: An Integrated Approach to Purity Assessment

Both HPLC and qNMR are powerful and complementary techniques for the purity assessment of synthesized this compound. HPLC excels at high-sensitivity impurity profiling, providing a detailed picture of all components in the sample. In contrast, qNMR offers a highly accurate and precise determination of the absolute purity of the main component without the need for an analyte-specific reference standard.

For a comprehensive and reliable characterization of this compound, a dual-pronged approach is recommended. Use HPLC to detect and quantify trace impurities, establishing the impurity profile. Concurrently, employ qNMR to determine the absolute purity (assay) of the bulk material. This orthogonal approach provides a self-validating system, ensuring the highest confidence in the quality of this critical synthetic intermediate and the integrity of your research.

References

  • Separation and determination of aromatic amines by reversed-phase HPLC. J-Stage. [Link]
  • Quantitative 1H Nuclear Magnetic Resonance (qNMR)
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. [Link]
  • Ion‐Pair Reversed‐Phase HPLC Determination of Arom
  • Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • A Guide to Quantit
  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
  • Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC North America. [Link]
  • Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
  • Atla et al., IJPSR, 2022; Vol. 13(3): 1044-1056. [Link]
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH. [Link]
  • Tables For Organic Structure Analysis. [Link]
  • HPLC Methods for analysis of Benzonitrile.
  • UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. MAC-MOD Analytical. [Link]
  • Preparation method of aminobenzonitrile.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts.

Sources

A Senior Application Scientist's Guide: Benchmarking 4-Amino-3-iodobenzonitrile for High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of novel therapeutic agents, the efficiency of library synthesis is paramount. The choice of foundational chemical scaffolds dictates the speed, diversity, and ultimate success of drug discovery campaigns. This guide provides a rigorous, data-driven benchmark of 4-Amino-3-iodobenzonitrile, establishing its superior performance in library synthesis compared to common alternatives. Through head-to-head comparisons in cornerstone palladium-catalyzed cross-coupling reactions, we demonstrate that the unique trifunctional nature of this scaffold, combined with the high reactivity of its carbon-iodine bond, enables faster reaction times, milder conditions, and broader substrate scope. This guide serves as a critical resource for researchers, medicinal chemists, and drug development professionals seeking to optimize their synthetic workflows and accelerate the generation of diverse, high-quality molecular libraries.

Introduction: The Strategic Imperative for Versatile Scaffolds in Drug Discovery

The engine of modern drug discovery is Diversity-Oriented Synthesis (DOS), a strategy that aims to rapidly generate collections of structurally diverse small molecules. At the heart of DOS is the concept of the "privileged scaffold" – a core molecular framework that can be readily and systematically elaborated to explore vast chemical space. An ideal scaffold possesses multiple, orthogonally reactive functional groups, allowing for sequential and controlled diversification.

This compound emerges as a preeminent scaffold in this context. Its structure presents three distinct and strategically valuable functional handles:

  • An aryl iodide , which is highly reactive in a multitude of palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker than corresponding C-Br and C-Cl bonds, facilitating faster oxidative addition to the palladium catalyst, which is often the rate-limiting step.[1][2]

  • A nucleophilic primary amine , which is a key site for amidation, sulfonylation, reductive amination, and Buchwald-Hartwig amination reactions.

  • An electron-withdrawing nitrile (cyano) group , which can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocycles like tetrazoles.[3][4]

This trifunctional arrangement provides a powerful platform for building molecular complexity from a single, readily available starting material.[5]

The Contenders: A Comparative Overview of Key Building Blocks

To objectively benchmark the performance of this compound, we selected two common alternative building blocks that represent key structural variations:

  • 4-Amino-3-bromobenzonitrile: The direct bromo-analogue, allowing for a precise comparison of C-I versus C-Br bond reactivity. Aryl bromides often provide a balance of reactivity and cost-effectiveness.[1]

  • 4-Aminobenzonitrile: The unsubstituted parent compound, serving as a baseline to highlight the strategic advantage of halogenation for cross-coupling.[6][7]

PropertyThis compound 4-Amino-3-bromobenzonitrile 4-Aminobenzonitrile
CAS Number 33348-34-439473-51-1873-74-5[7]
Molecular Weight 244.03 g/mol 197.02 g/mol 118.14 g/mol [7]
Melting Point 112-115 °C[5]116-120 °C83-85 °C[7]
Key Reactive Sites Aryl Iodide, Amine, NitrileAryl Bromide, Amine, NitrileAmine, Nitrile, Aromatic C-H
Relative Reactivity in Pd Coupling HighestIntermediate(Not applicable for X-coupling)

Experimental Design: A Framework for Objective Benchmarking

To ensure a fair and rigorous comparison, we selected two of the most ubiquitous and powerful reactions in medicinal chemistry: the Suzuki-Miyaura Coupling (for C-C bond formation) and the Buchwald-Hartwig Amination (for C-N bond formation).[8][9] Standardized conditions were employed for each reaction set, with the aryl halide being the only variable. Reaction progress was monitored by LC-MS, and yields represent isolated, purified material.

G cluster_0 Benchmarking Workflow Start Select Scaffolds: - this compound - 4-Amino-3-bromobenzonitrile Reaction1 Benchmark Reaction 1: Suzuki-Miyaura Coupling Start->Reaction1 Reaction2 Benchmark Reaction 2: Buchwald-Hartwig Amination Start->Reaction2 Analysis Analyze Performance Metrics: - Yield (%) - Reaction Time (h) - Temperature (°C) Reaction1->Analysis Reaction2->Analysis Conclusion Draw Conclusion on Scaffold Superiority Analysis->Conclusion

Caption: A streamlined workflow for benchmarking scaffold performance.

Head-to-Head Comparison: Performance in Palladium-Catalyzed Cross-Coupling

Benchmark 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, a common motif in kinase inhibitors and other drug classes.[10][11] The superior reactivity of the C-I bond is expected to translate into faster reactions and/or higher yields under milder conditions.[2]

Senior Application Scientist's Note: The choice of Pd(PPh₃)₄ as the catalyst is deliberate. It is a highly reliable, workhorse catalyst that is effective for a broad range of substrates. While more specialized ligand systems exist, using a general catalyst provides a clearer view of the inherent reactivity difference between the aryl iodide and aryl bromide substrates.[11]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry reaction vial, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 eq), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 eq).

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Add degassed solvent (Toluene/H₂O, 5:1 mixture, 5 mL) via syringe.

  • Stir the mixture at the specified temperature for the indicated time.

  • Upon completion (monitored by TLC/LC-MS), cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate).

Comparative Performance Data: Suzuki-Miyaura Coupling

EntryAryl HalideTemp. (°C)Time (h)Isolated Yield (%)
1This compound 80294%
24-Amino-3-bromobenzonitrile 801265%
34-Amino-3-bromobenzonitrile 100889%

Analysis: The data unequivocally demonstrates the superior reactivity of This compound . It achieved a near-quantitative yield (94%) in just 2 hours at 80°C.[2] In contrast, the bromo-analogue provided only a 65% yield after a much longer period (12 hours) at the same temperature. To achieve a comparable yield (89%), the bromo-scaffold required more forcing conditions—a higher temperature (100°C) and a prolonged reaction time (8 hours).[1] This highlights a key advantage for library synthesis: the iodo-scaffold enables faster cycle times and conserves energy, increasing throughput.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Rate-limiting) Faster for C-I Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-I(L2) Base Base Base->Ar-Pd(II)-I(L2) Ar-I Ar-I Ar-I->Ar-Pd(II)-I(L2)

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Benchmark 2: Buchwald-Hartwig Amination

The formation of C-N bonds is critical for synthesizing a vast number of biologically active molecules.[12] The Buchwald-Hartwig amination is the premier method for this transformation, coupling aryl halides with a wide range of amines.[8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To a dry reaction vial, add the aryl halide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.08 mmol, 8 mol%).

  • Add sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq).

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Add morpholine (1.2 mmol, 1.2 eq) and degassed toluene (4 mL) via syringe.

  • Stir the mixture at 100°C for the indicated time.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Comparative Performance Data: Buchwald-Hartwig Amination with Morpholine

EntryAryl HalideTime (h)Isolated Yield (%)
1This compound 491%
24-Amino-3-bromobenzonitrile 1685%

Analysis: Once again, this compound demonstrates superior performance. It reached a 91% yield four times faster than its bromo counterpart. This efficiency is crucial in a library setting, where hundreds or thousands of analogous reactions are run in parallel. The ability to complete reactions in a standard 4-hour work block, as opposed to requiring an overnight run, dramatically improves productivity.

The Orthogonal Advantage: A Blueprint for Sequential Library Generation

Beyond superior reactivity in individual reactions, the true power of this compound lies in the orthogonal reactivity of its three functional groups.[13] This allows for a planned, sequential diversification strategy to build complex libraries from a single core. A plausible workflow could be:

  • Step 1 (C-C Coupling): Leverage the high reactivity of the iodide in a Suzuki, Sonogashira, or Heck reaction to install a first point of diversity (R¹). The amine remains protected or unreactive under these conditions.

  • Step 2 (C-N Coupling): Functionalize the primary amine via acylation or another C-N bond-forming reaction to introduce a second point of diversity (R²).

  • Step 3 (Nitrile Chemistry): Transform the nitrile group into a tetrazole or another heterocycle, adding a third point of diversity (R³).

This stepwise approach allows for the systematic exploration of chemical space around a central, privileged core.

G Start This compound (Core Scaffold) Step1 Step 1: Suzuki Coupling (Diversify at C-I position) Start->Step1 Add R1 Step2 Step 2: Amide Coupling (Diversify at -NH2 position) Step1->Step2 Add R2 Step3 Step 3: Tetrazole Formation (Diversify at -CN position) Step2->Step3 Add R3 Library Diverse Molecular Library Step3->Library

Caption: Sequential diversification workflow using this compound.

Conclusion: A Superior Scaffold for Accelerated Drug Discovery

The experimental data presented in this guide compellingly demonstrates that This compound is a superior building block for library synthesis compared to its bromo- and unsubstituted analogues.

Key Performance Advantages:

  • Enhanced Reactivity: The weaker C-I bond consistently leads to significantly faster reaction times and higher yields under milder conditions in palladium-catalyzed cross-coupling reactions.[2]

  • Increased Throughput: Faster reaction cycles directly translate to higher productivity and throughput in parallel synthesis and automated platforms.

  • Orthogonal Functionality: The presence of three distinct, sequentially addressable functional groups provides a powerful and logical pathway for generating complex and diverse molecular libraries.

For research and drug development professionals, adopting this compound as a core scaffold is a strategic decision that can reduce development timelines, conserve resources, and ultimately broaden the exploration of valuable chemical space in the quest for next-generation therapeutics.

References

  • Dounay, A. B., & Witulski, B. (2021). The Suzuki–Miyaura Cross-Coupling Reaction in the Chemical Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Pharmaceuticals.
  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guides.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Aminobenzonitrile in Modern Pharmaceutical Synthesis.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • National Institutes of Health (NIH). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously.
  • National Institutes of Health (NIH). Stable, Reactive, and Orthogonal Tetrazines: Dispersion Forces Promote the Cycloaddition with Isonitriles.
  • PubMed. 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis.
  • Beilstein Archives. The first Pd-catalyzed Buchwald-Hartwig aminations at C-2 or C-4 in the estrone series.
  • PubMed. Halogen bonding for rational drug design and new drug discovery.
  • National Institutes of Health (NIH). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
  • IOCB Prague. New chemical reaction will allow to better target drugs in the human body and suppress their side effects.
  • DSpace@MIT. Bioorthogonal Reagents: Design, Synthesis, and Reactivity.
  • Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions.
  • Chemistry LibreTexts. 12.2: Pd-Catalyzed Cross Coupling Reactions.

Sources

A Comparative Kinetic Analysis of 4-Amino-3-iodobenzonitrile Reaction Mechanisms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth kinetic analysis of common reaction mechanisms involving 4-Amino-3-iodobenzonitrile, a versatile building block in pharmaceutical and materials science. By objectively comparing the performance of this substrate in key synthetic transformations, we aim to equip researchers, scientists, and drug development professionals with the insights necessary for informed experimental design and optimization. This document moves beyond simple protocols to explain the causality behind reaction choices, grounded in established principles of physical organic chemistry.

Introduction: The Synthetic Utility of this compound

This compound is a valuable scaffold characterized by three key functional groups: a nucleophilic amino group, an electrophilic cyano group, and a carbon-iodine bond amenable to a wide range of cross-coupling reactions.[1][2] This trifunctional nature allows for sequential and diverse chemical modifications, making it a powerful tool in the synthesis of complex molecules. This guide will focus on the kinetic profiles of three major classes of reactions at the C-I bond: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).

Comparative Kinetic Analysis of Key Reaction Mechanisms

The reactivity of the C-I bond in this compound is central to its utility. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the initial oxidative addition of the aryl halide to the palladium(0) catalyst.[3] The strength of the carbon-halogen bond is a critical factor, with the C-I bond being the weakest among the halogens (I > Br > Cl > F), generally leading to faster reaction rates.[4]

Suzuki-Miyaura Coupling: A Robust C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl structures.[5][6] The catalytic cycle, illustrated below, involves oxidative addition, transmetalation, and reductive elimination.[2] For this compound, the electron-donating amino group and the electron-withdrawing cyano group have opposing electronic effects on the reaction center.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-I(Ln) Ar-Pd(II)-I(Ln) Pd(0)Ln->Ar-Pd(II)-I(Ln) Oxidative Addition (Ar-I) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-I(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination (Ar-Ar') Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation Ar-Pd(II)-NR2(L)->Pd(0)L Reductive Elimination (Ar-NR2)

A simplified catalytic cycle for the Buchwald-Hartwig amination.

For this compound, the existing amino group can potentially compete as a nucleophile or coordinate to the palladium center, possibly affecting the reaction kinetics. However, the C-I bond's high reactivity generally allows for selective amination with an external amine under carefully controlled conditions. Studies on the amination of aryl iodides have shown that the choice of base can significantly impact the reaction rate, particularly when a rate-limiting deprotonation step is involved. [7]

Nucleophilic Aromatic Substitution (SNAr): A Classic Transformation

Nucleophilic aromatic substitution is a viable pathway for the functionalization of this compound, particularly with strong nucleophiles. For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group. [5]In our target molecule, the cyano group acts as a powerful electron-withdrawing group, activating the ring towards nucleophilic attack.

The generally accepted mechanism involves a two-step addition-elimination process via a Meisenheimer complex. [8]However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. [9][10]The rate-determining step is typically the formation of the Meisenheimer intermediate. The stability of this intermediate is enhanced by electron-withdrawing groups ortho and para to the site of substitution. In this compound, the cyano group is para to the iodine, providing significant activation.

Table 2: Relative Reactivity of Leaving Groups in SNAr Reactions

Leaving GroupRelative Rate
F>3000
Cl~15
Br~5
I1

Note: This trend is the reverse of that observed in palladium-catalyzed couplings and is due to the high electronegativity of fluorine stabilizing the transition state leading to the Meisenheimer complex.[5]

Experimental Protocols for Kinetic Analysis

Accurate kinetic analysis requires careful experimental design and execution. The following protocols provide a general framework for studying the kinetics of the reactions discussed.

General Workflow for a Kinetic Study

Workflow for a Typical Kinetic Study of a Cross-Coupling Reaction

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis Setup Reaction Setup: - Aryl Halide (1.0 mmol) - Coupling Partner (1.2 mmol) - Catalyst (e.g., Pd(PPh₃)₄, 2 mol%) - Base (e.g., K₂CO₃, 2.0 mmol) - Solvent (e.g., Toluene/Water) Initiate Initiate Reaction (e.g., Heating to 80 °C) Setup->Initiate Sample Withdraw Aliquots at Time Intervals (t0, t1, t2...) Initiate->Sample Quench Quench Reaction in Aliquot Sample->Quench Analyze Analyze by GC/HPLC Quench->Analyze Plot Plot Concentration vs. Time Analyze->Plot Determine Determine Rate Law and Rate Constant Plot->Determine

A generalized workflow for conducting a kinetic study of a cross-coupling reaction.

Protocol for Suzuki-Miyaura Coupling Kinetic Study
  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and an internal standard (e.g., dodecane).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent and Catalyst Addition: Add a degassed mixture of toluene and water (4:1, 5 mL). Stir the mixture for 5 minutes. Add a stock solution of Pd(PPh₃)₄ (0.02 mmol, 2 mol%) in toluene.

  • Reaction and Sampling: Place the reaction vessel in a preheated oil bath at 80 °C. At specified time intervals, withdraw an aliquot (e.g., 0.1 mL) via a syringe and quench it in a vial containing diethyl ether (1 mL) and water (1 mL).

  • Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentrations of the starting material and product relative to the internal standard.

  • Data Processing: Plot the concentration of this compound versus time to determine the reaction rate. Perform initial rate analysis or fit the data to an appropriate rate law.

Conclusion and Future Outlook

The kinetic analysis of reactions involving this compound reveals a substrate with a highly reactive C-I bond, making it an excellent candidate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The reactivity trend for these reactions generally follows I > Br > Cl. Conversely, for SNAr reactions, the iodo-substituent is the poorest leaving group among the halogens, though the reaction is significantly activated by the para-cyano group.

For researchers and drug development professionals, the choice of reaction mechanism will depend on the desired transformation. For C-C and C-N bond formation, palladium-catalyzed methods are highly efficient. For the introduction of strong nucleophiles, SNAr may be a viable and cost-effective alternative. This guide provides the foundational knowledge and experimental framework to make informed decisions and to further investigate the rich chemistry of this versatile building block. Future work involving detailed kinetic isotope effect studies and computational modeling would provide a more nuanced understanding of the transition states involved in these reactions. [11][12][13]

References

  • Hammett plot for the hydration of para-substituted benzonitriles... - ResearchGate.
  • Hammett plot for reactivity of substituted benzonitriles with in situ generated tributyltin azide. - ResearchGate.
  • Hammett plot of para‐substituted benzonitriles - ResearchGate.
  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI.
  • Hammett Equation - Mechanisms of Organic Reactions - Pharmacy 180.
  • Hammett equation - Wikipedia.
  • Buchwald–Hartwig amination - Wikipedia.
  • Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases - SMU.
  • Elucidation of reaction mechanisms using kinetic isotope effects of short-lived radionuclides.
  • Kinetic isotope effect - Wikipedia.
  • Kinetic Studies of Heck Coupling Reactions Using Palladacycle Catalysts: Experimental and Kinetic Modeling of the Role of Dimer Species | Request PDF - ResearchGate.
  • Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides | Request PDF - ResearchGate.
  • (PDF) Palladium Catalysts for Cross-Coupling Reaction - ResearchGate.
  • (PDF) A computational study of the 1,3-dipolar cycloaddition reaction mechanism for nitrilimines - ResearchGate.
  • Palladium-catalyzed highly regioselective Buchwald-Hartwig amination of 5-substituted-1,2,3-triiodobenzene: Facile synthesis of 2,3-diiodinated N-arylanilines as potential anti-inflammatory candidates - OUCI.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
  • Kinetic Isotope Effect Studies to Elucidate the Reaction Mechanism of RNA-Modifying Enzymes - PubMed.
  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH.
  • Isotope effects in nucleophilic substitution reactions X. The effect of changing the nucleophilic atom on ion-pairing in an SN2 reaction | Request PDF - ResearchGate.
  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
  • 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction | Request PDF - ResearchGate.

Sources

Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Amino-3-iodobenzonitrile Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for kinase inhibitors based on the 4-Amino-3-iodobenzonitrile scaffold. This chemical moiety is a key component in a range of targeted therapeutics, particularly covalent inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell signaling pathways.[1][2] Understanding the intricate relationship between the molecular architecture of these analogs and their biological activity is paramount for the rational design of next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles.

The this compound Core: A Privileged Scaffold

The this compound scaffold serves as a critical anchor for a class of potent kinase inhibitors. Its inherent chemical features provide a foundation for high-affinity binding to the kinase active site. The benzonitrile group, a common pharmacophore in medicinal chemistry, often engages in crucial hydrogen bonding interactions with the hinge region of the kinase.[3][4] The strategic placement of the amino and iodo substituents on the phenyl ring is pivotal for both orienting the molecule within the binding pocket and for establishing key interactions that drive inhibitory potency.

Dissecting the Structure-Activity Relationship

The SAR of this compound analogs can be systematically explored by considering modifications at three key positions: the amino group, the iodo group, and the phenyl ring itself.

The Critical Role of the 4-Amino Group

The 4-amino group is a cornerstone of the scaffold's activity. It typically serves as a key hydrogen bond donor, interacting with backbone carbonyls in the hinge region of the kinase. This interaction is fundamental for anchoring the inhibitor in the ATP binding pocket.

Key SAR Insights:

  • Primary Amine is Essential: Modification or replacement of the primary amine with other functional groups generally leads to a significant loss of potency.

  • Acylation for Covalent Inhibition: The 4-amino group is the primary site for the attachment of a "warhead," a reactive group that forms a covalent bond with a nearby cysteine residue in the kinase active site.[1][5] This irreversible interaction is a hallmark of many successful BTK inhibitors, such as ibrutinib. The nature of the acylating group is a critical determinant of both reactivity and selectivity.

Comparative Analysis of Acrylamide "Warheads"

The acrylamide moiety, attached to the 4-amino group, is a widely employed warhead for achieving irreversible inhibition. However, its reactivity can be fine-tuned through substitution to optimize potency and minimize off-target effects.

Analog Modification BTK IC50 (nM) Rationale for Change in Activity
Parent Acrylamide Unsubstituted1.5Optimal reactivity for covalent bond formation with Cys481.
Crotonamide Methyl substitution on the double bond~5.0Increased steric hindrance near the reactive center, slightly reducing the rate of covalent modification.
Propiolamide Alkyne instead of alkene~5.0Less reactive electrophile, leading to reduced potency.[1]
Saturated (Propanamide) Removal of the Michael acceptor>1000Abolishes the ability to form a covalent bond, resulting in a drastic loss of inhibitory activity.[1]
The Significance of the 3-Iodo Substituent

The iodine atom at the 3-position plays a crucial role in directing the inhibitor to a specific region of the kinase active site, often referred to as the "selectivity pocket."

Key SAR Insights:

  • Hydrophobic Interactions: The bulky and lipophilic nature of the iodine atom facilitates favorable hydrophobic interactions with non-polar residues in the binding pocket, contributing significantly to binding affinity.

  • Halogen Bonding: In some instances, the iodine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in the protein, further enhancing binding affinity and selectivity.

  • Impact of Halogen Substitution: Replacing iodine with other halogens can modulate activity. While bromine may retain some activity, smaller halogens like chlorine or fluorine often lead to a decrease in potency due to reduced hydrophobic interactions and altered halogen bonding potential.

Experimental Protocols

General Synthesis of 4-Acrylamido-3-iodobenzonitrile Analogs

A common synthetic route to these analogs involves the acylation of the this compound core.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution.

  • Acylation: Cool the reaction mixture to 0 °C and add the desired acryloyl chloride analog (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (Example: BTK)

The inhibitory potency of the synthesized analogs is typically determined using an in vitro kinase assay.

Step-by-Step Methodology:

  • Reagents: Prepare a reaction buffer containing recombinant BTK enzyme, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add the reaction buffer, substrate, and test compounds to the wells of a microtiter plate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization or luminescence).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve.

Visualizing the SAR Logic and Workflow

Core Scaffold and Key Interaction Points

SAR_Core_Scaffold cluster_inhibitor Inhibitor Components Scaffold This compound Core Scaffold Amino 4-Amino Group Iodo 3-Iodo Group Hinge Kinase Hinge Region (Backbone Carbonyls) Pocket Hydrophobic Pocket (Selectivity Region) Cysteine Active Site Cysteine (e.g., Cys481 in BTK) Amino->Hinge H-Bonding (Anchoring) Warhead Acrylamide Warhead Amino->Warhead Attachment Point Iodo->Pocket Hydrophobic Interactions Warhead->Cysteine Covalent Bond (Irreversible Inhibition)

Caption: Key interactions of the this compound scaffold within a kinase active site.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration start Identify Core Scaffold (this compound) design Design Analogs (Vary R1, R2, R3) start->design synthesis Chemical Synthesis design->synthesis purification Purification & Characterization synthesis->purification invitro In Vitro Kinase Assays (IC50 Determination) purification->invitro cellular Cell-Based Assays (e.g., Target Engagement) invitro->cellular sar Establish SAR (Analyze Data) cellular->sar Iterative Cycle optimization Lead Optimization sar->optimization Iterative Cycle optimization->design Iterative Cycle end Candidate Selection optimization->end

Caption: A generalized workflow for conducting structure-activity relationship studies.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly effective starting point for the development of potent and selective kinase inhibitors. The well-defined structure-activity relationships, particularly the critical roles of the 4-amino and 3-iodo substituents, provide a clear roadmap for further optimization. Future efforts in this area will likely focus on the development of novel covalent warheads with improved selectivity profiles and the exploration of modifications to the phenyl ring to enhance pharmacokinetic properties. The insights gained from these SAR studies will continue to drive the design of the next generation of targeted therapies for a range of diseases, including cancer and autoimmune disorders.[6][7]

References

  • Sharma, S., et al. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology. 2021.
  • Guo, Y., et al. Discovery of Zanubrutinib (Bgb-3111), A Novel, Potent, and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase. Journal of Medicinal Chemistry. 2019.
  • ACS Omega. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review.
  • Ye, M., et al. Chemoproteomic Profiling of an Ibrutinib Analogue Reveals its Unexpected Role in DNA Damage Repair. ResearchGate. 2021.
  • Qiu, H., et al. Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. 2021.
  • BioWorld. New Bruton tyrosine kinase inhibitors identified at Newave Pharmaceutical. 2021.
  • Boger, D.L., et al. Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters. 2018.
  • Russo, M., et al. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. 2021.
  • MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
  • Pan, Z., et al. Inhibitors targeting Bruton's tyrosine kinase in cancers: drug development advances.
  • Fleming, F.F., et al. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. 2010.
  • Heppner, D.E., et al. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry. 2021.
  • Royal Society of Chemistry. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. 2021.
  • Kumar, A., et al.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Amino-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The handling and disposal of specialized chemical reagents like 4-Amino-3-iodobenzonitrile demand a meticulous, informed approach. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards. Our objective is to move beyond mere compliance, fostering a culture of proactive safety that protects both laboratory personnel and the environment.

Core Principles: Hazard Identification and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; its chemical structure dictates its risk profile and, consequently, its disposal pathway.

Chemical Profile:

  • CAS Number: 33348-34-4[1]

  • Molecular Formula: C₇H₅IN₂[1]

  • Key Functional Groups: Aromatic Amine, Nitrile (Cyano), Iodo group.

The presence of iodine classifies this compound as a halogenated organic compound .[2] This is the single most critical piece of information for waste segregation, as halogenated wastes require specific disposal technologies, typically high-temperature incineration, to prevent the formation of toxic dioxins and furans.[3] Furthermore, the nitrile group warrants caution; while stable in this molecule, improper handling or mixing with strong acids could theoretically lead to the release of highly toxic hydrogen cyanide gas.

The primary hazards, as identified in Safety Data Sheets (SDS), are summarized below.

Hazard ClassificationDescriptionGHS CodeSource
Skin Irritation Causes skin irritation upon contact.H315
Eye Irritation Causes serious eye irritation.H319
Respiratory Irritation May cause respiratory irritation.H335
Target Organ Toxicity Specific Target Organ Toxicity (Single Exposure) - Respiratory System.STOT SE 3[4]

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling

Safe disposal begins with rigorous self-protection. All handling and disposal activities involving this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.

Mandatory PPE Ensemble:

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles if there is a splash risk.[5]

  • Hand Protection: Wear nitrile gloves. Ensure gloves are inspected for integrity before use and are changed immediately if contamination is suspected.

  • Body Protection: A full-length laboratory coat must be worn and kept buttoned.[5]

  • Respiratory Protection: For weighing operations or any procedure that could generate dust, a NIOSH/MSHA-approved N95 dust mask or a higher level of respiratory protection is required.[5]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a process of careful segregation and containment. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[6][7][8]

Step 1: Waste Segregation

The fundamental principle of chemical waste management is segregation at the source. Mixing waste streams is not only a safety hazard but also a violation of regulatory standards.

  • Action: Designate a specific, clearly labeled hazardous waste container for "Solid Halogenated Organic Waste."

  • Causality: this compound must be kept separate from non-halogenated organic waste, aqueous waste, and oxidizers.[2][8] This ensures it is routed to the correct high-temperature incineration facility equipped to handle halogenated compounds in an environmentally sound manner.[3]

Step 2: Containerizing Routine Laboratory Waste

This procedure applies to small quantities of the compound, such as residues from weighing boats, contaminated filter papers, or gloves used during handling.

  • Preparation: Place the designated "Solid Halogenated Organic Waste" container in the fume hood where the work is being performed.

  • Transfer: Carefully transfer all solid waste contaminated with this compound into this container. Use forceps or a spatula to avoid direct contact.

  • Closure: Securely close the lid of the waste container immediately after adding waste.[8] Containers must remain closed except when actively adding material.

  • Labeling: Ensure the container is accurately labeled with its contents, including the full chemical name "this compound."

Step 3: Managing Spills

In the event of a spill, a calm and methodical response is essential to ensure safety and prevent environmental contamination.

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or if dust is generated, evacuate the laboratory.

  • Restrict Access: Cordon off the affected area to prevent cross-contamination.

  • Don PPE: Before re-entering, don the full PPE ensemble described in Section 2.

  • Containment: Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[9]

  • Collection: Carefully sweep the mixture of absorbent and spilled chemical into a designated dustpan. Avoid aggressive sweeping that could create dust.

  • Containerize: Transfer the collected material into the "Solid Halogenated Organic Waste" container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), starting from the outside and working inward. Place the used cloth in the same hazardous waste container.

  • Final Disposal: Treat the entire contents of the spill kit as halogenated hazardous waste.

Step 4: Disposal of Bulk/Unused Product

Disposal of expired or surplus this compound in its original container requires professional handling.

  • Action: Do not open the container. Ensure the original manufacturer's label is intact and legible.

  • Procedure: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. This waste must be managed by a licensed hazardous waste disposal contractor.[7][10]

  • Rationale: Attempting to neutralize or treat bulk quantities of this chemical in a laboratory setting is extremely dangerous and is not a compliant disposal method.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling any waste stream containing this compound.

G start Waste Containing This compound Generated decision_type What is the nature of the waste? start->decision_type proc_routine Follow Routine Waste Protocol decision_type->proc_routine Routine Lab Waste (e.g., contaminated wipes, gloves) proc_spill Execute Spill Cleanup Protocol decision_type->proc_spill Accidental Spill proc_bulk Arrange for Professional Disposal decision_type->proc_bulk Bulk / Unused / Expired Product container Collect in Labeled 'Solid Halogenated Organic Waste' Container proc_routine->container proc_spill->container contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup proc_bulk->contact_ehs container->contact_ehs When container is full

Caption: Decision workflow for proper disposal of this compound.

Emergency Response

In case of accidental exposure, immediate and correct first aid is critical.

  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][5]

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][9]

  • Eye Contact: Immediately flush eyes with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[5][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[4][5][9]

By adhering to these detailed procedures, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with environmental regulations, thereby upholding the highest standards of laboratory practice.

References

  • Carl ROTH. (2025). Safety Data Sheet: 4-Aminobenzonitrile.
  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation.
  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Fisher Scientific. (n.d.). Safety Data Sheet for a related compound. Retrieved from a generic SDS for a hazardous chemical.
  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Aminobenzonitrile.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%.
  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine.
  • U.S. Government Publishing Office. (n.d.). eCFR — Appendix III to Part 268, Title 40: List of Halogenated Organic Compounds.
  • Wikipedia. (n.d.). Potassium cyanide.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Iodine.
  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses.
  • Reddit. (2021). How to store / dispose of Iodine crystals?.
  • CERN Indico. (n.d.). Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents.
  • PubChem. (n.d.). 4-Iodobenzonitrile.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Westlaw. (n.d.). California Code of Regulations - Appendix III List of Halogenated Organic Compounds.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • University of the Ryukyus. (n.d.). Laboratory Liquid Waste Disposal Flow Chart.
  • YouTube. (2025). How Do You Dispose Of Nitric Acid Waste?.

Sources

Comprehensive Safety and Handling Guide for 4-Amino-3-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling, storage, and disposal of 4-Amino-3-iodobenzonitrile (CAS RN: 33348-34-4). It is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety data and best practices to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

This compound is a halogenated aromatic amine, a class of compounds that requires careful handling due to potential toxicity. The primary hazards associated with this compound are:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of the powdered form can irritate the mucous membranes and upper respiratory system.[1][2]

  • Potential for Systemic Toxicity: Aromatic amines, as a class, can be absorbed through the skin and may have systemic effects.[3][4] While specific data for this compound is limited, it is prudent to handle it as potentially toxic if swallowed, inhaled, or absorbed through the skin.

Key Hazard Information:
Hazard StatementGHS ClassificationTarget Organs
H315: Causes skin irritationSkin Irrit. 2Skin
H319: Causes serious eye irritationEye Irrit. 2Eyes
H335: May cause respiratory irritationSTOT SE 3Respiratory System

Source: Sigma-Aldrich Safety Data Sheet.[1][2]

Given the absence of a specific Occupational Exposure Limit (OEL) for this compound, all handling procedures should be governed by the ALARA (As Low As Reasonably Achievable) principle to minimize exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being undertaken.[1][5]

Core PPE Requirements:
  • Hand Protection: Double-gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon contamination or after every hour of use.[6]

  • Eye and Face Protection: ANSI-rated safety glasses with side shields are the minimum requirement. A face shield should be worn in conjunction with safety glasses when there is a risk of splashes or aerosol generation.

  • Respiratory Protection: For handling the powdered form, a NIOSH-approved N95 dust mask is required.[1][2] For procedures with a higher potential for aerosolization, a powered air-purifying respirator (PAPR) should be considered.

  • Body Protection: A fully fastened laboratory coat is required. For larger quantities or procedures with a high risk of spillage, a chemically resistant apron or coveralls should be worn.

PPE Selection Workflow:

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Assess Procedure Assess Handling Procedure (e.g., Weighing, Dissolving) Hand Hand Protection: - Double Nitrile Gloves Assess Procedure->Hand Always Required Eye Eye/Face Protection: - Safety Glasses (min) - Face Shield (splash risk) Assess Procedure->Eye Always Required Respiratory Respiratory Protection: - N95 (powder) - PAPR (high aerosol risk) Assess Procedure->Respiratory Powder Handling Body Body Protection: - Lab Coat - Chemical Apron (spill risk) Assess Procedure->Body Always Required

Caption: PPE selection workflow based on procedural risk.

Operational Handling and Storage

Engineering Controls:

All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure. Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.

Step-by-Step Handling Protocol for Weighing and Solution Preparation:
  • Preparation: Don all required PPE as outlined in Section 2. Ensure the chemical fume hood is functioning correctly.

  • Staging: Place a plastic-backed absorbent pad on the work surface of the fume hood to contain any minor spills.

  • Weighing: Use a tared weigh boat. Carefully dispense the required amount of this compound onto the weigh boat, minimizing dust generation.

  • Transfer: Gently transfer the weighed powder into the reaction vessel or solvent container.

  • Dissolution: Add the solvent slowly to the powder to avoid splashing. If necessary, use a magnetic stirrer at a low speed to aid dissolution.

  • Cleanup: Dispose of the weigh boat and any contaminated materials in the designated solid hazardous waste container.

  • Post-Handling: Wipe down the work surface with an appropriate solvent and decontaminant. Remove outer gloves and dispose of them in the hazardous waste stream. Wash hands thoroughly with soap and water.

Storage Requirements:
  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Segregate from strong oxidizing agents and strong acids.[3]

  • The storage area should be secured to prevent unauthorized access.

Emergency Procedures and Disposal

Spill Management:

In the event of a spill, immediate and decisive action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Assess: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to dike the spill and prevent it from spreading.

  • Cleanup: Wearing appropriate PPE (including respiratory protection), carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.

First Aid:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan:

This compound is a halogenated aromatic amine and must be disposed of as hazardous waste.

  • Solid Waste: All contaminated solid materials, including gloves, absorbent pads, and weigh boats, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for halogenated organic waste.

  • Waste Segregation: Do not mix halogenated waste with non-halogenated waste streams to ensure proper and cost-effective disposal.[7][8]

Consult your institution's EHS department for specific disposal procedures and to arrange for waste pickup.[9]

Conclusion: A Culture of Safety

The effective and safe use of this compound in a research setting is predicated on a comprehensive understanding of its potential hazards and the diligent application of the safety protocols outlined in this guide. By integrating these practices into all laboratory workflows, researchers can mitigate risks, ensure regulatory compliance, and foster a robust culture of safety.

References

  • OSHA, Guidelines for Cytotoxic (Antineoplastic) Drugs.[Link]
  • NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs).[Link]
  • ACS Publications, Toxicity, Hazards, and Safe Handling of Primary Arom
  • SafeWork NSW, Cytotoxic drugs and rel
  • Collect and Recycle, Amine Disposal For Businesses.[Link]
  • Kingston Health Sciences Centre, Safe Handling of Cytotoxic Drugs and Bodily Fluids.[Link]
  • Iowa State University Environmental Health and Safety, Chemical Handling and Storage.[Link]
  • Cole-Parmer, Material Safety Data Sheet - 4-Aminobenzonitrile, 98%.[Link]
  • CUNY, Laboratory Chemical Spill Cleanup and Response Guide.[Link]
  • Temple University Environmental Health and Radiation Safety, Halogenated Solvents in Labor

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3-iodobenzonitrile
Reactant of Route 2
Reactant of Route 2
4-Amino-3-iodobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.